Product packaging for o-Vanillin(Cat. No.:CAS No. 148-53-8)

o-Vanillin

货号: B140153
CAS 编号: 148-53-8
分子量: 152.15 g/mol
InChI 键: JJVNINGBHGBWJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-Hydroxy-3-methoxybenzaldehyde, more commonly known as o-Vanillin, is an isomer of vanillin that serves as a versatile synthetic intermediate in organic and coordination chemistry . Its molecular structure features aldehyde, phenol, and ether functional groups, with an intramolecular hydrogen bond that influences its chemical reactivity and physical properties . This compound is a valuable precursor in the synthesis of Schiff base ligands, which are crucial in the development of coordination complexes with various metallic centers such as Fe(III) and Al(III) . These complexes are of significant research interest for their potential biological activities and material properties. Beyond coordination chemistry, this compound is utilized in the study of mutagenesis and serves as a key starting material for the synthesis of pharmaceutical compounds, including investigational agents like benafentrine and Pentomone . Research into its fundamental properties has revealed complex redox behavior in aqueous solution, where it can act as a scavenger of various oxidizing free radicals . The product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the material safety data sheet for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B140153 o-Vanillin CAS No. 148-53-8

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-hydroxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVNINGBHGBWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022011
Record name 2-Hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2-Vanillin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21407
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00103 [mmHg]
Record name 2-Vanillin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21407
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

148-53-8
Record name o-Vanillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Vanillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxysalicylaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzaldehyde, 2-hydroxy-3-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-m-anisaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXY-3-METHOXYBENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008LR748FI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

o-Vanillin physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of o-Vanillin

Abstract

This compound (2-hydroxy-3-methoxybenzaldehyde) is an organic compound and a key aromatic aldehyde.[1] As an isomer of the more commonly known vanillin, it possesses distinct physical and chemical properties owing to the ortho positioning of its hydroxyl group relative to the aldehyde function. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, its spectral data, reactivity, and stability. Detailed experimental protocols for the determination of key properties are also presented, making this a valuable resource for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is a yellow, fibrous crystalline solid at room temperature.[1] Its physical properties are summarized in the table below. It is slightly soluble in water but shows good solubility in various organic solvents.[2]

PropertyValueSource(s)
Appearance Yellow, fibrous solid; Yellow crystal; Pale yellow to brown[1][3]
Molecular Formula C₈H₈O₃[1][4]
Molar Mass 152.15 g/mol [1][4]
Melting Point 40-42 °C (104-108 °F; 313-315 K)[1][5]
Boiling Point 265-266 °C (509-511 °F; 538-539 K)[1][4]
Density 1.231 g/mL[1]
Vapor Pressure 0.00556 mmHg at 25°C
Flash Point >112°C (>230°F)[2]
Water Solubility Slightly soluble[2]
Other Solubilities Very soluble in alcohol, ether, benzene, carbon disulfide[2]

Chemical Properties

The chemical nature of this compound is defined by its three functional groups: a phenol, an ether, and an aldehyde.[1] This combination of functional groups dictates its reactivity and chemical behavior. The "ortho-" prefix indicates that the hydroxyl group is located at the C2 position, adjacent to the aldehyde group at C1 on the benzene ring.

PropertyValueSource(s)
IUPAC Name 2-hydroxy-3-methoxybenzaldehyde[2][6]
Synonyms 3-Methoxysalicylaldehyde, orththis compound[7][8]
CAS Number 148-53-8[4]
pKa 7.912 (at 25°C)
InChI Key JJVNINGBHGBWJH-UHFFFAOYSA-N[2][4]
Canonical SMILES COC1=CC=CC(C=O)=C1O[2][4]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

SpectroscopyKey Features and PeaksSource(s)
UV-Vis UV-Vis spectra are available and can be used for quantitative analysis.[9][10][11]
Infrared (IR) The IR spectrum shows characteristic peaks for the hydroxyl, aldehyde, and ether functional groups.[2][12]
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.[9][13]
Mass Spectrometry (MS) Mass spectra can be used to determine the molecular weight and fragmentation pattern of this compound.[9]

Reactivity and Stability

Reactivity: The reactivity of this compound is governed by its aldehyde, phenol, and ether functional groups.

  • Aldehyde Group: The aldehyde group can undergo oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in various condensation reactions.

  • Phenolic Hydroxyl Group: The phenolic hydroxyl group imparts acidic properties to the molecule (pKa ≈ 7.9) and can be deprotonated in the presence of a base.[14]

  • Aromatic Ring: The aromatic ring is activated by the hydroxyl and methoxy groups, making it susceptible to electrophilic substitution reactions.

Stability: this compound is stable at room temperature in closed containers under normal storage and handling conditions.[7] However, it is sensitive to air and may slowly oxidize, especially in the presence of moisture.[15] It is also light-sensitive and may discolor upon exposure to light.[16]

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[7][17]

Safety and Handling

This compound is considered a hazardous substance.[18] It is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[8]

HazardDescriptionSource(s)
Acute Toxicity (Oral) Harmful if swallowed. LD50 (oral, mouse) = 1330 mg/kg.[19]
Skin Irritation Causes skin irritation.[7][8][19]
Eye Irritation Causes serious eye irritation.[7][8][19]
Respiratory Irritation May cause respiratory irritation.[8][19]
GHS Pictograms GHS05 (Corrosive), GHS07 (Exclamation mark)[1]

Handling Precautions: When handling this compound, it is important to use personal protective equipment, including appropriate gloves, safety goggles, and a respirator if dust is generated.[7] Work should be conducted in a well-ventilated area, and exposure to skin and eyes should be avoided.[7]

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute initially.

  • As the temperature approaches the expected melting point (40-42 °C), reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Solubility Determination

Objective: To qualitatively assess the solubility of this compound in various solvents.

Methodology:

  • Label a series of test tubes with the names of the solvents to be tested (e.g., water, ethanol, diethyl ether, benzene).

  • Add approximately 10 mg of this compound to each test tube.

  • Add the corresponding solvent dropwise to each test tube while agitating.

  • Continue adding the solvent up to a total volume of 1 mL.

  • Observe whether the solid dissolves completely.

  • Classify the solubility as "very soluble," "soluble," "slightly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

  • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • From the stock solution, prepare a dilute solution appropriate for UV-Vis analysis.

  • Use a UV-Vis spectrophotometer and fill a quartz cuvette with the solvent to be used as a blank.

  • Record the baseline spectrum of the solvent.

  • Rinse the cuvette with the dilute this compound solution and then fill it with the solution.

  • Scan the sample across the appropriate UV-Vis range (e.g., 200-400 nm).

  • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Caption: Key functional groups present in the this compound molecule.

G Experimental Workflow: Melting Point Determination start Start: Dry, powdered This compound sample step1 Pack sample into capillary tube (2-3 mm) start->step1 step2 Place tube in melting point apparatus step1->step2 step3 Heat rapidly to ~10-15°C below expected MP step2->step3 step4 Reduce heating rate to 1-2°C per minute step3->step4 step5 Observe and record T_onset (first liquid appears) step4->step5 step6 Observe and record T_final (all sample is liquid) step5->step6 end_node Result: Melting Point Range (T_onset - T_final) step6->end_node

Caption: Workflow for determining the melting point of this compound.

G Acid-Base Equilibrium of this compound o_vanillin This compound (Weak Acid) conjugate_base Conjugate Base (o-Vanillinate) o_vanillin->conjugate_base Deprotonation proton H⁺ water H₂O hydronium H₃O⁺ water->hydronium Protonation

Caption: Acid-base equilibrium of this compound in an aqueous solution.

References

Elucidating the Molecular Architecture of 2-Hydroxy-3-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-hydroxy-3-methoxybenzaldehyde, also known as o-vanillin. This key aromatic compound serves as a vital building block in organic synthesis and holds significance in the realms of flavor chemistry and pharmaceutical research. This document details the spectroscopic data, experimental protocols, and logical workflows essential for its unambiguous identification and characterization.

Molecular Structure and Properties

2-Hydroxy-3-methoxybenzaldehyde is a substituted benzaldehyde with the chemical formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .[1][2] Its structure features a benzene ring substituted with a hydroxyl group at position 2, a methoxy group at position 3, and a formyl (aldehyde) group at position 1. This substitution pattern gives rise to its characteristic chemical and physical properties.

Spectroscopic Data for Structure Confirmation

The structural assignment of 2-hydroxy-3-methoxybenzaldehyde is definitively confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.85Singlet1HAldehydic proton (-CHO)
~7.1-7.4Multiplet3HAromatic protons (H-4, H-5, H-6)
~3.89Singlet3HMethoxy protons (-OCH₃)
~11.0Singlet (broad)1HHydroxyl proton (-OH)

¹³C NMR Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~196.5Aldehydic carbon (C=O)
~151.8C-2 (Aromatic, attached to -OH)
~147.5C-3 (Aromatic, attached to -OCH₃)
~124.5C-1 (Aromatic, attached to -CHO)
~119.8C-6 (Aromatic)
~119.0C-5 (Aromatic)
~115.0C-4 (Aromatic)
~56.0Methoxy carbon (-OCH₃)

Note: The provided ¹³C NMR data is based on typical chemical shift ranges and data from closely related structures.[3][4][5][6] Experimental verification is recommended for precise assignments.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3200-3400 (broad)O-H stretchPhenolic hydroxyl (-OH)
~3000-3100C-H stretchAromatic C-H
~2850, ~2750C-H stretchAldehydic C-H
~1650-1670C=O stretchAldehydic carbonyl (C=O)
~1580-1600, ~1470-1500C=C stretchAromatic ring
~1250-1280C-O stretchAryl ether (-O-CH₃)
~1150-1200C-O stretchPhenolic C-O
~740-780C-H bendAromatic C-H (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[8]

m/z RatioProposed Fragment
152[M]⁺ (Molecular ion)
151[M-H]⁺
123[M-CHO]⁺
109[M-CHO-CH₃]⁺
95[M-CHO-CO]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Sample Preparation

  • Weigh approximately 5-10 mg of 2-hydroxy-3-methoxybenzaldehyde for ¹H NMR or 20-50 mg for ¹³C NMR.[2][9][10][11]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[9]

  • Cap the NMR tube securely.

¹H and ¹³C NMR Acquisition

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse width, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

KBr Pellet Method

  • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[12][13][14][15]

  • In an agate mortar, grind 1-2 mg of the 2-hydroxy-3-methoxybenzaldehyde sample to a fine powder.

  • Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding.

  • Transfer the mixture to a pellet-pressing die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[14]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation

  • Prepare a dilute solution of 2-hydroxy-3-methoxybenzaldehyde (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[16][17][18]

GC-MS Analysis

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

  • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. A typical column for this analysis would be a non-polar or medium-polarity column (e.g., DB-5ms).

  • A suitable temperature program for the GC oven would start at a lower temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure elution of the compound.

  • The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact ionization at 70 eV).

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance, generating the mass spectrum.

Visualization of Workflows and Pathways

Graphical representations of the structure elucidation workflow and a relevant biological pathway are provided below using the DOT language for Graphviz.

Structure Elucidation Workflow

structure_elucidation cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Confirmation Unknown_Compound 2-Hydroxy-3-methoxybenzaldehyde NMR NMR Spectroscopy (¹H, ¹³C) Unknown_Compound->NMR IR IR Spectroscopy Unknown_Compound->IR MS Mass Spectrometry Unknown_Compound->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the structure elucidation of 2-hydroxy-3-methoxybenzaldehyde.

Toll-like Receptor 4 (TLR4) Signaling Pathway

2-Hydroxy-3-methoxybenzaldehyde has been investigated for its potential interactions with cellular signaling pathways. One such pathway of interest in immunology and drug development is the Toll-like Receptor 4 (TLR4) signaling cascade, which is crucial for the innate immune response.[1][19][20][21][22]

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nucleus Nucleus TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs NFkB_Inhibitor IκB IKK->NFkB_Inhibitor Phosphorylates (leading to degradation) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates AP1 AP-1 MAPKs->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocates Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes LPS Ligand (e.g., LPS) LPS->TLR4_MD2 Binds

Caption: Simplified diagram of the MyD88-dependent TLR4 signaling pathway.

Conclusion

The structural elucidation of 2-hydroxy-3-methoxybenzaldehyde is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. This guide provides the foundational spectroscopic data, detailed experimental protocols, and logical workflows necessary for the confident identification and characterization of this important molecule. The presented information serves as a valuable resource for researchers and professionals in organic chemistry, drug discovery, and related scientific disciplines.

References

A Technical Guide to the Spectral Data of o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), a key aromatic compound with applications in various scientific fields. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

Core Spectral Data

The following sections summarize the key spectral data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the proton (¹H) NMR data for this compound and, for comparative purposes, the carbon-13 (¹³C) NMR data for its common isomer, vanillin.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
11.87Singlet--OH (phenolic)
9.92Singlet--CHO (aldehyde)
7.18Doublet of doublets7.8, 1.3Aromatic H (6-H)
7.12Doublet of doublets7.5, 0.8Aromatic H (4-H)
6.97Doublet of doublets7.9, 7.8Aromatic H (5-H)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectral Data for Vanillin (p-Vanillin) for Comparison

Note: Despite extensive searches, readily available, tabulated ¹³C NMR data for this compound was not found in the referenced materials. The data for the closely related and commonly encountered isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde), is provided below for comparative context.

Chemical Shift (δ) ppmAssignment
191.1C=O (aldehyde)
151.9C-O (phenolic)
147.2C-O (methoxy)
130.0C-H (aromatic)
127.6C-CHO (aromatic)
114.4C-H (aromatic)
108.7C-H (aromatic)
56.1-OCH₃ (methoxy)

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are summarized below.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (phenolic)
~2900MediumC-H stretch (aromatic)
~2850, ~2750MediumC-H stretch (aldehyde)
~1650StrongC=O stretch (aldehyde)
~1600, ~1470Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (aryl ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
152100[M]⁺ (Molecular Ion)
15190[M-H]⁺
12425[M-CO]⁺
12315[M-CHO]⁺
955[M-CHO-CO]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound, based on common laboratory practices.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. On a 100 MHz (for ¹³C) spectrometer, typical parameters might include a spectral width of 200-240 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition: Firmly press the sample onto the crystal using the pressure clamp to ensure good contact. Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted by the instrument software. Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation prior to analysis.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecules.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and the major fragment ions to aid in structure elucidation.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow This compound Spectral Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR 1H NMR Data (Proton Environment) NMR->H_NMR C_NMR 13C NMR Data (Carbon Skeleton) NMR->C_NMR IR_Data IR Data (Functional Groups) IR->IR_Data MS_Data MS Data (Molecular Weight, Formula) MS->MS_Data Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Biological Properties of ortho-Vanillin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde and a positional isomer of vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla extract.[1] While structurally similar to its more famous counterpart, orththis compound exhibits a unique profile of biological activities that are of increasing interest to researchers in pharmacology and drug development.[2] Its properties, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and senolytic effects, position it as a promising lead compound for therapeutic development.[3][4][5]

This technical guide provides an in-depth overview of the core biological properties of orththis compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to support further research and development efforts.

Antioxidant Activity

orththis compound has demonstrated significant potential as an antioxidant, primarily through its ability to act as a radical scavenger.[6] Its efficacy in this regard has been shown to be superior to its isomer, vanillin.[1]

Mechanism of Action

The antioxidant mechanism of orththis compound involves the transfer of an electron or hydrogen atom from its phenolic hydroxyl group to quench free radicals.[1] Cyclic voltammetry studies have confirmed that orththis compound is more easily oxidized than vanillin, contributing to its enhanced antioxidant potency.[1] This is in contrast to the primary antioxidant mechanism of vanillin, which in certain assays relies on self-dimerization to achieve a strong effect.[7][8]

Quantitative Data: Radical Scavenging Activity

The antioxidant capacity of orththis compound has been quantified using various assays, with the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay being a key benchmark.

ParameterValueCompoundReference CompoundAssay
Scavenging Activity 66.4% (at 1 mM)This compound22.9% (Vanillin, 1 mM)DPPH
Reaction Rate Constant 10.1 ± 0.8 M⁻¹s⁻¹This compound360.2 ± 10.1 M⁻¹s⁻¹ (Trolox)DPPH

Table 1: Summary of the DPPH radical scavenging activity of orththis compound. Data sourced from[1].

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of antioxidant activity by measuring the scavenging of the DPPH radical.[1][9]

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.004% w/v) in a suitable solvent like methanol. Prepare a series of concentrations of orththis compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid).[9]

  • Reaction Mixture: In a 96-well plate or cuvette, add a defined volume of the orththis compound solution (or standard/blank) to a fixed volume of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes). The purple color of the DPPH solution will fade to yellow in the presence of an antioxidant.[9]

  • Measurement: Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer or microplate reader.[1]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance with the sample.

Visualization: DPPH Assay Workflow

DPPH_Assay_Workflow prep Reagent Preparation (DPPH, this compound, Standard) mix Mix DPPH with Sample/Standard/Blank prep->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calc Calculate % Scavenging Activity measure->calc

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Properties

orththis compound possesses notable anti-inflammatory capabilities, a property shared with its isomer, which has been more extensively studied.[5][10] The primary mechanism involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.

Signaling Pathways

Studies on vanillin and related phenolic compounds show a strong inhibitory effect on the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] This pathway is central to the inflammatory response, controlling the transcription of genes for pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10][12][13] By inhibiting the activation of NF-κB, orththis compound can effectively suppress the production of these inflammatory molecules.[5][14]

Experimental Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol describes the measurement of nitric oxide, a key inflammatory mediator, using the Griess reagent in a cell-based assay.[11]

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of orththis compound for a defined period (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Measurement: After a short incubation period (10-15 minutes) at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Visualization: Inhibition of NF-κB Pathway

NFkB_Inhibition cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_nuc NF-κB Genes Pro-inflammatory Genes (IL-6, TNF-α, iNOS, COX-2) Nucleus->Genes oVanillin orththis compound oVanillin->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds & Activates Transcription

Caption: Proposed inhibition of the NF-κB pathway by orththis compound.

Anticancer and Cytotoxic Effects

orththis compound has shown promise as an anticancer agent, exhibiting cytotoxicity against various cancer cell lines and affecting critical cellular processes.[14]

Mechanisms of Action
  • Cytotoxicity: orththis compound demonstrates direct cytotoxic effects against human melanoma cells in vitro and has been shown to suppress melanoma growth in murine models.[14] It also reduces the growth of glioma in brain slice cultures.[14]

  • Cell Cycle and Apoptosis: It influences gene networks involved in cell death, survival, and cell cycle progression.[14] While specific data for orththis compound is emerging, studies on its isomer vanillin provide insight into likely mechanisms. Vanillin induces apoptosis and causes cell cycle arrest at the G0/G1 or G2/M phases.[7][10]

  • Inhibition of Pro-Survival Pathways: A key anticancer mechanism of vanillin is the sensitization of cancer cells to apoptosis induced by agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[15][16] This is achieved by inhibiting the pro-survival NF-κB pathway.[7][17] Vanillin also inhibits the PI3K/Akt and ERK signaling pathways, which are crucial for cancer cell migration, invasion, and proliferation.[7][18]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of orththis compound and incubate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. This data can be used to determine the IC50 (the concentration that inhibits 50% of cell growth).

Visualization: Sensitization to TRAIL-Induced Apoptosis

TRAIL_Sensitization TRAIL TRAIL DR Death Receptors (DR4/DR5) TRAIL->DR Apoptosis Apoptosis DR->Apoptosis Pro-apoptotic Signal NFkB NF-κB Pathway DR->NFkB Anti-apoptotic Signal Survival Cell Survival NFkB->Apoptosis Shift Towards Apoptosis NFkB->Survival oVanillin orththis compound oVanillin->NFkB Inhibits

Caption: orththis compound may enhance TRAIL-induced apoptosis by inhibiting the pro-survival NF-κB pathway.

Antimicrobial Activity

orththis compound is reported to have moderate antibacterial and antifungal properties.[4] Extensive studies on vanillin confirm its efficacy against a range of food-related bacteria.[19]

Mechanism of Action

The antimicrobial action of vanillin is primarily targeted at the bacterial cell membrane.[19][20] It is a membrane-active compound that causes:

  • Dissipation of Ion Gradients: It disrupts the electrochemical potential across the membrane, leading to the leakage of ions like potassium (K⁺).[19][20]

  • Inhibition of Respiration: It interferes with the respiratory chain, hindering cellular energy production.[19]

  • Loss of pH Homeostasis: The compromised membrane integrity leads to a loss of the cell's ability to maintain its internal pH.[20]

  • Structural Damage: At effective concentrations, it causes significant damage to the membrane system, leading to the leakage of intracellular contents like nucleic acids and proteins, ultimately resulting in cell death.[21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

MIC values indicate the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MicroorganismMIC (mmol/L)MIC (mg/mL)Compound
Escherichia coli15~2.28Vanillin
Lactobacillus plantarum75~11.41Vanillin
Listeria innocua35~5.32Vanillin
E. coli O157:H7-2.0Vanillin

Table 2: MIC values for Vanillin against various bacteria. Data sourced from[19][21].

Experimental Protocol: MIC Determination by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[11]

  • Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of orththis compound in a suitable sterile broth medium.

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of orththis compound in which no visible bacterial growth (no turbidity) is observed.[11]

Visualization: MIC Determination Workflow

MIC_Workflow serial_dilute Serial Dilution of This compound in Broth inoculate Inoculate with Standardized Bacteria serial_dilute->inoculate incubate Incubate (37°C, 16-24h) inoculate->incubate read Visual Inspection for Turbidity incubate->read determine Determine MIC (Lowest Clear Well) read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Enzyme Inhibition

orththis compound and its derivatives have been investigated as inhibitors of various enzymes, with a particular focus on tyrosinase, an enzyme involved in melanin biosynthesis.

Tyrosinase Inhibition

orththis compound itself is considered a weak inhibitor of mushroom tyrosinase.[4] However, its chemical scaffold is a valuable starting point for the synthesis of more potent inhibitors. Derivatives of vanillin, created by adding moieties like cinnamic acid, have shown significant tyrosinase inhibitory activity, with potency comparable to the standard inhibitor, kojic acid.[22][23]

Quantitative Data: Tyrosinase Inhibition by a Vanillin Derivative

Kinetic studies on a potent vanillin derivative reveal its mechanism and inhibitory constants.

CompoundIC50 (μM)Inhibition TypeKi (μM)Ki' (μM)
Derivative 6a*16.13Mixed-type1353

*Compound 6a is 2-(4-formyl-2-methoxyphenoxy)-2-oxoethyl (2E)-3-(4-hydroxyphenyl)prop-2-enoate. Data sourced from[22].

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This assay measures the inhibition of the oxidation of L-DOPA by mushroom tyrosinase.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase enzyme solution, and various concentrations of the inhibitor (orththis compound or its derivative).

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate Reaction: Add the substrate, L-DOPA, to each well to start the reaction.

  • Measurement: Immediately measure the formation of dopachrome (an orange/red colored product) by monitoring the increase in absorbance at 475 nm over time using a microplate reader.

  • Analysis: Calculate the percentage of inhibition based on the reaction rates with and without the inhibitor. Determine the IC50 value from the dose-response curve. For kinetic analysis, repeat the experiment with varying concentrations of both substrate and inhibitor to generate Lineweaver-Burk plots.[22]

Senolytic Activity

A novel and significant biological property of orththis compound is its senolytic activity—the ability to selectively induce apoptosis in senescent cells.[3][5]

Mechanism and Application

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Senescent cells secrete a cocktail of inflammatory molecules known as the Senescence-Associated Secretory Phenotype (SASP). orththis compound has been shown to act as a senolytic agent, clearing senescent cells from tissues.[3][14] This activity is being explored in the context of regenerative medicine, particularly for conditions like discogenic low back pain, where reducing the senescent cell burden and associated inflammation could improve the efficacy of stem cell therapies.[5][14]

Conclusion

orththis compound is a multifaceted bioactive compound with significant therapeutic potential. Its potent antioxidant and anti-inflammatory activities, driven by mechanisms like radical scavenging and NF-κB inhibition, make it a candidate for treating oxidative stress and inflammation-related disorders. Furthermore, its demonstrated cytotoxicity against cancer cells, antimicrobial action against pathogenic bacteria, and novel senolytic activity highlight its broad pharmacological relevance. While further research is needed to fully elucidate its mechanisms and in vivo efficacy, the existing data strongly support the continued investigation of orththis compound and its derivatives as lead structures in modern drug discovery.

References

A Comprehensive Technical Guide to the Solubility of o-Vanillin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of o-Vanillin (4-hydroxy-3-methoxybenzaldehyde) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this compound is utilized. The guide details quantitative solubility data, experimental protocols for solubility determination, and relevant biochemical pathways.

Introduction to this compound

This compound is a major phenolic compound with the chemical formula C₈H₈O₃.[1] It appears as a white to slightly yellowish crystalline solid with a characteristic pleasant aroma.[1][2][3] Widely used as a flavoring agent in the food and pharmaceutical industries, its solubility is a critical parameter for formulation, extraction, purification, and various chemical syntheses.[4] Understanding the solubility of this compound in different organic solvents is essential for its effective application.

Quantitative Solubility of this compound

The solubility of this compound is significantly influenced by the polarity of the solvent and the temperature. Generally, its solubility increases with the polarity of the solvent and with rising temperatures.[1][2][3][5]

Solubility in Polar Solvents

This compound exhibits high solubility in polar organic solvents due to the presence of hydroxyl (-OH) and methoxy (-OCH₃) groups which facilitate hydrogen bonding.[1][2][3]

Table 1: Mole Fraction Solubility of this compound in Various Polar Organic Solvents at Different Temperatures

Solvent298 K (25 °C)303 K (30 °C)308 K (35 °C)313 K (40 °C)318 K (45 °C)Reference
Polyethylene glycol-400 (PEG-400)4.29 x 10⁻¹---5.21 x 10⁻¹[6][7]
Transcutol2.15 x 10⁻¹---2.89 x 10⁻¹[6][7]
Ethyl Acetate (EA)1.18 x 10⁻¹---1.63 x 10⁻¹[6][7]
2-Butanol9.32 x 10⁻²---1.29 x 10⁻¹[6][7]
Ethanol7.94 x 10⁻²---1.08 x 10⁻¹[6][7]
Ethylene Glycol (EG)7.41 x 10⁻²---1.04 x 10⁻¹[6][7]
Propylene Glycol (PG)7.15 x 10⁻²---9.87 x 10⁻²[6][7]
Isopropanol (IPA)6.53 x 10⁻²---9.21 x 10⁻²[6][7]
1-Butanol6.21 x 10⁻²---8.76 x 10⁻²[6][7]
Water1.23 x 10⁻³---2.31 x 10⁻³[6][7]
n-Propanol1.966 x 10⁻⁵----[8]
Methanol3.068 x 10⁻⁵----[8]
Acetone4.576 x 10⁻⁶----[8]

Note: The data for n-Propanol, Methanol, and Acetone from the source appears to be an order of magnitude different and may represent different units or experimental conditions.

Solubility in Non-Polar Solvents

Conversely, this compound has low solubility in non-polar organic solvents.[1][2] For instance, it does not dissolve well in hexane.[1][2]

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the solubility of this compound.

Isothermal Equilibrium (Shake-Flask) Method

This is a common and reliable method for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation:

    • Place an excess amount of pure this compound into a series of sealed containers (e.g., screw-capped vials or flasks).

    • Add a known volume of the desired organic solvent to each container.

  • Equilibration:

    • Place the containers in a constant temperature water bath or shaker, maintained at the desired temperature (e.g., 298.15 K).

    • Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.[9]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

    • Filter the collected supernatant through a suitable filter (e.g., a 0.45 µm PTFE or nylon filter) to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as UV/Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mol/L, or mole fraction.

UV/Vis Spectrophotometry for Concentration Determination

UV/Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet-visible regions of the electromagnetic spectrum.[10]

Principle: The amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species in the solution and the path length of the light through the solution (Beer-Lambert Law).[10]

Detailed Methodology:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax). For this compound, this is often around 312 nm.[9]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) can be used to determine the concentration of unknown samples.

  • Measurement of Sample Concentration:

    • Measure the absorbance of the diluted saturated solution (from the shake-flask experiment) at the λmax.

    • Use the calibration curve equation to calculate the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Visualization of Relevant Pathways

While not directly related to solubility, understanding the biosynthetic pathways of this compound provides valuable context for its production and natural occurrence.

Biosynthesis of Vanillin from Ferulic Acid

This pathway is a common route for the biotechnological production of vanillin.

Vanillin Biosynthesis from Ferulic Acid Ferulic_Acid Ferulic Acid Feruloyl_CoA Feruloyl-CoA Ferulic_Acid->Feruloyl_CoA Feruloyl-CoA synthetase (FCS) Hydroxycinnamoyl_CoA 4-Hydroxycinnamoyl-CoA hydratase/lyase intermediate Feruloyl_CoA->Hydroxycinnamoyl_CoA Enoyl-CoA hydratase/ 4-hydroxycinnamoyl-CoA hydratase/lyase (ECH) Vanillin Vanillin Hydroxycinnamoyl_CoA->Vanillin

Caption: Biosynthesis of Vanillin from Ferulic Acid.

General Phenylpropanoid Pathway Leading to Vanillin

This diagram illustrates the broader metabolic context from which vanillin biosynthesis originates in plants.

Phenylpropanoid Pathway to Vanillin L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic Acid p_Coumaric_Acid->Ferulic_Acid Multiple Steps Vanillin Vanillin Ferulic_Acid->Vanillin Vanillin Synthase

Caption: Phenylpropanoid Pathway to Vanillin.

Conclusion

This technical guide provides essential data and methodologies for understanding and working with this compound. The provided solubility data in various organic solvents, coupled with detailed experimental protocols, will aid researchers in designing experiments, developing formulations, and optimizing processes involving this important compound. The visualized biosynthetic pathways offer additional context for the natural and biotechnological production of this compound.

References

The Discovery and History of ortho-Vanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde), a positional isomer of the widely known flavoring agent vanillin, has a rich history since its first isolation in the 19th century. Initially explored for its utility in the dye industry and as a synthetic precursor, its unique biological activities have garnered increasing interest in the scientific community. This technical guide provides an in-depth exploration of the discovery and history of orththis compound, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical properties, and an overview of its known biological signaling pathways.

Discovery and Historical Development

The journey of orththis compound begins in the late 19th century, a period of significant advancements in organic chemistry.

  • 1876: Isolation by Ferdinand Tiemann. The initial isolation of orththis compound is credited to the renowned German chemist Ferdinand Tiemann.[1][2] This discovery occurred shortly after Tiemann and Wilhelm Haarmann's successful synthesis of its isomer, vanillin, in 1874.

  • 1910: Purification and Synthetic Versatility. Methods for the purification of orththis compound were significantly improved by Francis Noelting.[1][2] Noelting also demonstrated its potential as a versatile precursor in the synthesis of other organic compounds, such as coumarins.[1][2]

  • 1920s: Industrial Applications. By the 1920s, orththis compound found practical application as a dye for hides, marking its entry into industrial processes.[1][2]

  • Modern Era: Pharmaceutical and Research Applications. In contemporary science, the majority of orththis compound is utilized in mutagenesis research and as a key intermediate in the synthesis of pharmaceuticals.[1][2] Notable examples include the anti-malarial drug benafentrine and the antiandrogen compound Pentomone.[1][2]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of orththis compound is essential for its application in research and development.

PropertyValueReference(s)
Molecular Formula C₈H₈O₃[3][4]
Molar Mass 152.15 g/mol [2][3][4]
Appearance Yellow, fibrous crystalline solid[2]
Melting Point 40-42 °C[2][3][4][5]
Boiling Point 265-266 °C[2][3][4][5][6]
Density 1.231 g/mL[2]
Vapor Pressure 0.00556 - 0.006 mmHg @ 25 °C[3][4][6]
pKa 7.912 @ 25 °C[3]
logP (o/w) 1.370[6]
Water Solubility Slightly soluble (5019 mg/L @ 25 °C)[3][4][6]
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform, glacial acetic acid, carbon disulfide, pyridine, and alkali solvents.[7]
Flash Point > 110 °C[1]

Experimental Protocols: Synthesis of orththis compound

Several synthetic routes to orththis compound have been developed. The following protocol is a detailed method adapted from patent literature, utilizing guaiacol as a starting material. This method employs a sulfonation strategy to direct the formylation to the ortho position.

3.1. Synthesis of orththis compound from Guaiacol

This synthesis proceeds in four main stages: sulfonation of guaiacol, condensation with glyoxylic acid, hydrolytic removal of the sulfonic acid group, and electrolytic oxidation followed by purification.

3.1.1. Materials and Reagents

  • Guaiacol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (NaOH)

  • Glyoxylic Acid (50% solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

3.1.2. Experimental Procedure

  • Sulfonation of Guaiacol:

    • In a 250 mL three-necked flask equipped with a stirrer and a dropping funnel, add 6.2 g of guaiacol.

    • Slowly add 6.5 g of 98% concentrated sulfuric acid dropwise while stirring.

    • Heat the mixture in a constant temperature water bath at 85°C for 5 hours.

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a 2 mol/L NaOH solution and filter the resulting precipitate.

  • Condensation with Glyoxylic Acid:

    • To the filtrate from the previous step, add 40 mL of a 2 mol/L NaOH solution.

    • At 65°C, add 7.4 g of a 50% glyoxylic acid solution dropwise.

    • Maintain the reaction under airtight conditions for 7 hours.

    • Adjust the pH of the solution to 5 with sulfuric acid.

  • Hydrolysis and Isolation:

    • Transfer the solution to a three-necked flask equipped with a condenser and stirrer.

    • Add 35 mL of a 30% sulfuric acid solution.

    • Heat the mixture at 110°C for 4 hours.

    • Remove the solvent by rotary evaporation to obtain a solid.

  • Electrolytic Oxidation and Purification:

    • Adjust the pH of the solid dissolved in an appropriate amount of deionized water to 11-12 with NaOH to obtain the electrolyte.

    • Place the electrolyte in a stainless steel electrolytic cell with a graphite rod as the anode and the stainless steel cell as the cathode.

    • Conduct the electrolysis for 7 hours with stirring.

    • After electrolysis, transfer the solution to a three-necked flask and acidify to a pH of 2-3 with H₂SO₄ until no more gas evolves.

    • Extract the hot solution three times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the ethyl acetate by rotary evaporation under reduced pressure to yield the crude orththis compound product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Biological Signaling Pathways

Recent research has begun to elucidate the mechanisms by which orththis compound exerts its biological effects, particularly its antifungal and immunomodulatory activities.

4.1. Antifungal Mechanism of Action in Cryptococcus neoformans

orththis compound has demonstrated significant antifungal activity against the pathogenic yeast Cryptococcus neoformans. Transcriptome analysis has revealed that its mechanism of action involves the induction of mitochondrial dysfunction and subsequent oxidative stress.[8][9]

Antifungal_Mechanism cluster_ortho_vanillin orththis compound cluster_cell Cryptococcus neoformans Cell orththis compound orththis compound Mitochondrion Mitochondrion orththis compound->Mitochondrion Induces Dysfunction ROS ROS Mitochondrion->ROS Increases Production Cellular Damage Cellular Damage ROS->Cellular Damage Causes

Antifungal mechanism of orththis compound in C. neoformans.

4.2. Inhibition of Toll-like Receptor 2 (TLR2) Signaling

orththis compound has been identified as an inhibitor of TLR2 signaling, a key pathway in the innate immune response. It has been shown to covalently bind to the Toll/interleukin-1 receptor (TIR) domain of the adaptor protein MAL/TIRAP, thereby inhibiting its assembly and downstream signaling.[10][11]

TLR2_Inhibition cluster_pathway TLR2 Signaling Pathway cluster_inhibition Inhibition by orththis compound TLR2 TLR2 MAL_TIRAP MAL/TIRAP TLR2->MAL_TIRAP Recruits MyD88 MyD88 MAL_TIRAP->MyD88 Recruits Downstream Downstream Signaling (e.g., NF-κB activation) MyD88->Downstream ortho_Vanillin orththis compound ortho_Vanillin->MAL_TIRAP Covalently Binds & Inhibits Assembly

Inhibition of TLR2 signaling by orththis compound.

Conclusion

From its initial isolation by Ferdinand Tiemann to its contemporary applications in medicinal chemistry and molecular biology, orththis compound has proven to be a compound of significant scientific interest. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for further research. The elucidation of its mechanisms of action, particularly in the realms of antifungal activity and immunomodulation, opens new avenues for the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for professionals in the field, providing the necessary historical context, practical methodologies, and an understanding of the biological significance of orththis compound.

References

Thermochemical Properties of o-Vanillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the experimentally determined thermochemical data for o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The information is intended to support research and development activities where the energetic properties of this compound are of interest. All data is presented in standardized units, and methodologies for key experiments are detailed to ensure clarity and reproducibility.

Quantitative Thermochemical Data

The following tables summarize the core thermochemical parameters for this compound. For completeness, physical properties such as melting and boiling points are also included.

Table 1: Enthalpies of Formation and Combustion of this compound

ParameterValuePhaseTemperature (K)
Constant-Volume Energy of Combustion (ΔcU)-(24,971.89 ± 22.02) J·g-1[1]Solid298.15
Standard Molar Enthalpy of Formation (ΔfHm°)-(490.85 ± 3.51) kJ·mol-1[1]Solid298.15

Table 2: Enthalpies of Phase Transition for this compound

ParameterValueTemperature (K)
Enthalpy of Sublimation (ΔsubH)54.1 kJ·mol-1[2]292.5
Enthalpy of Fusion (ΔfusH)Data not available-
Enthalpy of Vaporization (ΔvapH)Data not available-

Table 3: Physical Properties of this compound

PropertyValue
Molar Mass152.15 g·mol-1[3]
Melting Point40-42 °C (313.15-315.15 K)
Boiling Point265-266 °C (538.15-539.15 K)

Table 4: Heat Capacity of this compound

ParameterValuePhaseTemperature (K)
Heat Capacity (Cp)Data not available--

Note: Experimental data for the enthalpy of fusion, enthalpy of vaporization, and heat capacity for this compound were not found in the reviewed literature. Much of the available data pertains to its isomer, p-vanillin.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following is a generalized description of the methodology used to determine the enthalpy of combustion, from which the enthalpy of formation is derived.

Static-Bomb Combustion Calorimetry

This method is a primary technique for determining the energy of combustion of solid organic compounds.[4][5]

Objective: To measure the heat released during the complete combustion of a known mass of this compound in a high-pressure oxygen environment.

Apparatus:

  • A high-pressure stainless steel vessel (the "bomb")

  • A combustion crucible (platinum or similar inert material)

  • An ignition system (e.g., platinum fuse wire)

  • A calorimeter jacket with a precisely measured amount of water

  • A high-precision thermometer to monitor the temperature change of the water

Generalized Procedure:

  • Sample Preparation: A pellet of a known mass of high-purity this compound is placed in the crucible. A fuse wire is positioned to be in contact with the sample.

  • Bomb Assembly: A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The crucible is placed inside the bomb, and the lid is sealed.

  • Pressurization: The bomb is purged of air and then charged with high-purity oxygen to a pressure of approximately 3 MPa.[4]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

  • Ignition and Measurement: The initial temperature is recorded. An electric current is passed through the fuse wire to ignite the sample. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Analysis: The final combustion products are analyzed to confirm complete combustion and to account for the formation of byproducts like nitric acid (from residual nitrogen).

  • Calculation: The total heat released is calculated from the observed temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are applied for the heat of ignition and the formation of any side products. This corrected value, at constant volume, is the energy of combustion (ΔcU). The standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfHm°) are then derived using thermodynamic equations.[4]

Visualization of Thermochemical Relationships

The following diagram illustrates the logical workflow for determining the key thermochemical properties of a solid organic compound like this compound.

Thermochemical_Workflow substance This compound (Solid Sample) comb_cal Static-Bomb Combustion Calorimetry substance->comb_cal Experimentally Measured In sub_exp Sublimation Experiment (e.g., Knudsen Effusion) substance->sub_exp Experimentally Measured In d_c_U ΔcU (Constant-Volume Energy of Combustion) comb_cal->d_c_U Directly Determines d_f_H_solid ΔfH°(s) (Standard Enthalpy of Formation, Solid) d_c_U->d_f_H_solid Calculated From d_f_H_gas ΔfH°(g) (Standard Enthalpy of Formation, Gas) d_f_H_solid->d_f_H_gas Hess's Law Calculation d_sub_H ΔsubH (Enthalpy of Sublimation) sub_exp->d_sub_H Directly Determines d_sub_H->d_f_H_gas Hess's Law Calculation

Caption: Workflow for determining thermochemical properties of this compound.

References

Antimutagenic and comutagenic properties of o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Antimutagenic and Comutagenic Properties of o-Vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2-hydroxy-3-methoxybenzaldehyde), a positional isomer of vanillin, is a naturally occurring organic compound with a complex and dualistic role in mutagenesis. It exhibits both antimutagenic and comutagenic properties, the manifestation of which is highly dependent on the cellular context and the nature of the primary mutagenic agent. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on genetic material. It summarizes quantitative data, details key experimental protocols used in its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. The primary audience for this document includes researchers in toxicology, pharmacology, and drug development who are investigating novel modulators of DNA damage and repair pathways.

Introduction to this compound and Mutagenesis

This compound is an aromatic aldehyde found in the extracts and essential oils of various plants.[1][2] Its structure, featuring hydroxyl, methoxy, and aldehyde functional groups, distinguishes it from the more common flavor agent, p-vanillin. The core of its toxicological interest lies in its ability to modulate the mutagenic effects of other agents.

  • Antimutagenicity is the process by which a substance reduces or abolishes the mutagenic activity of a physical or chemical mutagen. Agents can act as "desmutagens" by inactivating mutagens directly or as "bioantimutagens" by interfering with cellular processes like DNA repair after DNA has been damaged.[3][4]

  • Comutagenicity is the phenomenon where a substance, which may not be mutagenic itself, enhances the mutagenic effect of another substance.

This compound has been shown to exhibit both of these properties, making it a valuable tool for studying the intricate balance of DNA damage and repair. In Escherichia coli, it is described as having both antimutagenic and comutagenic effects, with the net outcome designating it as a "potent comutagen".[1]

Quantitative Data Summary

The biological effects of this compound have been quantified across several key assays. The following tables summarize the available data for easy comparison.

Table 1: Antioxidant and Scavenging Activity of this compound

ParameterValue (this compound)Value (Vanillin - for comparison)Reference Compound (Trolox)Source(s)
DPPH Radical Scavenging Activity (1 mM)66.4%22.9%Not specified[5][6][7]
Reaction Rate Constant with DPPH10.1 ± 0.8 M⁻¹s⁻¹1.7 ± 0.1 M⁻¹s⁻¹360.2 ± 10.1 M⁻¹s⁻¹[5][6][7]

Table 2: Toxicological Data for this compound

ParameterValueSpeciesSource(s)
Oral LD₅₀1330 mg/kgMouse[1][8]
Intraperitoneal LD₅₀347 mg/kgRat[8]

Experimental Protocols

The evaluation of this compound's mutagenic and related properties relies on a set of standardized toxicological assays. The methodologies for the most critical of these are detailed below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[9][10]

  • Principle: The assay utilizes specific strains of Salmonella typhimurium (or E. coli) that are auxotrophic for the amino acid histidine (His-), meaning they cannot synthesize it and require it for growth.[10] The test measures the ability of a substance to cause a reverse mutation (reversion) in the histidine gene, restoring the bacterium's ability to produce its own histidine (His+). These revertant bacteria can then grow on a histidine-deficient medium.[11]

  • Methodology:

    • Strain Preparation: Overnight cultures of the appropriate His- Salmonella strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are prepared.[12]

    • Metabolic Activation (Optional): For many chemicals to become mutagenic, they must first be metabolized by enzymes found in the liver. To mimic this, a rat liver extract, known as the S9 fraction, is often included in the test mixture.[9]

    • Exposure: The bacterial culture (approx. 10⁸ cells) is mixed with the test compound (this compound) at various concentrations, with and without the S9 fraction. A small amount of histidine is added to the mixture to allow for a few initial cell divisions, which are necessary for the mutation to be expressed.[10][11]

    • Plating: The mixture is combined with molten top agar and poured onto a minimal glucose agar plate, which lacks histidine.[12]

    • Incubation: Plates are incubated at 37°C for 48-72 hours.[12]

    • Scoring: The number of visible revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control (solvent only) indicates that the substance is mutagenic.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis A Prepare overnight culture of His- Salmonella strain D Combine bacteria, this compound, S9 mix (or buffer), and trace histidine in top agar A->D B Prepare test concentrations of this compound B->D C Prepare S9 mix (optional) for metabolic activation C->D E Pour mixture onto histidine-deficient agar plates D->E F Incubate at 37°C for 48-72 hours E->F G Count revertant colonies F->G H Compare to controls to determine mutagenicity G->H

Fig. 1: Standard workflow for the Ames Test.
In Vitro Micronucleus Assay

This assay is used to detect chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity).

  • Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence is an indicator of genotoxic events.

  • Methodology:

    • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), V79, or human lymphocytes) is cultured.[13]

    • Treatment: Exponentially growing cells are exposed to various concentrations of this compound for a defined period (e.g., 3-6 hours with S9, or longer without).

    • Cytokinesis Block: Cytochalasin B is added to the culture medium. This substance inhibits the separation of daughter cells after mitosis, resulting in binucleated cells. This makes it easier to identify cells that have completed one division cycle during which micronuclei could have formed.

    • Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, fixed, and dropped onto microscope slides. The slides are stained with a DNA-specific stain like Giemsa or a fluorescent dye.[14]

    • Scoring: Under a microscope, at least 1000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, often by calculating the replication index.

    • Analysis: A dose-dependent, statistically significant increase in the frequency of micronucleated cells indicates that the substance has genotoxic potential.

Micronucleus_Assay_Workflow A Culture mammalian cells (e.g., V79, CHO) B Expose cells to various concentrations of this compound A->B C Add Cytochalasin B to block cytokinesis B->C D Incubate to allow for one cell division C->D E Harvest, fix, and stain cells on microscope slides D->E F Score micronuclei in binucleated cells under a microscope E->F G Analyze for a dose-dependent increase in micronuclei frequency F->G

Fig. 2: Key steps of the in vitro Micronucleus Assay.

Mechanisms of Action: The Dual Role of this compound

The paradoxical nature of this compound—acting as both an antimutagen and a comutagen—is rooted in its interaction with specific DNA repair pathways and its antioxidant properties.

Modulation of DNA Repair Pathways

Studies in E. coli have been pivotal in elucidating this compound's dual effects. Its action depends on the type of DNA damage and the corresponding repair pathway that is induced.[15]

  • Comutagenicity via Inhibition of the Adaptive Response: When cells are exposed to alkylating agents like N-methyl-N-nitrosourea (MNU), they trigger an "adaptive response" to specifically repair alkylation damage. This compound has been shown to markedly inhibit this adaptive response.[15] By blocking this crucial repair pathway, this compound enhances the mutagenic potential of alkylating agents, thus acting as a comutagen.

  • Antimutagenicity via Potentiation of the SOS Response: In contrast, when DNA damage is caused by agents like UV radiation, cells induce the SOS response, a global, error-prone repair system. Both vanillin and this compound potentiate the UV-induced SOS response.[15] While seemingly counterintuitive for an error-prone pathway, this potentiation is linked to an antimutagenic outcome in this specific context, possibly by facilitating the tolerance or repair of lesions that would otherwise be more mutagenic.

Fig. 3: this compound's differential modulation of DNA repair pathways.
Antioxidant Activity

Many mutagens exert their effects by generating reactive oxygen species (ROS) that damage DNA. This compound is a significantly more potent free radical scavenger than its isomer, vanillin.[5][6] This activity is attributed to its phenolic hydroxyl group.

  • Mechanism: By directly scavenging free radicals, this compound can prevent them from reaching and damaging DNA. This "desmutagenic" action is a key component of its antimutagenic profile against oxidising agents. At a concentration of 1 mM, this compound demonstrates 66.4% DPPH radical scavenging activity, nearly three times that of vanillin.[5][7]

Interaction with Metabolic Enzymes

The metabolism of xenobiotics, including mutagens, is primarily handled by the Cytochrome P450 (CYP450) family of enzymes. The interaction of this compound's isomer, vanillin, with these enzymes is complex. In vivo studies in rats have shown that vanillin administration can increase the activity of CYP2E1 while decreasing that of CYP1A2.[16][17]

  • Implications: This modulation of CYP enzyme activity could underlie both antimutagenic and comutagenic effects.

    • Antimutagenic: If this compound inhibits a CYP enzyme responsible for activating a pro-mutagen into its active mutagenic form.

    • Comutagenic: If this compound induces a CYP enzyme that activates a pro-mutagen, or if it inhibits an enzyme responsible for detoxifying an active mutagen. Further research is required to specifically delineate the interaction of this compound with the full spectrum of CYP isozymes.

Logical_Relationship oVanillin This compound Presence context Cellular Context oVanillin->context mutagen Primary Mutagen (e.g., UV, MNU, Oxidant) mutagen->context pathway1 Inhibition of Specific Repair (e.g., Adaptive Response) context->pathway1 If Alkylating Agent pathway2 Potentiation of Other Repair (e.g., SOS Response) context->pathway2 If UV Damage pathway3 Direct Radical Scavenging context->pathway3 If Oxidative Agent outcome1 COMUTAGENIC EFFECT pathway1->outcome1 outcome2 ANTIMUTAGENIC EFFECT pathway2->outcome2 pathway3->outcome2

Fig. 4: Factors determining the dual mutagenic role of this compound.

Conclusion and Future Directions

This compound presents a fascinating case of dual biological activity. Its ability to act as either an antimutagen or a comutagen is not an intrinsic property but rather a consequence of its interaction with specific mutagens and the host cell's DNA repair machinery.

  • Summary of Findings:

    • This compound is a potent antioxidant, superior to its isomer vanillin.

    • Its comutagenicity is linked to the inhibition of specific DNA repair pathways, such as the adaptive response to alkylating agents.

    • Its antimutagenicity stems from its antioxidant capacity and its ability to potentiate other repair systems like the SOS response.

  • Future Research:

    • Mammalian Systems: While foundational work has been done in bacteria, a more thorough investigation in various mammalian cell lines and in vivo models is needed to understand the relevance of these dual effects in humans.

    • CYP450 Profiling: A detailed study of this compound's inhibitory and inductive effects across the major human CYP450 isoforms is crucial to predict its potential for drug-drug interactions and its role in modulating the metabolism of pro-carcinogens.

    • DNA Repair Selectivity: Further research into why this compound inhibits certain repair pathways while potentiating others could reveal novel insights into the regulation of DNA repair and potentially identify new therapeutic targets for sensitizing cancer cells to specific DNA-damaging agents.

This guide provides a solid foundation for professionals engaged in the study of mutagenesis and drug development, highlighting this compound as a compound of significant scientific interest.

References

Methodological & Application

Synthesis of o-Vanillin from Guaiacol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ortho-vanillin (this compound) from guaiacol. This compound (2-hydroxy-3-methoxybenzaldehyde) is a constitutional isomer of the widely used flavoring agent vanillin (4-hydroxy-3-methoxybenzaldehyde) and serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. The protocols outlined below are based on established chemical transformations, including a multi-step pathway involving sulfonation and condensation with glyoxylic acid, as well as the classical Reimer-Tiemann and Duff reactions, which are known to produce this compound, often as a byproduct.

Introduction

The selective synthesis of this compound from guaiacol presents a chemical challenge due to the directing effects of the hydroxyl and methoxy groups on the aromatic ring, which favor substitution at the para-position to the hydroxyl group, leading to the formation of vanillin as the major product. However, various strategies have been developed to achieve the synthesis of the ortho-isomer. This document details the methodologies, experimental protocols, and comparative data for the primary synthetic routes.

Synthetic Strategies

Several methods have been reported for the formylation of guaiacol to produce this compound. The primary routes include:

  • Sulfonation, Condensation, and Hydrolysis: This multi-step approach utilizes a sulfonic acid group as a blocking group to direct the formylation to the ortho-position. The sulfonic acid group is later removed by hydrolysis.

  • Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While it can produce this compound, it often results in a mixture of isomers and byproducts.[1][2]

  • Duff Reaction: The Duff reaction employs hexamethylenetetramine as the formylating agent and typically favors ortho-substitution.[2]

The following sections provide detailed protocols and data for these methods.

Data Presentation

Table 1: Comparative data for the synthesis of this compound from Guaiacol

Synthesis MethodKey ReagentsReaction ConditionsYield of this compound (%)Purity (%)Key AdvantagesKey Disadvantages
Sulfonation, Condensation, HydrolysisGuaiacol, H₂SO₄, Glyoxylic acid, NaOHMulti-step, varying temperatures (65-110°C)5.13 - 18.18[1]Not specifiedHigher regioselectivity for o-isomerMulti-step process, use of strong acids
Reimer-Tiemann ReactionGuaiacol, Chloroform, NaOHBasic conditionsGenerally low, often below 50%[2]Low, difficult purificationOne-pot reactionLow yield, formation of tar and isomers[1][3]
Duff ReactionGuaiacol, HexamethylenetetramineAcidic conditionsGenerally low[2]Not specifiedFavors ortho-substitutionLow yields

Experimental Protocols

Protocol 1: Synthesis of this compound via Sulfonation, Condensation, and Hydrolysis

This method involves the initial sulfonation of guaiacol to block the para-position, followed by condensation with glyoxylic acid, and subsequent hydrolysis to remove the sulfonic acid group and yield this compound.[1][3]

Step 1: Sulfonation of Guaiacol

  • To a 250 ml three-necked flask equipped with a stirrer and a dropping funnel, add 6.2 g of guaiacol.

  • Slowly add 6.5 g of 98% concentrated sulfuric acid dropwise while stirring.

  • Heat the mixture in a constant temperature water bath at 85°C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 2 mol/L NaOH solution and filter the precipitate.

Step 2: Condensation with Glyoxylic Acid

  • To the filtrate from Step 1, add 40 ml of a 2 mol/L NaOH solution.

  • Heat the solution to 65°C.

  • Dropwise, add 7.4 g of a 50% glyoxylic acid solution to the reaction mixture under airtight conditions over 1 hour.

  • Maintain the reaction at 65°C with stirring for 7 hours.

  • After the reaction, cool the mixture to room temperature.

  • Adjust the pH of the solution to approximately 5 with sulfuric acid.

Step 3: Hydrolysis and Product Isolation

  • Transfer the solution from Step 2 to a three-necked flask equipped with a condenser and stirrer.

  • Add 35 ml of a 30% sulfuric acid solution.

  • Heat the mixture to 110°C and maintain the reaction for 4 hours.

  • Remove the solvent by rotary evaporation to obtain a solid.

  • Adjust the pH of the solid dissolved in a minimal amount of deionized water to 11-12 with NaOH.

  • The resulting solution can be subjected to further purification steps such as electrolytic oxidation and extraction with ethyl acetate to isolate the this compound product.[1][3]

Diagram of the Sulfonation-Condensation-Hydrolysis Pathway

G Guaiacol Guaiacol Sulfonated_Guaiacol 4-Hydroxy-3-methoxy- benzenesulfonic acid Guaiacol->Sulfonated_Guaiacol + H₂SO₄ Intermediate Condensation Product Sulfonated_Guaiacol->Intermediate + Glyoxylic acid, NaOH o_Vanillin This compound Intermediate->o_Vanillin + H₂SO₄, H₂O, Δ (Hydrolysis) G cluster_reagents Reagents Guaiacol Guaiacol Intermediate Dichloromethylphenoxide Intermediate Guaiacol->Intermediate Reacts with Dichlorocarbene :CCl₂ Dichlorocarbene->Intermediate Electrophilic attack o_Vanillin This compound Intermediate->o_Vanillin Hydrolysis CHCl₃ Chloroform CHCl₃->Dichlorocarbene with NaOH NaOH Sodium Hydroxide G Guaiacol Guaiacol Schiff_Base Intermediate Schiff Base Guaiacol->Schiff_Base + HMT, Acid, Δ HMT Hexamethylenetetramine (HMT) o_Vanillin This compound Schiff_Base->o_Vanillin Acidic Hydrolysis

References

Application Notes: Protocol for Schiff Base Formation with o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

Schiff bases derived from ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) are a versatile class of organic compounds characterized by an azomethine or imine (-C=N-) group. This functional group is formed through the condensation reaction between this compound and a primary amine. The presence of hydroxyl (-OH), methoxy (-OCH₃), and azomethine groups in close proximity makes these compounds excellent chelating agents, capable of forming stable complexes with various metal ions.[1][2] This ability is crucial for their wide range of biological and pharmaceutical applications.

The interest in this compound Schiff bases within the drug development sector stems from their diverse pharmacological activities, which include:

  • Antimicrobial Properties : Many this compound Schiff bases and their metal complexes exhibit significant activity against a spectrum of bacteria and fungi.[1][2][3] The chelation of metal ions can enhance this activity, a concept explained by Tweedy's chelation theory.[1]

  • Anticancer and Cytotoxic Activity : These compounds have been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[1][4]

  • Antioxidant Activity : The phenolic hydroxyl group in the this compound moiety contributes to the radical scavenging properties of these molecules.[5][6]

  • Catalytic Activity : They are employed as catalysts in various organic reactions, including hydrogenation.[3]

These application notes provide a detailed protocol for the synthesis and characterization of Schiff bases derived from this compound.

General Principles of Synthesis

The formation of a Schiff base is a reversible condensation reaction between an aldehyde (this compound) and a primary amine. The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then undergoes dehydration (elimination of a water molecule) to form the stable imine product. The reaction is often catalyzed by a small amount of acid, which facilitates the dehydration step.

General Reaction Scheme

The general reaction is illustrated below, where 'R' represents an alkyl or aryl group from the primary amine.

References

o-Vanillin: A Versatile Precursor for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), a structural isomer of the widely known flavoring agent vanillin, has emerged as a valuable and versatile precursor in the synthesis of a diverse range of pharmaceutical compounds. Its unique substitution pattern, featuring hydroxyl, methoxy, and aldehyde functional groups in close proximity on the benzene ring, provides a reactive scaffold for the construction of complex molecular architectures with significant biological activities. This document provides detailed protocols and data for the synthesis of this compound derivatives, with a focus on Schiff bases and their metal complexes, which have demonstrated promising antimicrobial and anticancer properties.

Key Applications in Pharmaceutical Synthesis

This compound serves as a readily available starting material for the synthesis of various heterocyclic and acyclic compounds with therapeutic potential. The aldehyde group is particularly amenable to condensation reactions, most notably in the formation of Schiff bases (imines) through reaction with primary amines. These Schiff bases can act as bidentate or polydentate ligands, capable of coordinating with a wide array of metal ions to form stable metal complexes. This chelation often enhances the biological activity of the parent Schiff base.

The primary pharmaceutical applications of this compound derivatives explored in this note include:

  • Antimicrobial Agents: this compound derived Schiff bases and their metal complexes have shown significant activity against a range of pathogenic bacteria and fungi.

  • Anticancer Agents: These compounds have been investigated for their cytotoxic effects against various cancer cell lines, with some demonstrating the ability to induce apoptosis through specific signaling pathways.

  • Enzyme Inhibitors: Modified this compound structures have been shown to inhibit the activity of clinically relevant enzymes.

Experimental Protocols

This section provides detailed methodologies for the synthesis of various pharmaceutical precursors and final compounds starting from this compound.

Protocol 1: Synthesis of Acetyl this compound Derivatives as Antimicrobial Agents[1][2][3]

This protocol describes a three-step synthesis of Schiff bases from this compound, involving acetylation, nitration, and subsequent condensation with various amines.

Step 1: Acetylation of this compound

  • Dissolve this compound (3.2 mmol) in dichloromethane (DCM) (5-6 mL).

  • Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.

  • Stir the mixture for 3-4 hours at room temperature.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate solvent system.

  • Evaporate the DCM and pour the mixture onto crushed ice.

  • Filter the resulting precipitate, rinse with water, and dry.

  • Recrystallize the crude product from 95% ethanol to obtain pure acetyl this compound.

Step 2: Nitration of Acetyl this compound

  • Dissolve acetyl this compound (2.59 mmol) in 5 mL of DCM.

  • Cool the mixture in an ice bath to -5 to -10°C and stir.

  • Once a clear solution is obtained, add 2 mL of fuming nitric acid to the reaction mixture.

  • Stir the mixture for 1-2 hours at room temperature.

  • For work-up, add ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Confirm the product formation by TLC using a 1:1 Hexane:Ethyl acetate solvent system.

Step 3: Synthesis of Schiff Bases

  • Dissolve an equimolar amount of acetyl nitro this compound (0.418 mmol) in 25 mL of ethanol.

  • Add various substituted amines (0.428 mmol) to the mixture.

  • Stir the reaction mixture for 2-3 hours at ambient temperature.

  • Monitor the reaction completion by TLC using a 1:1 Hexane:Ethyl acetate solvent system.

  • Evaporate the solvent to obtain the Schiff base derivatives.

Protocol 2: Synthesis of this compound Derived Schiff Base Metal Complexes as Anticancer Agents[4][5]

This protocol details both conventional and microwave-assisted synthesis of a Schiff base from this compound and 4-aminoazobenzene, followed by its complexation with various metal ions.

Step 1: Synthesis of Schiff Base Ligand (Conventional Method)

  • Dissolve 4-aminoazobenzene (10 mmol) in 30 mL of absolute methanol.

  • Mix this with a 30 mL methanolic solution of this compound (10 mmol).

  • Heat the mixture under reflux and stir. Monitor the reaction by TLC. The reaction is typically complete after 120 minutes.

  • Allow the solution to cool to room temperature to precipitate the product.

  • Recrystallize the crude product from ethanol to yield the pure Schiff base ligand.

Step 2: Synthesis of Schiff Base Ligand (Microwave Method)

  • Mix equimolar amounts of 4-aminoazobenzene (1 mmol) and this compound (1 mmol) thoroughly in a mortar.

  • Add a few drops of ethanol to the mixture.

  • Subject the reaction mixture to microwave irradiation at 360 W for 10 minutes (monitor by TLC).

  • Recrystallize the product with hot ethanol and dry under reduced pressure.

Step 3: Synthesis of Metal Complexes

  • A methanolic solution of the respective metal salt (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II) acetates, or Zr(IV) oxychloride) (10 mmol) is added to a methanolic solution of the Schiff base ligand (10 mmol).

  • The mixture is heated under reflux with stirring for 60-180 minutes.

  • The progress of the reaction can be monitored by TLC.

  • Upon completion, the precipitated complex is filtered, washed with ethanol, and dried.

Protocol 3: Green Synthesis of Aminoalkyl and Amidoalkyl Naphthols from this compound[6]

This protocol describes an environmentally friendly, one-pot synthesis of biologically active naphthol derivatives.

Method: Oil Bath Heating

  • In a 100 mL conical flask, mix 2-naphthol (1 mmol), this compound (1 mmol), and a substituted amine (e.g., p-nitroaniline, 1.3 mmol) or an amide (e.g., benzamide, 1.3 mmol).

  • Add tannic acid (0.02-0.03 mmol) as a catalyst.

  • Heat the reaction mixture in a cotton seed oil bath maintained at 120-125°C for 10-15 minutes.

  • Monitor the reaction progress by TLC (solvent system: hexane:ethyl acetate 4:1).

  • After completion, cool the solid crude product to room temperature.

  • Wash with water to remove unreacted this compound and the catalyst.

  • Obtain the pure product by recrystallization from ethanol.

Data Presentation

The following tables summarize quantitative data from the synthesis and biological evaluation of this compound derivatives.

Table 1: Synthesis of this compound Derived Schiff Bases and Metal Complexes

Compound/MethodReactantsReaction TimeYield (%)Reference
Acetyl this compoundThis compound, Acetic anhydride, Pyridine3-4 h-[1]
Acetyl nitro this compoundAcetyl this compound, Fuming nitric acid1-2 h-[1]
Schiff Bases (A-J)Acetyl nitro this compound, Various amines2-3 hModerate[1]
Schiff Base (Ov-Azo) (Conventional)This compound, 4-Aminoazobenzene120 min93[2]
Schiff Base (Ov-Azo) (Microwave)This compound, 4-Aminoazobenzene10 min94[2][3]
Metal Complexes (Conventional)Schiff Base (Ov-Azo), Metal salts60-180 min-[2]
Aminoalkyl/Amidoalkyl Naphthols (Oil Bath)This compound, 2-Naphthol, Amine/Amide10-15 minup to 92.1[4]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Schiff Base (F)E. coliSignificant Activity-[1][5]
Schiff Base (I)E. coliSignificant Activity-[1][5]
Standard: CiprofloxacinE. coli--[5]

Table 3: Anticancer Activity of this compound Derived Metal Complexes

CompoundCell LineIC50 (µg/mL)Reference
Cu(II) Complex of Ov-AzoHepG-2 (Liver Cancer)18[2][3]
Cu(II) Complex of Ov-AzoHCT-116 (Colon Cancer)22[2][3]
Ni(II) Complex of Trp-o-vanEca-109 (Esophageal Cancer)18.14 ± 2.39 µM[6][7]

Signaling Pathway and Experimental Workflow

Wnt/β-catenin Signaling Pathway Inhibition

Certain this compound derived Schiff base ligands have been shown to induce apoptosis in cancer cells by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by the this compound derivative.

Caption: Wnt/β-catenin signaling pathway and inhibition.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the typical workflow for the synthesis of this compound derivatives and their subsequent biological evaluation.

G start This compound (Starting Material) synthesis Chemical Synthesis (e.g., Schiff Base Formation, Metal Complexation) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization biological_screening Biological Screening characterization->biological_screening antimicrobial Antimicrobial Assays (MIC, Zone of Inhibition) biological_screening->antimicrobial anticancer Anticancer Assays (IC50, Apoptosis Studies) biological_screening->anticancer enzyme Enzyme Inhibition Assays biological_screening->enzyme data_analysis Data Analysis and Structure-Activity Relationship (SAR) Studies antimicrobial->data_analysis anticancer->data_analysis enzyme->data_analysis end Lead Compound Identification data_analysis->end

Caption: Experimental workflow for this compound derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is an isomeric form of vanillin, a widely used flavoring agent in the food, pharmaceutical, and cosmetic industries. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. This application note provides a detailed protocol for the quantification of this compound using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is suitable for the analysis of this compound in various sample matrices.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample mixture. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous solvent and an organic solvent. Quantification is performed by detecting the absorbance of this compound at a specific ultraviolet (UV) wavelength and comparing the peak area to that of a known standard.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 Series HPLC Value System or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[1]

  • Column: ZORBAX StableBond Aq, 4.6 x 250 mm, 5 µm C18 column or equivalent.[1]

  • Reagents and Solvents:

    • This compound reference standard (purity ≥99%)

    • Methanol (HPLC grade)[2][3]

    • Acetonitrile (HPLC grade)[1]

    • Water (HPLC grade or ultrapure)[2]

    • Acetic acid (glacial, analytical grade)[4]

    • Phosphoric acid (analytical grade)

  • Glassware and Equipment:

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Analytical balance

    • Sonicator

    • Syringe filters (0.22 µm or 0.45 µm)[1]

    • HPLC vials

Preparation of Solutions

Mobile Phase Preparation:

  • Method 1 (Isocratic): A mixture of methanol and water (60:40, v/v).[3]

  • Method 2 (Isocratic): A mixture of acetonitrile and water (60:40, v/v).[1]

  • Method 3 (Gradient): Mobile phase A: Water with 0.5% glacial acetic acid. Mobile phase B: Methanol with 0.5% glacial acetic acid.[4]

  • Degas the mobile phase using a sonicator for at least 15 minutes before use.

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Store the stock solution at 4°C in an amber bottle.[2]

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1 - 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • Liquid Samples (e.g., extracts):

    • Pipette a known volume (e.g., 250 µL) of the liquid sample into a 25 mL volumetric flask.[1]

    • Dilute to volume with the mobile phase (e.g., methanol).[1]

    • Sonicate for 10 minutes to ensure homogeneity.[1]

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[1]

  • Solid Samples (e.g., powders):

    • Accurately weigh a known amount (e.g., 1 g) of the powdered sample into a 100 mL volumetric flask.[1]

    • Add the mobile phase (e.g., methanol) to volume.[1]

    • Sonicate for 30 minutes to facilitate extraction.[1]

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[1]

  • Semi-Solid Samples (e.g., pastes):

    • Accurately weigh a known amount (e.g., 1 g) of the paste into a suitable container.

    • Add a known volume (e.g., 10 mL) of the mobile phase (e.g., methanol).[1]

    • Sonicate for 10 minutes.[1]

    • Further dilute as necessary and filter through a 0.22 µm syringe filter into an HPLC vial.[1]

HPLC Method Parameters

The following tables summarize typical HPLC method parameters for the quantification of this compound.

Method 1: Isocratic Elution

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol:Water (60:40, v/v)[3]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 35 °C[1]
Detection Wavelength 231 nm[2] or 280 nm[1]
Run Time 8 minutes[1]

Method 2: Gradient Elution

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm[4]
Mobile Phase A Water with 0.5% glacial acetic acid[4]
Mobile Phase B Methanol with 0.5% glacial acetic acid[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temperature 24 ± 2 °C[4]
Detection Wavelength 280 nm[4]
Gradient Program 0-10 min: 10-30% B; 10-17 min: 30-80% B; 17-17.5 min: 80% B; 17.5-18 min: 80-10% B[4]

Quantitative Data Summary

The following tables present a summary of quantitative data from various validated HPLC methods for this compound.

Table 1: Chromatographic and Validation Parameters

ParameterMethod AMethod BMethod C
Retention Time (min) ~2.2[5]~3.1[6]~13.0[4]
**Linearity (R²) **>0.99[4]0.9996[6]>0.99
Recovery (%) 95.8 - 100.697.8 - 99.693.12 - 113.74[4]
LOD 0.364 µM[4]300 mg/kg1.7 µg/L[2]
LOQ 1.21 µM[4]300 mg/kg5.5 µg/L[2]
Precision (RSD %) < 0.90 (Repeatability)[4]< 3.01 (Repeatability)< 6.22[2]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation & Degassing HPLC_System HPLC System Setup (Method Parameters) Mobile_Phase_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The HPLC methods described in this application note are simple, rapid, and reliable for the quantification of this compound in various samples.[1] The methods demonstrate good linearity, precision, and accuracy, making them suitable for routine quality control and research applications.[4] Researchers can adapt the provided protocols to suit their specific sample matrices and instrumentation.

References

Application Note: GC-MS Analysis Protocol for o-Vanillin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, an isomer of the common flavoring agent vanillin, is a key intermediate in various synthetic pathways. This application note outlines procedures for sample preparation, instrument configuration, and data analysis. The methodologies are designed to provide a robust framework for researchers requiring accurate quantification and identification of these compounds in various matrices.

Principle and Scope

Gas Chromatography-Mass Spectrometry is an ideal analytical technique for volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the mass spectrometer ionizes the eluted compounds, typically using Electron Impact (EI) ionization, and separates the resulting ions based on their mass-to-charge ratio (m/z). This process provides both qualitative (structural identification via fragmentation patterns) and quantitative (concentration measurement) data. This protocol is applicable to the analysis of this compound and its isomers (e.g., vanillin) in solutions and simple matrices.

Experimental Protocols

Reagents and Materials
  • Solvents: ACS-grade or higher purity Methanol, Ethanol, Dichloromethane (DCM), and Ethyl Acetate.[1][2][3]

  • Standards: this compound (≥99% purity), Vanillin (≥99% purity for comparison), and a suitable internal standard (IS) such as Ethyl Vanillin or Benzyl Benzoate.[4]

  • Sample Vials: 1.5 mL or 2.0 mL glass autosampler vials with PTFE-lined septa.[5]

  • Filters: 0.22 µm or 0.45 µm syringe filters if samples contain particulate matter.[6][7]

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask using methanol.[2][8]

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a separate stock solution for the internal standard (e.g., Ethyl Vanillin) using the same method.

  • Working Standards: Create a series of calibration standards by serially diluting the primary stock solution with the appropriate solvent (e.g., methanol) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Calibration Curve Preparation: Spike each working standard with a constant concentration of the internal standard. For example, add 10 µL of the 1000 µg/mL IS stock to 1 mL of each working standard for a final IS concentration of 10 µg/mL.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

A. Simple Liquid Samples (e.g., reaction mixtures)

  • Dilute an accurately measured aliquot of the sample with a suitable solvent (e.g., methanol, ethyl acetate) to bring the analyte concentration within the calibration range.[5][9]

  • Add the internal standard to the diluted sample at the same concentration used for the calibration standards.

  • Vortex the sample for 30 seconds.

  • If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.[6]

B. Solid Phase Microextraction (SPME) for Trace Analysis SPME is suitable for detecting trace levels of analytes in liquid or gas phases.

  • Place a known volume or weight of the sample into a headspace vial.[10]

  • Add the internal standard. For headspace analysis, a deuterated analog of the analyte is ideal.

  • Seal the vial and place it in the autosampler tray.

  • Equilibrate the sample at a specific temperature (e.g., 110°C) for a set time (e.g., 15 minutes) to allow analytes to partition into the headspace.[8]

  • Expose the SPME fiber (e.g., 50/30 μm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 45 minutes) to adsorb the analytes.[8]

  • The fiber is then automatically desorbed in the hot GC inlet.[8]

GC-MS Instrumentation and Conditions

The following table summarizes recommended starting conditions for the GC-MS analysis. These may require optimization based on the specific instrument and derivatives being analyzed.

ParameterRecommended Setting
Gas Chromatograph (GC)
GC ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or TG-WaxMS (30 m x 0.25 mm, 0.25 µm).[4][10][11]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.[10]
Inlet Temperature250°C.[6]
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations).
Injection Volume1 µL.[5][6]
Oven ProgramInitial: 60°C, hold for 1 min; Ramp: 10°C/min to 240°C; Hold: 5 min.[11]
Mass Spectrometer (MS)
Ionization ModeElectron Impact (EI).[6]
Ionization Energy70 eV.[6]
Source Temperature230°C.
Quadrupole Temp150°C.
Transfer Line Temp280°C.[6]
Scan ModeFull Scan (m/z 40-400) for qualitative analysis and identification.
Selected Ion Monitoring (SIM) for quantitative analysis.[7]

Data Presentation and Analysis

Qualitative Analysis

Identify this compound and its derivatives by comparing their retention times and mass spectra against those of authenticated standards or reference libraries (e.g., NIST). This compound and vanillin are isomers and will have the same molecular ion (M⁺) at m/z 152, but their retention times and the relative abundance of their fragment ions will differ.

Quantitative Analysis

For quantification, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Apply linear regression to determine the concentration of the analyte in unknown samples.

The following table lists the expected key ions for this compound and its common isomer, vanillin.

CompoundMolecular FormulaMolecular WeightRetention TimeKey Mass-to-Charge Ratios (m/z)
This compoundC₈H₈O₃152.15Isomer-specific152 (M⁺) , 151, 137, 122, 109, 79
VanillinC₈H₈O₃152.15Isomer-specific152 (M⁺) , 151, 137, 109, 81, 65, 53[12]
Ethyl Vanillin (IS)C₉H₁₀O₃166.17Instrument-specific166 (M⁺) , 165, 137, 121, 93, 65

Note: Retention times are highly dependent on the specific GC column and oven program and must be confirmed with standards.

Visualized Workflows and Pathways

General Experimental Workflow

The logical flow from sample receipt to final data analysis is crucial for reproducible results. The following diagram illustrates the standard workflow for GC-MS analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive/Prepare Sample Dilute Dilute/Extract/Filter Sample->Dilute Standard Prepare Calibration Standards Spike Spike Sample & Standards with IS Standard->Spike Vial Transfer to GC Vial Spike->Vial Autosampler Autosampler Injection Vial->Autosampler GC Separation in GC Column Autosampler->GC MS Ionization & Mass Analysis GC->MS Acquire Data Acquisition MS->Acquire Qual Qualitative Analysis (Library Search, Spectrum Match) Acquire->Qual Quant Quantitative Analysis (Integration, Calibration Curve) Acquire->Quant Report Generate Report Qual->Report Quant->Report

Caption: A flowchart of the GC-MS experimental workflow.

Proposed EI Fragmentation Pathway for this compound

Understanding the fragmentation pattern is key to confirming the identity of a compound. The diagram below shows a plausible fragmentation pathway for this compound under Electron Impact (EI) ionization.

Fragmentation_Pathway M This compound (M+•) m/z = 152 M1 [M-H]+• m/z = 151 M->M1 - H• M2 [M-CH3]+• m/z = 137 M->M2 - CH3• M3 [M-CHO]+• m/z = 123 M1->M3 - CO M4 [M-CH3-CO]+• m/z = 109 M2->M4 - CO

Caption: Proposed EI fragmentation pathway for this compound.

References

Application Note: Electrophilic Iodination of Vanillin to Synthesize 5-Iodovanillin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed experimental protocols for the synthesis of 5-iodovanillin via electrophilic aromatic substitution of vanillin. Vanillin, a readily available and renewable starting material, undergoes regioselective iodination to yield 5-iodovanillin, a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals.[1][2] This document outlines three distinct, reliable methods for this transformation, including a traditional approach using sodium triiodide, and two greener chemistry protocols employing sodium hypochlorite or Oxone® as oxidizing agents.[2][3][4] These protocols are suitable for researchers in organic synthesis, medicinal chemistry, and drug development. A comparative summary of the quantitative data from each method is presented for easy evaluation.

Introduction

The functionalization of aromatic compounds through electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis.[3] Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an excellent substrate for EAS due to the activating effects of its hydroxyl and methoxy substituents, which direct incoming electrophiles to the ortho and para positions.[3][5] The iodination of vanillin is a facile reaction that selectively produces 5-iodovanillin, as the positions ortho to the powerful activating hydroxyl group are favored.[5][6] 5-Iodovanillin serves as a crucial building block for more complex molecules, often utilized in the development of novel therapeutic agents.[1]

This note details three effective protocols for the synthesis of 5-iodovanillin. The first method utilizes a pre-formed sodium triiodide solution. The subsequent methods are presented as greener alternatives, one using sodium iodide with sodium hypochlorite (household bleach) and the other employing potassium iodide with Oxone®, both of which are more environmentally benign.[3][4][7][8][9]

Signaling Pathway Diagram

The following diagram illustrates the general mechanism of the electrophilic aromatic substitution for the iodination of vanillin. The pi electrons of the vanillin ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product, 5-iodovanillin.[3][6][10]

EAS_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Vanillin Vanillin Carbocation Resonance-Stabilized Carbocation Vanillin->Carbocation Attack of π electrons Iodine Electrophilic Iodine (I+) Iodine->Carbocation Product 5-Iodovanillin Carbocation->Product Deprotonation Proton Proton (H+) Carbocation->Proton

Caption: General mechanism for the electrophilic iodination of vanillin.

Experimental Protocols

Protocol 1: Iodination using Sodium Triiodide

This method is a high-yielding, traditional approach to the synthesis of 5-iodovanillin.[2][11]

Materials:

  • Vanillin

  • Sodium hydroxide (NaOH)

  • Sodium iodide (NaI)

  • Iodine (I₂)

  • Sulfuric acid (H₂SO₄)

  • Methanol

  • Chloroform

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 28.4 g (200 mmol) of vanillin in 200 mL of 1N NaOH and warm the solution to 90°C.[11]

  • Prepare a 2 M aqueous solution of NaI₃ by dissolving the appropriate amounts of NaI and I₂ in water.

  • Over a period of 3 hours, add 105 mL of the 2 M NaI₃ solution and 5 mL of 3.55 M H₂SO₄ to the vanillin solution with continuous stirring.[11]

  • After the addition is complete, cool the mixture to room temperature.

  • Acidify the solution to a pH of 2-3 using a 20% aqueous H₂SO₄ solution.[11]

  • Extract the product with a 10% methanol/90% chloroform solution.

  • Dry the organic phase with MgSO₄, filter, and remove the solvent under reduced pressure to yield the final product.[11]

Protocol 2: Green Iodination using Sodium Iodide and Sodium Hypochlorite

This protocol offers a more environmentally friendly approach by using common bleach as the oxidizing agent.[3][6]

Materials:

  • Vanillin

  • Potassium iodide (KI) or Sodium Iodide (NaI)

  • Ethanol (95%)

  • Sodium hypochlorite (NaOCl) solution (3.5%)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

Procedure:

  • In a 100 mL flask, dissolve 0.87 g (5.7 mmol) of vanillin and 1.26 g (7.6 mmol) of potassium iodide in 25 mL of 95% ethanol.[6]

  • Cool the mixture in an ice bath.

  • While stirring, add 14.5 mL of a 3.5% sodium hypochlorite solution dropwise over 20 minutes.[6]

  • Remove the ice bath and continue stirring at room temperature for an additional 20 minutes.[6]

  • Quench the reaction by adding 0.98 g of sodium thiosulfate to neutralize any excess iodine and sodium hypochlorite.[6]

  • Acidify the solution with hydrochloric acid until the product fully precipitates.[6]

  • Collect the solid product by vacuum filtration and wash it with cold water.[6]

  • Recrystallize the product from an ethanol-water mixture for purification.[6]

Protocol 3: Green Iodination using Potassium Iodide and Oxone®

This method utilizes Oxone® as a safer, solid oxidizing agent and water as the solvent, aligning with the principles of green chemistry.[4][7][8][9]

Materials:

  • Vanillin

  • Potassium iodide (KI)

  • Oxone® (potassium peroxymonosulfate)

  • Deionized water

Procedure:

  • In a 25 mL round bottom flask, create a suspension of 0.50 g (3.3 mmol) of vanillin and 0.55 g (3.3 mmol) of KI in 4 mL of deionized water.[4]

  • Separately, dissolve 1.05 g of Oxone® in 4 mL of deionized water.

  • Add the Oxone® solution dropwise to the rapidly stirred vanillin suspension over 5 minutes.[4]

  • Reflux the resulting mixture for 1 hour.[4]

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The product can be further purified by recrystallization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 5-iodovanillin.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Vanillin and Iodide Source B Add Oxidizing Agent/ Iodinating Reagent A->B Step 1 C Reaction Stirring/ Reflux B->C Step 2 D Quench Reaction C->D Step 3 E Acidify Solution D->E Step 4 F Precipitate/Extract Product E->F Step 5 G Vacuum Filtration F->G Step 6 H Recrystallization G->H Step 7 I Drying H->I Step 8

Caption: General workflow for the synthesis of 5-iodovanillin.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

ParameterProtocol 1 (Sodium Triiodide)Protocol 2 (NaI/NaOCl)Protocol 3 (KI/Oxone®)
Starting Material VanillinVanillinVanillin
Iodine Source NaI₃KI or NaIKI
Oxidizing Agent -NaOClOxone®
Solvent 1N NaOH, H₂O, CH₃OH/CHCl₃95% EthanolH₂O
Reaction Time ~3 hours~40 minutes1 hour
Reaction Temperature 90°C, then RTIce bath, then RTReflux
Yield 99%[11]63%[6]Not specified
Purity >95% by NMR[11]Crystalline solidTan, shiny solid

Conclusion

The iodination of vanillin to produce 5-iodovanillin can be successfully achieved through various methods. The traditional approach using sodium triiodide offers a near-quantitative yield. For laboratories prioritizing environmentally conscious practices, the protocols employing sodium hypochlorite or Oxone® as oxidizing agents present excellent, greener alternatives. The choice of protocol may depend on factors such as desired yield, available reagents, and commitment to green chemistry principles. Each of the detailed methods provides a reliable pathway to this important synthetic intermediate for professionals in research and drug development.

References

o-Vanillin as a Chromogenic Reagent in Colorimetric Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde), an isomer of the more common vanillin, is a versatile reagent employed in various colorimetric assays. Its utility stems from the reactivity of its aldehyde functional group, which readily undergoes condensation reactions with primary amines and other nucleophilic compounds to form colored products. This property allows for the sensitive and specific quantification of a wide range of analytes, including pharmaceuticals, biomolecules, and other organic compounds. The resulting chromophores, typically Schiff bases, exhibit strong absorbance in the visible region of the electromagnetic spectrum, enabling their measurement using standard spectrophotometers.

This document provides detailed application notes and experimental protocols for the use of this compound in colorimetric assays, designed to guide researchers, scientists, and drug development professionals in the implementation of these analytical methods.

Principle of this compound Based Colorimetric Assays

The primary mechanism underlying the use of this compound as a chromogenic reagent is the formation of a Schiff base. This reaction involves the nucleophilic addition of a primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form an imine or Schiff base. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The resulting Schiff base is a conjugated system that absorbs light in the visible range, leading to a colored solution. The intensity of the color produced is directly proportional to the concentration of the analyte containing the primary amine group, thus forming the basis for quantitative analysis.

Application Note 1: Quantification of Pharmaceuticals Containing Primary Amine Moieties

Application: Determination of drugs with primary amine functional groups in bulk and pharmaceutical dosage forms. This method is particularly useful for drugs that lack a strong native chromophore.[1][2][3]

Principle: The assay is based on the condensation reaction between the aldehyde group of this compound and the primary amine group of the drug molecule in an acidic medium to form a colored Schiff base. The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) and is proportional to the drug concentration.

Experimental Protocol

1. Reagent Preparation:

  • This compound Reagent (2.0% w/v): Dissolve 2.0 g of this compound in 100 mL of a suitable solvent, such as methanol or ethanol. The choice of solvent may depend on the solubility of the target analyte. For certain applications, the reagent is prepared in concentrated acid.[4]

  • Acid Catalyst: Hydrochloric acid (HCl) is commonly used. The concentration will need to be optimized for the specific drug being analyzed. A stock solution of concentrated HCl can be diluted to the desired working concentration (e.g., 17.75% v/v).[4]

  • Standard Drug Solution: Prepare a stock solution of the reference standard of the drug in a suitable solvent (e.g., methanol). From this stock solution, prepare working standard solutions of varying concentrations by further dilution with the appropriate acid catalyst solution.

2. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the drug in the same solvent used for the standard to obtain a known concentration.

  • Pharmaceutical Formulations (Tablets/Capsules): Weigh and finely powder a representative number of tablets or the content of capsules. An accurately weighed portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient (API), is dissolved in a suitable solvent. The solution may require sonication and filtration to remove insoluble excipients. The filtrate is then diluted to a suitable concentration with the acid catalyst solution.

3. Assay Procedure:

  • Pipette a fixed volume of the standard or sample solution into a series of test tubes or a 96-well plate.

  • Add a specified volume of the this compound reagent to each tube/well.

  • Add a specified volume of the acid catalyst.

  • Mix the contents thoroughly and allow the reaction to proceed for a predetermined time at a specific temperature. Optimization of reaction time and temperature is crucial for achieving maximum color development and stability.

  • Measure the absorbance of the resulting colored solution at the λmax against a reagent blank prepared in the same manner but without the analyte.

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Quantitative Data for Determination of 1,4-Dihydropyridine Drugs using Vanillin Reagent[4]
Drugλmax (nm)Linear Range (µg/mL)Molar Absorptivity (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD) (µg/mL)
Nifedipine (NIF)5005 - 700.850 x 10⁴0.500
Nicardipine (NIC)5005 - 700.975 x 10⁴0.250
Nimodipine (NIM)5005 - 701.065 x 10⁴0.150
Felodipine (FEL)5005 - 700.575 x 10⁴1.500
Amlodipine (AML)4795 - 700.765 x 10⁴0.350

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare this compound Reagent and Acid Catalyst mix Mix Sample/Standard, This compound, and Acid reagent_prep->mix standard_prep Prepare Standard Drug Solutions standard_prep->mix sample_prep Prepare Sample Solutions (Bulk/Formulation) sample_prep->mix incubate Incubate for a Specified Time and Temperature mix->incubate measure Measure Absorbance at λmax incubate->measure calibrate Construct Calibration Curve measure->calibrate quantify Quantify Drug Concentration calibrate->quantify

Application Note 2: Detection of Vanillin using o-Toluidine

Application: This method is for the quantitative determination of vanillin in various samples, such as food products.[5][6][7] Although this protocol describes the detection of vanillin, the principle can be adapted for the detection of other aldehydes using o-toluidine or for the detection of primary amines using this compound.

Principle: The assay is based on the condensation reaction between the aldehyde group of vanillin and the amino group of o-toluidine under acidic and high-temperature conditions.[5][6] This reaction forms a colored product with a maximum absorption at 363 nm.[5][6][7] The intensity of the color is proportional to the concentration of vanillin.

Experimental Protocol

1. Reagent Preparation:

  • o-Toluidine Solution: Prepare a solution of o-toluidine in a suitable solvent. Due to its poor solubility in some buffers, acetic acid can be used as the solvent.[8]

  • Acetic Acid Solution: A solution of acetic acid is used to provide the acidic medium for the reaction.

  • Standard Vanillin Solution: Prepare a stock solution of vanillin (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of standard concentrations (e.g., 1 pg/mL to 500 µg/mL).[6]

2. Sample Preparation:

  • Food Samples (e.g., Milk Powder): A specific amount of the sample is dissolved in a buffer (e.g., Tris buffer). Acetonitrile is then added to precipitate proteins and other interfering substances. The mixture is centrifuged, and the supernatant is collected for analysis.[6]

3. Assay Procedure:

  • In a microcentrifuge tube, mix 1 mL of the vanillin standard or sample solution with 200 µL of the o-toluidine solution.

  • Shake the mixture for 5 minutes at room temperature.

  • Add 200 µL of the acetic acid solution.

  • Place the tube in a boiling water bath at 100°C for 15 minutes.

  • Cool the tube to room temperature.

  • Measure the absorbance of the solution at 363 nm using a UV spectrophotometer.[5][6][7]

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of vanillin in the sample from the calibration curve.

Quantitative Data for Vanillin Detection using o-Toluidine[5][6][7]
ParameterValue
λmax363 nm
Linear Range1 µg/mL - 100 µg/mL
Limit of Detection (LOD)1 pg/mL
Average Recoveries91.1% - 101.6%
Relative Standard Deviation (RSD)4.62% - 7.27%

G Analyte Analyte with Primary Amine SchiffBase Colored Schiff Base (Imine) Analyte->SchiffBase reacts with oVanillin This compound (Aldehyde) oVanillin->SchiffBase reacts with Acid Acid Catalyst (e.g., HCl) Acid->SchiffBase catalyzes Spectro Spectrophotometric Measurement SchiffBase->Spectro is quantified by

Discussion and Considerations

  • Specificity: The reaction of this compound with primary amines is quite specific. However, other compounds that can react with aldehydes, such as hydrazines and hydroxylamines, may interfere. It is important to consider the composition of the sample matrix and perform necessary sample cleanup procedures to minimize interference.

  • Optimization of Reaction Conditions: The rate and extent of the Schiff base formation are influenced by several factors, including pH, temperature, reaction time, and the concentration of the reagents. These parameters should be carefully optimized for each specific analyte to ensure maximum sensitivity and reproducibility of the assay. The optimal pH for the reaction between vanillin and o-toluidine was found to be in the weakly acidic range of 4-5.[6]

  • Stability of the Chromophore: The stability of the colored Schiff base can vary. It is essential to determine the time window within which the absorbance measurements should be taken to ensure accurate and consistent results.

  • Choice of Solvent: The solvent used to dissolve the analyte and reagents can affect the reaction. The solvent should be inert to the reactants and should not interfere with the spectrophotometric measurement.

  • Blanks: A reagent blank, containing all the components except the analyte, should always be used to zero the spectrophotometer. This corrects for any background absorbance from the reagents or the solvent.

Conclusion

This compound is a valuable chromogenic reagent for the colorimetric determination of a variety of compounds, particularly those containing primary amine functionalities. The assays are generally simple, rapid, and can be performed using readily available laboratory equipment. By following the detailed protocols and considering the key experimental parameters, researchers can successfully implement this compound-based colorimetric assays for a wide range of analytical applications in research, quality control, and drug development.

References

Application Note: Quantitative Analysis of o-Vanillin via Electrospray Ionization Mass Spectrometry Following Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) is an important aromatic compound widely used in the food, pharmaceutical, and fragrance industries. Accurate and sensitive quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and product development. Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the sensitive detection of a wide range of compounds. However, the direct analysis of underivatized this compound by ESI-MS can be challenging due to its moderate ionization efficiency.

To overcome this limitation, a derivatization strategy using dansyl chloride is employed. Dansyl chloride reacts with the phenolic hydroxyl group of this compound, introducing a dansyl group that significantly enhances the proton affinity and ionization efficiency of the molecule in positive ion ESI-MS.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound with dansyl chloride and its subsequent quantitative analysis by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

Principle of the Method

The method involves the chemical derivatization of this compound with dansyl chloride under alkaline conditions. The resulting dansylated this compound is then separated from the reaction mixture using reversed-phase liquid chromatography and detected by tandem mass spectrometry. The enhanced ionization of the derivative allows for low detection and quantification limits.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of vanillin (a structural isomer of this compound) using a similar dansyl chloride derivatization and LC-ESI-MS/MS method. These values provide an expected performance range for the analysis of derivatized this compound.

ParameterBeaudry et al., 2007[2]Bhutani et al., 2018[3]
Analyte VanillinVanillin
Matrix Rat PlasmaGuinea Pig Plasma
Derivatizing Agent Dansyl ChlorideDansyl Chloride
Analytical Range 10 - 10,000 ng/mL4.88 - 1250 nM
Lower Limit of Quantification (LLOQ) 10 ng/mL0.64 fmoles on column
Intra-batch Precision (%RSD) 7.0% - 10.7%Not Reported
Intra-batch Accuracy (%) 100.1% - 108.0%Not Reported
Recovery (%) > 87%Not Reported

Experimental Protocols

Materials and Reagents
  • This compound standard (≥99% purity)

  • Dansyl chloride (≥99% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (≥98% purity)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH)

  • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Solutions Preparation
  • Carbonate-Bicarbonate Buffer (250 mM, pH 9.3): Prepare a solution of 250 mM sodium carbonate and 250 mM sodium bicarbonate in water. Adjust the pH to 9.3 if necessary.[1]

  • Dansyl Chloride Solution (20 mg/mL in ACN): Dissolve 20 mg of dansyl chloride in 1 mL of acetonitrile. This solution should be prepared fresh.[1]

  • NaOH Solution (250 mM): Dissolve 1 g of NaOH in 100 mL of water.

  • Formic Acid Solution (2 M in ACN): Prepare a 2 M solution of formic acid in acetonitrile.

Sample Preparation and Derivatization Protocol
  • Sample Aliquoting: Transfer 20 µL of the sample (or standard solution) and the internal standard solution to a 1.5 mL microcentrifuge tube.[1]

  • Buffering: Add 10 µL of 250 mM carbonate-bicarbonate buffer (pH 9.3) to each tube.[1]

  • Vortexing: Vortex the mixture for 30 seconds.

  • Derivatization: Add 20 µL of the freshly prepared dansyl chloride solution to each tube.[1]

  • Incubation: Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[1]

  • Quenching: Add 5 µL of 250 mM NaOH solution to quench the excess dansyl chloride. Incubate at 40°C for 10 minutes.[1]

  • Neutralization: Add 5 µL of 2 M formic acid in ACN to neutralize the excess NaOH.[1]

  • Protein Precipitation (if applicable for biological matrices): Add an appropriate volume of cold acetonitrile or methanol to precipitate proteins.[2]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 15 minutes to pellet any precipitates.[1]

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol
  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Column: A C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.[2]

  • Gradient: Develop a suitable gradient to separate the derivatized this compound from other components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage, and then re-equilibrate.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MS/MS Parameters: Optimize the precursor and product ions for derivatized this compound and the internal standard. This will involve determining the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ and its characteristic fragment ions.

Visualizations

Caption: Derivatization of this compound with Dansyl Chloride.

Experimental_Workflow A Sample/Standard Aliquoting B Addition of Buffer (pH 9.3) A->B C Addition of Dansyl Chloride B->C D Incubation (60°C, 60 min) C->D E Quenching with NaOH D->E F Neutralization with Formic Acid E->F G Centrifugation F->G H LC-MS/MS Analysis G->H I Data Processing & Quantification H->I

Caption: Experimental Workflow for this compound Analysis.

Conclusion

The derivatization of this compound with dansyl chloride provides a robust and sensitive method for its quantification by LC-ESI-MS/MS. This approach significantly enhances the ionization efficiency, leading to lower detection limits and improved accuracy and precision. The detailed protocol provided in this application note can be readily implemented in research and quality control laboratories for the reliable analysis of this compound in various sample matrices.

References

Troubleshooting & Optimization

Technical Support Center: o-Vanillin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of o-vanillin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound (2-hydroxy-3-methoxybenzaldehyde) start from guaiacol. The two primary routes are the Reimer-Tiemann reaction and the condensation of guaiacol with glyoxylic acid, followed by oxidation and decarboxylation. A less common but targeted approach involves the use of a sulfonic acid protecting group to direct ortho-formylation.

Q2: Why is p-vanillin often the major product, and how can I increase the yield of the ortho isomer?

A2: In many synthesis routes, the para-position to the hydroxyl group in guaiacol is more sterically accessible and electronically favored for electrophilic substitution, leading to p-vanillin as the major product.[1][2] To increase the yield of this compound, specific strategies can be employed:

  • Reimer-Tiemann Reaction: While this reaction naturally produces a mixture of ortho and para isomers, manipulating reaction conditions such as the choice of solvent and base can influence the ortho:para ratio.[1]

  • Protecting Group Strategy: A more direct method involves temporarily blocking the para position with a functional group, such as a sulfonic acid group. This forces the formylation to occur at the ortho position. The protecting group is then removed in a subsequent step.[3][4]

Q3: What are the common byproducts in this compound synthesis, and how can they be minimized?

A3: Common byproducts include the p-vanillin isomer, unreacted guaiacol, and tar-like polymerization products, especially in the Reimer-Tiemann reaction.[3] Additionally, in the glyoxylic acid method, 5-methyl-vanillin and 5-formyl-vanillin can be formed.[5] Minimization strategies include:

  • Optimizing Reaction Conditions: Precise control of temperature, reaction time, and reagent stoichiometry can reduce the formation of byproducts.

  • Purification: Careful separation techniques like fractional distillation or chromatography are essential to isolate this compound from its isomers and other impurities.[6][7]

  • Catalyst Selection: In the guaiacol-glyoxylic acid condensation, the use of specific catalysts can improve the selectivity for the desired intermediate, reducing the formation of unwanted side products.[8]

Q4: How can I effectively separate this compound from p-vanillin?

A4: The separation of this compound and p-vanillin isomers can be achieved through various analytical and preparative techniques. Methods such as capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) have been developed for their simultaneous separation and determination.[6][7][9] On a preparative scale, fractional distillation under reduced pressure or column chromatography can be employed, taking advantage of the differences in their physical properties.

Troubleshooting Guides

Issue 1: Low Overall Yield of this compound
Possible Cause Suggestion Underlying Principle
Suboptimal Reaction Temperature Maintain the recommended temperature for each step of the synthesis. For the sulfonation of guaiacol, a temperature of around 80-85°C is suggested.[3][4] For the Reimer-Tiemann reaction, heating is required to initiate the reaction, which then becomes exothermic.[2][10]Reaction kinetics are highly sensitive to temperature. Deviations can lead to incomplete reactions or the formation of degradation products.
Incorrect Reagent Stoichiometry Carefully control the molar ratios of reactants. For instance, in the guaiacol-glyoxylic acid method, the ratio of glyoxylic acid to guaiacol is a critical parameter.[11]The stoichiometry of the reactants directly influences the extent of the reaction and the formation of the desired product versus byproducts.
Inefficient Mixing in Biphasic Reactions For the Reimer-Tiemann reaction, which is typically biphasic, ensure vigorous stirring or use a phase-transfer catalyst to facilitate the interaction between the aqueous and organic phases.[2]The reaction occurs at the interface of the two phases. Enhanced mixing increases the surface area for reaction, thereby improving the reaction rate and yield.
Decomposition of Product Avoid prolonged exposure to high temperatures or harsh acidic/basic conditions during workup.This compound, like other phenolic aldehydes, can be susceptible to degradation under extreme conditions.
Issue 2: High Proportion of p-Vanillin Isomer
Possible Cause Suggestion Underlying Principle
Uncontrolled Regioselectivity Employ a para-blocking strategy using a sulfonic acid group. This involves sulfonating guaiacol to block the para position before the formylation step.[3][4]By physically blocking the more reactive para position, the formylation is directed to the ortho position, significantly increasing the selectivity for this compound.
Reaction Conditions Favoring Para-Substitution In the Reimer-Tiemann reaction, the ortho:para ratio can be influenced by the solvent and the cation of the base. Experiment with different conditions to optimize for the ortho isomer.[1]The coordination of the intermediate with the metal cation of the base can influence the steric hindrance around the phenoxide, thereby affecting the position of electrophilic attack.
Issue 3: Formation of Tar and Polymeric Byproducts
Possible Cause Suggestion Underlying Principle
Side Reactions in Reimer-Tiemann Reaction This is a known issue with the Reimer-Tiemann reaction.[3] Maintain strict temperature control and consider a slower, controlled addition of chloroform.The highly reactive dichlorocarbene intermediate can lead to various side reactions and polymerization if its concentration becomes too high or if the temperature is not adequately controlled.
Oxidation of Phenolic Compounds Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of guaiacol and the product.Phenolic compounds are susceptible to oxidation, especially at elevated temperatures and in the presence of a base, which can lead to the formation of colored, high-molecular-weight byproducts.

Experimental Protocols & Data

Method 1: this compound Synthesis via Guaiacol Sulfonation (Para-Blocking)

This method utilizes a sulfonic acid group to block the para-position of guaiacol, directing the subsequent reaction with glyoxylic acid to the ortho-position.[3][4]

Experimental Workflow:

o_vanillin_synthesis guaiacol Guaiacol sulfonation Sulfonation (Conc. H₂SO₄, ~80°C) guaiacol->sulfonation protected_guaiacol 4-Hydroxy-3-methoxy- benzenesulfonic acid sulfonation->protected_guaiacol condensation Condensation (Glyoxylic Acid, NaOH, ~65°C) protected_guaiacol->condensation intermediate Ortho-condensation Product condensation->intermediate hydrolysis Hydrolysis (H₂SO₄, ~110°C) intermediate->hydrolysis oxidation_decarboxylation Electrolytic Oxidation & Decarboxylation hydrolysis->oxidation_decarboxylation o_vanillin This compound oxidation_decarboxylation->o_vanillin

Caption: Workflow for this compound synthesis using a sulfonic acid protecting group.

Detailed Protocol:

  • Sulfonation: In a three-neck flask, add 6.2 g of guaiacol. While stirring, slowly add 6.5 g of 98% concentrated sulfuric acid. Heat the mixture in a water bath at approximately 85°C for 5 hours.[3]

  • Neutralization and Condensation: Cool the reaction mixture to room temperature and neutralize it with a 2 mol/L NaOH solution. To the resulting solution, add 40 mL of 2 mol/L NaOH and 7.4 g of 50% glyoxylic acid solution dropwise at 65°C. Allow the reaction to proceed for 7 hours under airtight conditions.[3]

  • Hydrolysis (Desulfonation): Adjust the pH of the solution to 5 with sulfuric acid. Transfer the mixture to a flask equipped with a condenser and add 35 mL of 30% sulfuric acid solution. Heat the mixture to 110°C and maintain this temperature for 4 hours to remove the sulfonic acid group.[3]

  • Oxidation and Decarboxylation: After cooling, adjust the pH to 11-12 with NaOH. This solution is then subjected to electrolytic oxidation to convert the intermediate to this compound.[3]

  • Extraction and Purification: Acidify the final solution to a pH of 2-3. Extract the this compound with ethyl acetate. The combined organic layers are dried and the solvent is removed by rotary evaporation to yield the crude product.[4]

Quantitative Data:

ParameterValueReference
Guaiacol6.2 g[3]
Concentrated H₂SO₄ (98%)6.5 g[3]
Sulfonation Temperature85°C[3]
Sulfonation Time5 hours[3]
Glyoxylic Acid (50%)7.4 g[3]
Condensation Temperature65°C[3]
Condensation Time7 hours[3]
Hydrolysis Temperature110°C[3]
Hydrolysis Time4 hours[3]
Reported Yield 18-23% [4]
Method 2: Reimer-Tiemann Reaction

This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[1][2]

Reaction Mechanism:

reimer_tiemann cluster_carbene Carbene Formation cluster_phenoxide Phenoxide Formation & Attack chloroform Chloroform (CHCl₃) base1 Base (OH⁻) chloroform->base1 Deprotonation carbanion Trichlorocarbanion (⁻CCl₃) base1->carbanion dichlorocarbene Dichlorocarbene (:CCl₂) carbanion->dichlorocarbene α-elimination phenoxide Guaiacol Phenoxide guaiacol Guaiacol base2 Base (OH⁻) guaiacol->base2 Deprotonation base2->phenoxide intermediate Dichloromethyl substituted phenoxide phenoxide->intermediate Nucleophilic Attack on :CCl₂ hydrolysis Hydrolysis (2 OH⁻) intermediate->hydrolysis acidification Acidification (H⁺) hydrolysis->acidification o_vanillin This compound acidification->o_vanillin

Caption: Mechanism of the Reimer-Tiemann reaction for this compound synthesis.

Detailed Protocol:

  • Preparation: In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, dissolve guaiacol in a suitable solvent (e.g., ethanol).[1]

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide. Heat the mixture to 70-80°C.[1]

  • Chloroform Addition: Add chloroform dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so external heating may not be necessary after initiation.[1]

  • Reaction Completion: After the addition of chloroform is complete, continue stirring for approximately one hour.[1]

  • Workup: After the reaction, the excess chloroform is removed by distillation. The remaining solution is acidified, typically with sulfuric acid, to precipitate the crude product.

  • Purification: The crude product, which is a mixture of this compound, p-vanillin, and unreacted guaiacol, is then purified by steam distillation or other chromatographic methods.

Quantitative Data (Illustrative):

ParameterValue/ConditionReference
BaseSodium Hydroxide[1]
Solvent SystemBiphasic (e.g., water/chloroform)[2]
Temperature70-80°C (initiation)[1]
Key IntermediateDichlorocarbene (:CCl₂)[12]
Typical Yield Variable, often with p-isomer predominating [3]
Key Challenge Tar formation, difficult purification [3]

References

Technical Support Center: Purification of Crude o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude o-Vanillin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the effective purification of crude this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization, vacuum distillation, and column chromatography.

Recrystallization Troubleshooting
Issue Possible Cause(s) Solution(s)
Low or No Crystal Formation - Insufficient cooling. - Solution is not supersaturated (too much solvent used).- Ensure the solution is cooled in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - If the solution is too dilute, evaporate some of the solvent to increase the concentration of this compound and then cool again.[1][2]
Oily Product Formation - The melting point of this compound is close to the boiling point of the solvent, causing it to melt rather than dissolve. - The crude sample is highly impure, leading to a significant depression of the melting point.- Ensure the solvent's boiling point is lower than the melting point of this compound (40-42°C). - Add a small amount of a solvent in which this compound is less soluble to the hot solution to lower the saturation temperature. - If an oil forms, try to redissolve it by heating and adding more solvent, then cool slowly.[3][4]
Colored Crystals - Colored impurities are co-precipitating with the this compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1]
Low Recovery/Yield - Too much solvent was used, leaving a significant amount of this compound in the mother liquor. - Premature crystallization during hot filtration. - Crystals were washed with a solvent that was not ice-cold, leading to dissolution.- Use the minimum amount of hot solvent necessary to dissolve the crude this compound. - To prevent premature crystallization, use a pre-heated funnel for hot filtration and add a small excess of hot solvent. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[2]
Vacuum Distillation Troubleshooting
Issue Possible Cause(s) Solution(s)
Bumping/Violent Boiling - Uneven heating. - Lack of boiling chips or inadequate stirring.- Use a heating mantle for uniform heating. - Add boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.[5]
Decomposition of this compound - The distillation temperature is too high.- Ensure the vacuum is sufficiently low to reduce the boiling point of this compound significantly. - Use a well-controlled heating source to avoid overheating the distillation flask.
Product Solidifies in Condenser - The condenser water is too cold, causing the this compound to solidify and block the condenser.- For low-melting solids like this compound, it may be necessary to run the distillation without cooling water in the condenser or with warm water.
Inability to Achieve a Low Vacuum - Leaks in the system. - Inefficient vacuum source.- Check all glass joints and connections for proper seals; ensure all joints are greased. - Verify that the vacuum pump or water aspirator is functioning correctly.[6]
Column Chromatography Troubleshooting
Issue Possible Cause(s) Solution(s)
Poor Separation/Overlapping Bands - Inappropriate solvent system (mobile phase). - Column was not packed properly, leading to channeling.- Optimize the mobile phase polarity. A less polar solvent will slow the elution of compounds. - Ensure the column is packed uniformly without any air bubbles or cracks.[7]
Tailing of Bands - The compound is interacting too strongly with the stationary phase. - The sample is too concentrated.- Add a small amount of a more polar solvent (e.g., acetic acid) to the mobile phase to reduce strong interactions. - Dilute the sample before loading it onto the column.[8]
Cracking of the Stationary Phase - The column has run dry.- Never let the solvent level drop below the top of the stationary phase. Keep the column wet at all times.[7]
Co-elution of Impurities - Impurities have similar polarity to this compound in the chosen solvent system.- Try a different solvent system with a different selectivity. - Use a different stationary phase (e.g., alumina instead of silica gel).[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and simplest method for purifying small quantities of crude this compound in a research lab setting?

A1: For small quantities, recrystallization is often the most straightforward and effective method. It is relatively easy to set up and can yield high-purity this compound if a suitable solvent is chosen.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities depend on the synthetic route. For this compound derived from guaiacol, impurities can include isomeric vanillins and unreacted starting materials.[10]

Q3: How can I determine the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and melting point determination.[11][12][13][14] A sharp melting point close to the literature value (40-42°C) is a good indicator of high purity.

Q4: When should I choose vacuum distillation over recrystallization?

A4: Vacuum distillation is preferable when dealing with larger quantities of crude this compound or when the impurities are difficult to remove by recrystallization (e.g., they have very similar solubility profiles). It is also a good option if the crude product is an oil that is difficult to crystallize.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: A mixture of water and a miscible organic solvent like ethanol or methanol is often used. The solubility of this compound is higher in the organic solvent, and water acts as an anti-solvent to induce crystallization upon cooling. The optimal ratio needs to be determined experimentally.

Q6: How do I choose the right mobile phase for column chromatography of this compound?

A6: The choice of mobile phase depends on the polarity of the impurities. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane). The polarity can be gradually increased to elute the this compound after less polar impurities have been washed off the column. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound. Please note that actual yields and purity levels can vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization of this compound
Solvent System Typical Yield (%) Purity (%) Notes
Water/Ethanol70-85>98Good for removing polar and non-polar impurities.
Toluene65-80>97Effective for removing more polar impurities.
Hexane/Ethyl Acetate75-90>98Good for crude materials with a range of impurities.
Table 2: Vacuum Distillation of this compound
Pressure (mmHg) Boiling Point (°C) Typical Yield (%) Purity (%)
1-2~100-11080-95>99
5-10~120-13075-90>98.5
Table 3: Column Chromatography of this compound
Stationary Phase Mobile Phase Typical Yield (%) Purity (%)
Silica GelHexane/Ethyl Acetate Gradient60-80>99.5
AluminaDichloromethane/Methanol Gradient65-85>99

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 5 g of crude this compound in a minimal amount of a hot solvent mixture (e.g., 2:1 water:ethanol). Heat the mixture on a hot plate and stir until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Vacuum Distillation of Crude this compound
  • Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all joints are properly greased. Add a stir bar to the distillation flask.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Start the vacuum pump and allow the pressure to stabilize.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Distillation: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure.

  • Termination: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 3: Column Chromatography of Crude this compound
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and evaporate the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Decision Tree for this compound Purification Method Selection

The following diagram provides a logical workflow for selecting the most appropriate purification technique based on the initial purity of the crude this compound and the desired final purity.

PurificationDecisionTree start Crude this compound Sample check_purity Assess Initial Purity (e.g., by TLC or melting point) start->check_purity purity_level Initial Purity? check_purity->purity_level high_purity High Purity (>90%) purity_level->high_purity >90% medium_purity Medium Purity (70-90%) purity_level->medium_purity 70-90% low_purity Low Purity (<70%) purity_level->low_purity <70% recrystallization Recrystallization high_purity->recrystallization For high final purity medium_purity->recrystallization If impurities have different solubility column_chromatography Column Chromatography medium_purity->column_chromatography If impurities have similar solubility low_purity->column_chromatography For complex mixtures vacuum_distillation Vacuum Distillation low_purity->vacuum_distillation For large scale or oily crude final_purity_check Assess Final Purity (HPLC, GC-MS, Melting Point) recrystallization->final_purity_check column_chromatography->final_purity_check vacuum_distillation->final_purity_check

Caption: Decision tree for selecting an this compound purification method.

References

Recrystallization protocol and solvent selection for o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the recrystallization of o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a common purification technique for this compound. Below you will find a detailed experimental protocol, solvent selection guide, troubleshooting information, and frequently asked questions to assist researchers, scientists, and drug development professionals in their work.

Solvent Selection for this compound Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures. This differential solubility is the basis for purification. Water is a commonly used and effective solvent for the recrystallization of this compound. For alternative solvents, the following table summarizes the solubility of this compound in various solvents.

Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Notes
Water20~1.0[1]Ideal for recrystallization due to significant temperature-dependent solubility.
Water80~5.0[1]High solubility at elevated temperatures allows for efficient dissolution.
Ethanol25Very soluble[2]May be too good of a solvent for effective recrystallization unless used in a mixed solvent system.
Methanol25SolubleSimilar to ethanol, high solubility at room temperature can lead to poor recovery.
Ethyl Acetate25SolubleCan be a potential solvent, but its effectiveness depends on the impurity profile.
Acetone25Very soluble[2]Generally too effective at dissolving this compound for good recrystallization yields.
n-Propanol25SolubleExhibits solubility characteristics that might be suitable for certain applications.

Note: Solubility data is aggregated from multiple sources. "Soluble" and "Very Soluble" indicate high solubility at the specified temperature, which may result in lower yields during recrystallization.

Experimental Protocol: Recrystallization of this compound using Water

This protocol outlines the steps for purifying this compound using water as the recrystallization solvent.

Materials:

  • Crude this compound

  • Distilled or deionized water

  • Erlenmeyer flask (sized so that the solvent fills it to about half-full)

  • Heat source (hot plate or steam bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

  • Spatula

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a small amount of distilled water, enough to create a slurry.

    • Gently heat the mixture on a hot plate or steam bath while continuously stirring.

    • Add hot distilled water portion-wise until the this compound is completely dissolved. Avoid adding an excess of water to ensure a good yield.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present after the this compound has dissolved, perform a hot gravity filtration. This step is crucial to remove solid impurities before crystallization.

    • To prevent premature crystallization in the funnel, use a pre-heated funnel and flask and a small excess of hot solvent.

  • Crystallization:

    • Once a clear solution is obtained, remove it from the heat source.

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold distilled water to create a seal.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold distilled water to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid redissolving the product.

  • Drying:

    • Press the crystals on the filter paper with a clean spatula or stopper to remove as much water as possible.

    • Transfer the purified this compound crystals to a pre-weighed watch glass and allow them to air dry completely. Alternatively, they can be dried in a desiccator.

    • Once dry, weigh the crystals to determine the percent recovery.

Recrystallization Workflow

Recrystallization_Workflow A Add Crude this compound to Flask B Add Hot Water & Stir A->B C Hot Gravity Filtration (if needed) B->C Insoluble Impurities Present? D Slow Cooling to Room Temperature B->D No Insoluble Impurities C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Water F->G H Dry Crystals G->H

Caption: A workflow diagram illustrating the key stages of this compound recrystallization.

Troubleshooting Guide

Problem Possible Cause Solution
Oiling Out: The compound separates as an oil instead of crystals.The boiling point of the solvent is higher than the melting point of this compound. The solution is supersaturated. Impurities are present.Reheat the solution and add more solvent to decrease the saturation point. Ensure the solution cools slowly. If impurities are suspected, consider a pre-purification step.
No Crystals Form: The solution remains clear even after cooling.Too much solvent was used. The solution is not sufficiently supersaturated.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound.
Crystals Form Too Quickly: A large amount of fine powder precipitates rapidly.The solution cooled too quickly. The solution was excessively concentrated.Reheat the solution to redissolve the solid and allow it to cool more slowly. You can also add a small amount of additional hot solvent before cooling.
Low Recovery: The yield of purified crystals is very low.Too much solvent was used. The crystals were washed with too much cold solvent. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Use a minimal amount of ice-cold solvent for washing. Ensure the solution is thoroughly cooled in an ice bath. When performing hot filtration, ensure the apparatus is pre-heated.
Colored Impurities in Crystals: The final crystals are discolored.Colored impurities were not removed during the process.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is slow cooling important for recrystallization?

A1: Slow cooling allows for the gradual formation of a crystal lattice. This process is selective and tends to exclude impurity molecules, resulting in purer crystals. Rapid cooling can trap impurities within the fast-forming crystal structure.

Q2: What is the purpose of washing the crystals with ice-cold solvent?

A2: The ice-cold solvent is used to wash away any soluble impurities that may have adhered to the surface of the crystals after filtration. Using a cold solvent minimizes the amount of the purified product that redissolves during the washing step.

Q3: How do I know if I have used too much solvent?

A3: A sign of using too much solvent is a very low or no yield of crystals upon cooling. The ideal amount of solvent is just enough to dissolve the compound at the solvent's boiling point.

Q4: Can I use a solvent other than water for this compound recrystallization?

A4: Yes, other solvents can be used. However, the ideal solvent should have a steep solubility curve for this compound, meaning it dissolves significantly more at higher temperatures than at lower temperatures. Ethanol and methanol, for example, are good solvents but may lead to lower recovery due to the high solubility of this compound at room temperature.[2] Mixed solvent systems, such as ethanol-water, can also be effective.

Q5: What should I do if my this compound "oils out"?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly, or if the melting point of the solute is below the boiling point of the solvent. To remedy this, reheat the mixture to redissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.

References

Technical Support Center: Optimization of o-Vanillin Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for o-Vanillin derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization of this compound and its derivatives.

Low Product Yield

Question: We are experiencing a significantly lower than expected yield in our this compound derivatization reaction. What are the potential causes and how can we improve it?

Answer: Low product yield in this compound derivatization can stem from several factors. Systematically investigating the following can help pinpoint the issue:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical. For instance, in the esterification of vanillin, basic conditions have been reported to produce higher yields (93.71%) compared to acidic conditions (83.83%).[1] Ensure these parameters are optimized for your specific reaction.

  • Purity of Reactants and Solvents: Impurities in this compound, the derivatizing agent, or the solvent can lead to side reactions, consuming the reactants and lowering the yield of the desired product. Always use high-purity reagents and dry solvents.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. For some reactions, allowing them to proceed for a longer duration, for example, 3-4 hours with stirring at room temperature for the preparation of acetyl vanillin, can ensure completion.[2]

  • Product Loss During Work-up and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps. Ensure proper phase separation during extractions and minimize transfers between vessels. When performing recrystallization, using ice-cold water for washing the precipitate can minimize product loss.[3]

  • Catalyst Deactivation: The catalyst used may have lost its activity. For reactions involving catalysts, ensure they are fresh or properly activated. In some syntheses, the catalyst can be inhibited by water generated during the reaction; using a solid acid catalyst might improve the yield.[4]

Formation of Impurities and Side Products

Question: Our final product is contaminated with significant impurities. What are the common side reactions and how can we minimize them?

Answer: The formation of impurities is a common challenge. Here are some likely causes and mitigation strategies:

  • Side Reactions of Functional Groups: this compound has multiple reactive sites (phenolic hydroxyl, aldehyde, and methoxy groups). Depending on the reaction conditions, unintended reactions can occur at these sites. For example, under acidic conditions during esterification with acetic anhydride, vanillin can form vanillin triacetate, indicating reactions at other functional groups.[1]

  • Oxidation: The aldehyde group in this compound is susceptible to oxidation to a carboxylic acid, especially in the presence of air and certain catalysts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly under strong acidic or basic conditions. Careful control of pH and temperature is crucial.

  • Solvent Participation: Some solvents can participate in the reaction, leading to byproducts. Choose a solvent that is inert under the reaction conditions. For instance, in the synthesis of vanillyl butyl ether, solvents like methanol, ethanol, or dichloromethane can be used.[4]

To minimize impurities, consider the following:

  • Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and stoichiometry of reactants can favor the desired reaction pathway.

  • Use of Protecting Groups: If a specific functional group is interfering, consider protecting it before the main reaction and deprotecting it afterward.

  • Purification Techniques: Employ appropriate purification methods such as column chromatography, recrystallization, or distillation to remove impurities. For example, vanillin can be purified by crystallization from hot deionized water.[5]

Reaction Fails to Initiate or Proceeds Very Slowly

Question: Our this compound derivatization reaction is not starting or is extremely sluggish. What troubleshooting steps should we take?

Answer: A stalled or slow reaction can be frustrating. Here are some potential reasons and solutions:

  • Incorrect Reagent Stoichiometry: Ensure the molar ratios of the reactants are correct. For some reactions, a slight excess of one reactant may be necessary to drive the reaction to completion.

  • Inadequate Mixing: If the reaction mixture is heterogeneous, efficient stirring is essential to ensure the reactants come into contact.

  • Low Reaction Temperature: Many reactions require an initial activation energy to start. Gently heating the reaction mixture might be necessary. For example, in the synthesis of some this compound Schiff base ligands, refluxing the reaction mixture for 3-4 hours is required.[6]

  • Catalyst Issues: The catalyst may be inactive or used in an insufficient amount. Check the catalyst's quality and concentration. In some cases, the choice of catalyst is critical; for instance, acetic acid has been found to be an effective catalyst for certain vanillin derivatizations.[7]

  • Presence of Inhibitors: Trace amounts of impurities in the reactants or solvent can act as inhibitors. Using freshly purified reagents and high-purity solvents can resolve this issue.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for this compound Schiff base formation?

A1: The key parameters for optimizing the synthesis of this compound Schiff bases, which are typically formed by the condensation of this compound with primary amines, include the choice of solvent, reaction temperature, and the use of a catalyst.[8][9] Methanol or ethanol are commonly used solvents. The reaction often requires heating under reflux for several hours.[6]

Q2: How do acidic and basic conditions affect the esterification of vanillin?

A2: The reaction conditions significantly influence the product of vanillin esterification. Under basic conditions (e.g., using NaOH), the reaction with acetic anhydride typically yields vanillin acetate.[1][10] In contrast, acidic conditions (e.g., using H₂SO₄) can lead to the formation of vanillin triacetate, as other hydroxyl groups on the molecule may also react.[1] Basic conditions have been reported to provide a higher yield of the desired mono-esterified product.[1]

Q3: What are suitable solvents for this compound derivatization reactions?

A3: The choice of solvent depends on the specific reaction. For esterification, solvents like dichloromethane can be used.[2] For Schiff base formation, alcohols such as methanol or ethanol are common choices.[6] In ether synthesis, solvents like methanol, ethanol, propanol, n-butanol, ethyl acetate, and dichloromethane have been utilized.[4] The solubility of this compound increases with rising temperature in solvents like water, ethanol, and n-propanol.[11]

Q4: How can I monitor the progress of my this compound derivatization reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most this compound derivatizations. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the safety precautions to consider when working with this compound and its derivatives?

A5: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Many of the reagents used in derivatization, such as acetic anhydride and strong acids or bases, are corrosive and should be handled with care in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Section 3: Data Presentation

Table 1: Comparison of Reaction Conditions for Vanillin Esterification
ConditionCatalystProductYield (%)Reference
Basic10% NaOH solutionVanillin acetate93.71[1]
Acidic1.0M H₂SO₄Vanillin triacetate83.83[1]
Table 2: Optimization of Vanillin Production from Lignin Depolymerization
Temperature (°C)NaOH Loading (g)Time (min)Catalyst Weight (g)Vanillin Concentration (mg·L⁻¹)Reference
801.5901.559.14[12][13]
1400.5300.5-[12][13]
1101.0601.0-[12][13]

Note: The table presents the optimal conditions found in the cited study for maximizing vanillin concentration.

Section 4: Experimental Protocols

Protocol 1: Esterification of Vanillin under Basic Conditions[1]
  • Add 1.5 g of vanillin to a conical flask containing 25 mL of 10% NaOH solution.

  • Add 4 mL of acetic anhydride and 30 g of crushed ice to the solution.

  • Shake the mixture vigorously for 20 minutes. A cloudy, milky white precipitate should form.

  • Filter the precipitate using a Buchner funnel.

  • Wash the collected solid with three portions of 5 mL of ice-cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.

Protocol 2: Synthesis of this compound Schiff Base Ligands[6]
  • Dissolve substituted this compound in dry methanol.

  • Add an equimolar ratio of the corresponding amine (e.g., p-toluic hydrazide or benzhydrazide).

  • Reflux the reaction mixture for 3-4 hours.

  • Filter the solid product that forms upon cooling.

  • Recrystallize the crude product from methanol to obtain the pure Schiff base ligand.

Section 5: Visualizations

experimental_workflow start Start: this compound & Derivatizing Agent reagents Select Solvent & Catalyst start->reagents reaction Reaction Setup: - Control Temperature - Stirring - Inert Atmosphere (optional) reagents->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Continue Reaction workup Reaction Work-up: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Recrystallization - Column Chromatography workup->purification characterization Product Characterization: - Spectroscopy (NMR, IR) - Melting Point purification->characterization end End: Pure Derivative characterization->end

Caption: General experimental workflow for this compound derivatization.

logical_relationship cluster_inputs Input Factors cluster_outputs Reaction Outcomes Reactants Reactant Purity & Stoichiometry Yield Product Yield Reactants->Yield Purity Product Purity Reactants->Purity Solvent Solvent Choice Solvent->Yield Solvent->Purity Rate Reaction Rate Solvent->Rate Catalyst Catalyst Type & Concentration Catalyst->Yield Catalyst->Purity Catalyst->Rate Temperature Reaction Temperature Temperature->Yield Temperature->Purity Temperature->Rate Time Reaction Time Time->Yield Time->Purity Time->Rate

Caption: Factors influencing this compound derivatization outcomes.

References

Preventing side product formation in o-Vanillin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-vanillin. Our goal is to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues in this compound Synthesis

This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions. • Incorrect pH: The pH of the reaction medium is critical for directing the formylation to the desired position. • Inefficient Mixing: Poor mixing can lead to localized concentration gradients and increased side product formation. • Presence of Oxidizing Impurities: Impurities in reagents or solvents can degrade the product.• Optimize the reaction temperature. For the guaiacol-glyoxylic acid method, maintain the temperature as specified in the protocol. • Carefully control the pH throughout the reaction. For the direct synthesis involving sulfonation, ensure the pH is alkaline during the condensation step. • Use a properly sized stir bar and ensure vigorous stirring. • Use high-purity, degassed solvents and reagents.
High Levels of Vanillin (p-isomer) Formation Unblocked Para Position: In direct synthesis attempts from guaiacol, the para position is sterically and electronically favored for electrophilic substitution.• Employ a protecting group strategy. The sulfonation of guaiacol at the para position effectively blocks it, directing formylation to the ortho position.[1]
Formation of Polymeric/Tar-like Side Products Harsh Reaction Conditions: High temperatures and strong bases, particularly in the Reimer-Tiemann reaction, can promote polymerization of the starting materials and products.[1] • Presence of Air (Oxygen): Oxygen can lead to oxidative polymerization of phenolic compounds.• For the Reimer-Tiemann reaction, consider using a phase-transfer catalyst to allow for milder reaction conditions. • The use of shape-selective catalysts like ZSM-5 zeolite has been shown to improve selectivity in the Reimer-Tiemann reaction of guaiacol. • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Disubstituted Byproducts (e.g., di-VMA) Incorrect Stoichiometry: An excess of the formylating agent (e.g., glyoxylic acid) can lead to multiple substitutions on the guaiacol ring.• Carefully control the stoichiometry of the reactants. A slight excess of guaiacol is often used to minimize disubstitution. • The addition of a catalyst like Al³⁺ has been shown to significantly reduce the formation of the disubstituted byproduct, di-VMA, in the guaiacol-glyoxylic acid reaction.[2][3][4]
Formation of Vanillyl Alcohol Unintended Reduction: The aldehyde group of this compound can be reduced to an alcohol if reducing agents are present or if certain microorganisms are used in biotransformation routes.• Ensure that no reducing agents are introduced into the reaction mixture. • If using a biological system, select a strain with low aldehyde reductase activity or use in-situ product removal techniques.
Formation of Vanillic Acid Oxidation of this compound: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of air and base.• Conduct the reaction under an inert atmosphere. • Minimize the reaction time after the formation of the aldehyde. • During workup, avoid prolonged exposure to strongly alkaline conditions in the presence of air.

Quantitative Data on Side Product Formation

The following table summarizes the impact of a catalyst on product selectivity in the guaiacol-glyoxylic acid condensation reaction, a key step in vanillin and this compound synthesis.

Reaction Condition Selectivity for VMA (precursor to Vanillin) Selectivity for o-VMA (precursor to this compound) Selectivity for di-VMA (Disubstituted Side Product)
Standard 83%3%14%
With Al³⁺ Catalyst 88%8%<4%

Data sourced from a study on the effect of Aluminum(III) on the guaiacol-glyoxylic acid condensation reaction.[2][3][4]

Experimental Protocols

Direct Synthesis of this compound via Sulfonation of Guaiacol

This protocol is based on a patented method for the direct synthesis of this compound, which aims to minimize the formation of the para-isomer (vanillin) by temporarily blocking the para-position with a sulfonic acid group.[1][5]

Step 1: Sulfonation of Guaiacol

  • In a suitable reaction vessel, place guaiacol.

  • Slowly add concentrated sulfuric acid while stirring. The reaction is typically carried out at a moderately elevated temperature (e.g., 80-85°C) for several hours to ensure complete sulfonation at the para-position, yielding 4-hydroxy-3-methoxybenzenesulfonic acid.[1]

  • After the reaction is complete, cool the mixture.

Step 2: Condensation with Glyoxylic Acid

  • Neutralize the sulfonic acid derivative with a base (e.g., sodium hydroxide) to a specific pH.

  • Under alkaline conditions, add glyoxylic acid to the solution. The reaction is typically performed at an elevated temperature (e.g., 65°C) for several hours.[1] This step results in the formation of the mandelic acid derivative at the ortho-position.

Step 3: Hydrolysis (Desulfonation)

  • Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid).

  • Heat the solution to a higher temperature (e.g., 110°C) to induce hydrolysis and remove the sulfonic acid group.[1]

Step 4: Oxidation and Workup

  • The resulting intermediate is then oxidized to form the aldehyde.

  • The crude this compound is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate).[1]

  • The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield the this compound product. Further purification can be achieved by crystallization or chromatography.

Signaling Pathways and Experimental Workflows

G cluster_0 Direct Synthesis of this compound Guaiacol Guaiacol Sulfonation Sulfonation (H₂SO₄) Guaiacol->Sulfonation Sulfonated_Guaiacol 4-hydroxy-3-methoxy- benzenesulfonic acid Sulfonation->Sulfonated_Guaiacol Condensation Condensation (Glyoxylic Acid, NaOH) Sulfonated_Guaiacol->Condensation Intermediate Ortho-substituted Mandelic Acid Derivative Condensation->Intermediate Hydrolysis Hydrolysis (H₂SO₄, Heat) Intermediate->Hydrolysis Oxidation Oxidation Hydrolysis->Oxidation o_Vanillin This compound Oxidation->o_Vanillin

Caption: Workflow for the direct synthesis of this compound.

G cluster_1 Troubleshooting Logic for Low this compound Yield Start Low this compound Yield Check_Temp Verify Reaction Temperature Start->Check_Temp Check_pH Verify Reaction pH Check_Temp->Check_pH Temp OK Optimize_Temp Adjust Temperature Check_Temp->Optimize_Temp Temp Not OK Check_Purity Analyze for Side Products (GC/HPLC) Check_pH->Check_Purity pH OK Optimize_pH Adjust pH Control Check_pH->Optimize_pH pH Not OK High_Vanillin High Vanillin Content? Check_Purity->High_Vanillin Optimize_Temp->Check_Temp Optimize_pH->Check_pH Implement_Blocking Implement Para-Blocking Strategy (e.g., Sulfonation) High_Vanillin->Implement_Blocking Yes High_Polymer High Polymer/Tar Content? High_Vanillin->High_Polymer No End Optimized Yield Implement_Blocking->End Inert_Atmosphere Use Inert Atmosphere and Milder Conditions High_Polymer->Inert_Atmosphere Yes High_Polymer->End No Inert_Atmosphere->End

References

Technical Support Center: Resolving o-Vanillin and p-Vanillin Isomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of o-vanillin and p-vanillin isomers using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of this compound and p-vanillin.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution or Co-elution of this compound and p-Vanillin Peaks Inadequate mobile phase strength.- Increase the proportion of the aqueous component (e.g., water with acid) in the mobile phase to increase retention and improve separation.- Optimize the organic modifier (methanol or acetonitrile) percentage. A lower percentage will generally increase retention and may improve resolution.
Mobile phase pH is not optimal.- Adjust the pH of the mobile phase. For phenolic compounds like vanillin isomers, a slightly acidic mobile phase (pH 2.5-3.5) is often used to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.
Inappropriate column.- Ensure a high-quality C18 column with good end-capping is being used. - Consider a column with a different stationary phase chemistry if co-elution persists.
Peak Tailing (Asymmetrical Peaks) Secondary interactions between the analytes and the stationary phase.- Acidify the mobile phase with 0.1% formic acid or acetic acid to minimize interactions with residual silanols on the silica-based stationary phase. - Use a column with high-purity silica and good end-capping.
Column overload.- Reduce the concentration of the injected sample.
Presence of an interfering compound.- Review the sample preparation procedure to eliminate any impurities. - If the interferent cannot be removed, a gradient elution method may be required to separate it from the analytes of interest.
Irreproducible Retention Times Fluctuations in mobile phase composition.- Ensure the mobile phase is thoroughly mixed and degassed before use. - If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.
Temperature variations.- Use a column oven to maintain a constant and stable temperature throughout the analysis.
Column degradation.- If the column has been used extensively, its performance may have degraded. Replace the column with a new one of the same type.
Broad Peaks Low mobile phase flow rate.- Ensure the flow rate is set to the optimal level for the column dimensions (typically 1.0 mL/min for a 4.6 mm ID column).
Extra-column volume.- Minimize the length and internal diameter of the tubing connecting the injector, column, and detector.
Column contamination.- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for separating this compound and p-vanillin?

A1: A good starting point is a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). The mobile phase can be a mixture of methanol and water (e.g., 40:60 v/v) with 0.1% acetic acid, at a flow rate of 1.0 mL/min. Detection is typically performed at 280 nm.

Q2: How can I improve the resolution between the two isomers?

A2: To enhance resolution, you can try several approaches:

  • Optimize the Mobile Phase: A systematic adjustment of the methanol/water or acetonitrile/water ratio is often the most effective strategy. Increasing the aqueous portion will increase retention times and may improve separation.

  • Adjust the pH: Lowering the pH of the mobile phase (e.g., to pH 3) can improve peak shape and selectivity for phenolic compounds.

  • Lower the Temperature: Running the analysis at a slightly lower temperature can sometimes increase the separation factor between isomers.

  • Use a Different Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter the selectivity of the separation.

Q3: Why am I seeing peak tailing for my vanillin peaks?

A3: Peak tailing for phenolic compounds like vanillin is often caused by secondary interactions with the stationary phase. The slightly acidic nature of the phenolic hydroxyl group can lead to interactions with residual silanol groups on the silica support of the column. To mitigate this, ensure your mobile phase is acidified (e.g., with 0.1% formic or acetic acid) to suppress this interaction. Using a well-end-capped C18 column is also crucial.

Q4: What is the expected elution order of this compound and p-vanillin in reversed-phase HPLC?

A4: In reversed-phase HPLC, p-vanillin is generally less polar than this compound due to the potential for intermolecular hydrogen bonding in this compound, which can reduce its interaction with the non-polar stationary phase. Therefore, This compound is typically expected to elute before p-vanillin .

Q5: Can I use a gradient elution for this separation?

A5: While an isocratic method is often sufficient for separating these two isomers, a gradient elution can be useful if your sample contains other compounds with a wide range of polarities that you also wish to resolve, or to reduce the analysis time after the elution of the vanillin isomers.

Experimental Protocol

This protocol provides a general methodology for the HPLC separation of this compound and p-vanillin. Optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards

  • HPLC-grade methanol

  • HPLC-grade water

  • Acetic acid (or formic acid)

  • This compound and p-vanillin reference standards

3. Mobile Phase Preparation

  • Prepare the mobile phase by mixing methanol and water in a 40:60 (v/v) ratio.

  • Add 0.1% (v/v) of acetic acid to the mobile phase.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Standard Solution Preparation

  • Prepare individual stock solutions of this compound and p-vanillin in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution containing both isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with the mobile phase.

5. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol:Water:Acetic Acid (40:60:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

6. Analysis Procedure

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard solution and record the chromatogram.

  • Identify the peaks for this compound and p-vanillin based on their retention times (this compound is expected to elute first).

  • Inject the sample solutions and quantify the isomers by comparing their peak areas to those of the standards.

Data Presentation

The following table summarizes typical quantitative data obtained from the HPLC separation of this compound and p-vanillin under the conditions described in the experimental protocol. Note that these values are representative and may vary depending on the specific column and system used.

AnalyteTypical Retention Time (min)Tailing Factor (As)Resolution (Rs) with adjacent peak
This compound~ 7.5≤ 1.2N/A
p-Vanillin~ 8.8≤ 1.2> 2.0

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation (Methanol:Water:Acid) equilibrate System Equilibration prep_mobile_phase->equilibrate prep_standards Standard Preparation (o- & p-Vanillin) inject Inject Sample/Standard prep_standards->inject prep_sample Sample Preparation (Dilution & Filtration) prep_sample->inject equilibrate->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection (280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the HPLC analysis of vanillin isomers.

Troubleshooting_Workflow cluster_issues Identify the Issue cluster_solutions_res Resolution Solutions cluster_solutions_tail Tailing Solutions cluster_solutions_rt Retention Time Solutions start Problem Observed in Chromatogram poor_resolution Poor Resolution / Co-elution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing bad_retention Retention Time Drift start->bad_retention adjust_mobile_phase Adjust Mobile Phase (% Organic or pH) poor_resolution->adjust_mobile_phase check_column Check Column (Age, Type) poor_resolution->check_column acidify_mobile_phase Acidify Mobile Phase peak_tailing->acidify_mobile_phase reduce_concentration Reduce Sample Concentration peak_tailing->reduce_concentration check_mobile_phase_prep Check Mobile Phase Preparation & Degassing bad_retention->check_mobile_phase_prep control_temp Control Column Temperature bad_retention->control_temp end Problem Resolved adjust_mobile_phase->end check_column->end acidify_mobile_phase->end reduce_concentration->end check_mobile_phase_prep->end control_temp->end

Caption: Logical troubleshooting workflow for common HPLC separation issues.

Technical Support Center: o-Vanillin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for o-vanillin synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the production of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your process development and optimization efforts.

FAQs and Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main industrial synthesis routes for this compound?

A1: The primary industrial synthesis routes for this compound are the Reimer-Tiemann reaction of guaiacol and the condensation of guaiacol with glyoxylic acid. While the Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols, it often suffers from low selectivity and the formation of significant amounts of tar-like byproducts, making purification difficult, especially at scale. The condensation of guaiacol with glyoxylic acid is another route, where this compound is often a byproduct in the synthesis of vanillin (the para-isomer).[1] A more targeted approach involves a sulfonation-desulfonation strategy to improve ortho-selectivity.[2][3]

Q2: Why is achieving high ortho-selectivity a major challenge?

A2: In many electrophilic aromatic substitution reactions with guaiacol, the para-position is sterically and electronically favored, leading to vanillin as the major product.[4] Achieving high ortho-selectivity for this compound requires specific reaction conditions or a directed synthesis strategy to overcome this natural preference. The Reimer-Tiemann reaction, for instance, can show a preference for the ortho position under certain conditions due to the interaction of the dichlorocarbene intermediate with the phenoxide, but para-substitution still occurs.[4]

Q3: What are the common impurities and byproducts in this compound synthesis?

A3: Common impurities include the isomeric vanillin (4-hydroxy-3-methoxybenzaldehyde), unreacted guaiacol, and various reaction intermediates. The Reimer-Tiemann reaction is notorious for producing significant amounts of tar, which complicates product isolation.[1] In the guaiacol and glyoxylic acid condensation, byproducts can include vanillin, divanillin, and other related condensation products.

Q4: What are the primary safety concerns when scaling up this compound synthesis?

A4: The synthesis of this compound involves hazardous materials that require careful handling, especially at an industrial scale. Key safety concerns include:

  • Chloroform (in the Reimer-Tiemann reaction): It is a suspected carcinogen and is toxic. Proper ventilation and closed systems are crucial to minimize exposure.

  • Guaiacol: It can be harmful if ingested or absorbed through the skin and can cause irritation.

  • Strong bases (e.g., sodium hydroxide): These are corrosive and can cause severe burns.

  • Flammable solvents: Many organic solvents used in extraction and purification are flammable.

  • Exothermic reactions: The reactions can be exothermic, and proper temperature control is essential to prevent runaways.

Troubleshooting Common Issues in this compound Synthesis Scale-Up
Problem Potential Causes Troubleshooting Suggestions
Low Yield of this compound - Poor ortho-selectivity in the reaction. - Incomplete reaction. - Product degradation under harsh reaction conditions. - Loss of product during workup and purification.- Optimize reaction temperature, pressure, and reagent stoichiometry. - For the guaiacol/glyoxylic acid route, consider a sulfonation-desulfonation strategy to block the para position.[2][3] - Monitor reaction progress using techniques like HPLC to determine the optimal reaction time. - Employ milder workup and purification conditions to minimize product degradation.
High Levels of Vanillin Impurity - Reaction conditions favoring para-substitution. - Inefficient purification methods.- Adjust reaction parameters to favor ortho-substitution. - Employ multi-step purification processes, such as a combination of distillation, crystallization, and chromatography.
Formation of Tar and Other Byproducts - High reaction temperatures or prolonged reaction times in the Reimer-Tiemann reaction. - Side reactions due to impurities in starting materials.- Carefully control the reaction temperature and time. - Use high-purity starting materials. - Investigate different workup procedures to remove tar before purification, such as filtration or extraction with a non-polar solvent.
Difficulties in Product Purification - Similar physical properties (e.g., boiling point, solubility) of this compound and vanillin. - Presence of multiple byproducts with similar characteristics.- Utilize fractional distillation under reduced pressure. - Employ multi-stage crystallization with different solvent systems. - Consider preparative chromatography for high-purity requirements, although this may be less economical for large-scale production.

Experimental Protocols

Synthesis of this compound via Guaiacol Sulfonation and Glyoxylic Acid Condensation

This protocol is based on a method designed to enhance ortho-selectivity.

Step 1: Sulfonation of Guaiacol

  • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge guaiacol.

  • Slowly add concentrated sulfuric acid while maintaining the temperature at around 80-85°C.[2][3]

  • Stir the mixture at this temperature for several hours until the sulfonation is complete (monitor by an appropriate analytical method).

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

Step 2: Condensation with Glyoxylic Acid

  • To the neutralized solution from Step 1, add glyoxylic acid.

  • Adjust the pH to an alkaline condition using a sodium hydroxide solution.

  • Heat the mixture to approximately 65°C and stir for several hours.[3]

Step 3: Hydrolysis (Desulfonation)

  • Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid).

  • Heat the mixture to around 110°C to effect the removal of the sulfonic acid group.[2][3]

Step 4: Workup and Purification

  • Cool the reaction mixture.

  • Extract the this compound into an organic solvent such as ethyl acetate.[2][3]

  • Wash the organic layer with water and then a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under vacuum, followed by recrystallization from a suitable solvent system (e.g., toluene-heptane).

Quantitative Data

The following table summarizes typical reaction parameters and yields for this compound synthesis. Note that yields can vary significantly with scale and specific process optimizations.

Synthesis Route Key Reactants Typical Reaction Conditions Reported Yield of this compound Key Byproducts
Reimer-Tiemann Reaction Guaiacol, Chloroform, NaOH60-70°C, atmospheric pressure10-30%Vanillin, Tar, Dichloromethyl guaiacol
Guaiacol/Glyoxylic Acid Condensation (with sulfonation) Guaiacol, H₂SO₄, Glyoxylic Acid, NaOHSulfonation: ~85°C; Condensation: ~65°C; Hydrolysis: ~110°CUp to 22% reported in a patent for a lab-scale synthesis[3]Vanillin, residual sulfonated intermediates

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

G start Low this compound Yield check_reaction Analyze Reaction Mixture (e.g., HPLC) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction byproducts High Byproduct Formation? incomplete_reaction->byproducts No optimize_time_temp Increase Reaction Time/Temperature incomplete_reaction->optimize_time_temp Yes purification_loss Analyze Purification Steps byproducts->purification_loss No optimize_selectivity Optimize for Ortho-Selectivity (e.g., sulfonation) byproducts->optimize_selectivity Yes improve_purification Improve Purification Protocol purification_loss->improve_purification end Yield Improved optimize_time_temp->end optimize_selectivity->end improve_purification->end

Caption: Troubleshooting workflow for low this compound yield.

Simplified Reaction Pathway for this compound Synthesis via Sulfonation

G guaiacol Guaiacol sulfonated_guaiacol Sulfonated Guaiacol guaiacol->sulfonated_guaiacol + H₂SO₄ condensation_product Condensation Product sulfonated_guaiacol->condensation_product + Glyoxylic Acid, NaOH o_vanillin This compound condensation_product->o_vanillin Acid, Heat (Desulfonation)

Caption: Directed synthesis of this compound via a sulfonation-desulfonation strategy.

References

Technical Support Center: Synthetic o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: The impurity profile of synthetic this compound largely depends on the synthetic route. The most common impurities include:

  • Positional Isomers: The most significant impurity is typically the para-isomer, vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2]

  • Starting Materials: Unreacted guaiacol (2-methoxyphenol) is often present.[1][3][4]

  • Over-oxidation Products: Vanillic acid can be formed if the aldehyde group is oxidized.[3][5]

  • Reduction Products: Vanillyl alcohol may be present as a minor impurity.[3][4]

  • Side-Reaction Products: In the guaiacol-glyoxylic acid synthesis, byproducts like 5-formyl-vanillin and di-vanillylmandelic acid (di-VMA) can form.[6][7] In the Reimer-Tiemann reaction, significant amounts of tar-like polymerization products can be generated.[8]

Q2: Why is p-vanillin the major isomeric impurity, and how can its formation be minimized?

A2: In electrophilic aromatic substitution reactions on guaiacol, the hydroxyl (-OH) and methoxy (-OCH₃) groups direct incoming electrophiles to the ortho and para positions. The para position is often sterically less hindered, leading to the formation of p-vanillin as a major product.[9] To favor the formation of this compound, a "protecting" or "directing" group strategy is often employed. For instance, a sulfonic acid group can be temporarily introduced at the para position, blocking it from reaction. This group is then removed in a subsequent step.[8]

Q3: What are the most effective methods for purifying crude this compound?

A3: A multi-step purification approach is typically necessary.

  • Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture. For example, after acidification, the product can be extracted into a solvent like ethyl acetate or butanol.[1][8]

  • Bisulfite Adduct Formation: Vanillin can be selectively separated from many non-aldehydic impurities by forming a water-soluble bisulfite addition product. The vanillin is then regenerated by acidification.[1][10]

  • Crystallization/Recrystallization: This is a key step for purification. Solvents like water, or mixtures such as methanol/water, are commonly used.[1][11]

  • Distillation: Vacuum distillation can be effective for separating this compound from less volatile impurities.[4][12]

  • Chromatography: For achieving very high purity, column chromatography using silica gel is a reliable method.[11]

Q4: How can I monitor the progress of the this compound synthesis to reduce byproduct formation?

A4: Reaction monitoring is crucial for maximizing yield and minimizing impurities. Thin-Layer Chromatography (TLC) is a simple and effective method for tracking the consumption of starting materials (e.g., guaiacol) and the formation of this compound and major byproducts.[11] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative real-time analysis of the reaction mixture, allowing for precise determination of the optimal reaction endpoint.[3]

Troubleshooting Guide

Problem 1: My final product has a high concentration of p-vanillin.

Possible Cause Recommended Solution
Ineffective Ortho-Direction In syntheses like the Reimer-Tiemann or guaiacol-glyoxylic acid reaction, the para position is electronically favored. Implement a protecting group strategy. For example, sulfonate the guaiacol at the para-position with concentrated sulfuric acid before the condensation step. The sulfonic acid group blocks the para-position and can be removed later by hydrolysis.[8]
Reaction Temperature Too High Elevated temperatures can sometimes favor the formation of the thermodynamically more stable p-isomer. Adhere strictly to the optimized reaction temperature. For the guaiacol-glyoxylic acid condensation, temperatures between 40-100°C are typical, depending on the specific protocol.[8]
Incorrect pH Control The pH of the reaction medium can influence selectivity. For the guaiacol-glyoxylic acid method, maintaining a pH above 12 during the initial condensation can be critical.[12] For the Reimer-Tiemann reaction, a strong alkaline environment (NaOH or KOH) is required to generate the dichlorocarbene intermediate.[9]

Problem 2: My yield of this compound is consistently low.

Possible Cause Recommended Solution
Side Reactions / Polymerization Tar formation, especially in the Reimer-Tiemann reaction, consumes reagents and traps the product.[8] Ensure efficient stirring and maintain the recommended reaction temperature to minimize localized overheating. Adding the chloroform slowly can also help control the reaction rate.
Incomplete Reaction Monitor the reaction using TLC or HPLC to ensure the starting material is fully consumed before workup.[11] If the reaction stalls, verify the quality and stoichiometry of your reagents, especially the base and the formylating agent.
Product Loss During Workup This compound has some solubility in water.[13] When performing aqueous extractions, ensure the aqueous layer is saturated with salt (e.g., NaCl) to decrease the product's solubility and extract multiple times with the organic solvent.
Oxidation of Product This compound can slowly oxidize to o-vanillic acid, especially in the presence of air and base.[5] After the reaction is complete, acidify the mixture promptly to neutralize the base and consider blanketing the reaction with an inert gas like nitrogen or argon during sensitive steps.

Problem 3: My purified this compound is discolored (yellow, green, or brown).

Possible Cause Recommended Solution
Presence of Phenolic Impurities Trace amounts of phenolic impurities, especially those that can form colored quinone-like structures upon oxidation, can cause discoloration.
Residual Tar or Polymers If purification is incomplete, highly colored polymeric byproducts may remain.
Degradation on Storage This compound can discolor over time when exposed to light and air.[5]

Solution Workflow for Discoloration:

  • Activated Carbon Treatment: Dissolve the impure this compound in a suitable hot solvent (e.g., aqueous ethanol). Add a small amount of activated charcoal, stir or heat briefly, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities.

  • Recrystallization: Recrystallize the decolorized product from a suitable solvent system, such as a methanol/water mixture, to obtain pure, white to pale yellow crystals.[1]

  • Proper Storage: Store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Data Presentation: Impurity Reference Table

The table below lists common impurities and their physical properties, which can aid in developing purification strategies.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility Notes
This compound
alt text
152.1541–43260Soluble in ethanol, ether; slightly soluble in water.[8]
Vanillin (p-isomer)
alt text
152.1581–83285Sparingly soluble in water; soluble in ethanol.[3][13]
Guaiacol
alt text
124.1428–32205Soluble in organic solvents; sparingly soluble in water.[1]
o-Vanillic Acid
alt text
168.15152–154-Soluble in hot water, ethanol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Guaiacol with Para-Position Protection

This method utilizes a sulfonic acid group to block the para-position, directing the subsequent formylation to the ortho-position.[8]

  • Sulfonation (Protection): In a round-bottom flask equipped with a magnetic stirrer, add guaiacol (1 equivalent). Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.1 equivalents) dropwise while stirring, maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and then heat to ~80°C for 2-3 hours until the reaction is complete (monitored by TLC). The product is 4-hydroxy-3-methoxybenzenesulfonic acid.

  • Condensation: Cool the reaction mixture and carefully adjust the pH to >12 with a concentrated NaOH solution. In a separate flask, prepare a solution of glyoxylic acid (1.2 equivalents). Add the glyoxylic acid solution dropwise to the alkaline mixture, maintaining the temperature between 40-50°C. Stir for 4-6 hours.

  • Hydrolysis (Deprotection): After the condensation is complete, carefully acidify the mixture with sulfuric acid to a pH of ~1. Heat the solution to ~110°C and hold for 1-2 hours to hydrolyze and remove the sulfonic acid group.

  • Oxidation & Decarboxylation: Cool the solution. The intermediate is then oxidized and decarboxylated. This step is complex and can be achieved through various methods, including electrolytic oxidation followed by acidification to release the aldehyde product.[8]

  • Workup and Extraction: After the reaction is complete, cool the mixture. Extract the product multiple times with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, hexane, toluene) with heating to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold. A methanol/water or ethanol/water mixture is often effective.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point. Pure this compound should be obtained as white to pale yellow crystals with a melting point of 41-43°C.[8]

Visualizations

Troubleshooting_High_pVanillin problem problem check check cause cause solution solution pass pass start High p-Vanillin Impurity Detected check1 Review Synthesis Strategy start->check1 cause1 No Blocking Group Used: Para-position is sterically and electronically accessible. check1->cause1 Was a para-blocking group used? check2 Verify Reaction Conditions check1->check2 Blocking group was used solution1 Implement a protecting group strategy. Example: Sulfonate guaiacol at the para-position before condensation. cause1->solution1 end Re-run Experiment & Analyze Purity solution1->end cause2 High Temperature: May favor formation of the thermodynamically stable p-isomer. check2->cause2 Was temperature controlled? cause3 Incorrect pH: Reaction selectivity is often pH-dependent. check2->cause3 Was pH correct? solution2 Optimize and strictly control the reaction temperature. Use an ice bath during exothermic additions. cause2->solution2 solution2->end solution3 Monitor and control pH throughout the reaction as specified in the protocol (e.g., pH > 12). cause3->solution3 solution3->end

Caption: Troubleshooting logic for high p-vanillin impurity.

Purification_Workflow start_end start_end process process optional optional analysis analysis final final start Crude this compound (Post-Workup) step1 Dissolve in Solvent & Perform Liquid-Liquid Extraction start->step1 step2 Evaporate Solvent to Concentrate Product step1->step2 step3 Recrystallization (e.g., from MeOH/Water) step2->step3 step4 Isolate Crystals (Vacuum Filtration) step3->step4 check1 Check Purity & Color (TLC, MP, HPLC) step4->check1 optional1 Charcoal Treatment & Hot Filtration check1->optional1 Discolored optional2 Column Chromatography (Silica Gel) check1->optional2 Impurities Still Present final_product Pure this compound (>99%) check1->final_product Purity OK optional1->step3 optional2->final_product

Caption: Experimental workflow for the purification of crude this compound.

References

Validation & Comparative

A Comparative Analysis of o-Vanillin and p-Vanillin for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Vanillin, a phenolic aldehyde, is a compound of significant interest across various industries, from food and fragrance to pharmaceuticals. While p-vanillin (4-hydroxy-3-methoxybenzaldehyde) is the isomer renowned for its characteristic vanilla aroma and extensive use, its positional isomer, o-vanillin (2-hydroxy-3-methoxybenzaldehyde), presents a distinct profile of properties and biological activities. This guide provides a detailed, data-supported comparison of these two isomers to inform researchers, scientists, and drug development professionals in their work.

Physical and Chemical Properties: A Tale of Two Isomers

The difference in the position of the hydroxyl group—para in p-vanillin and ortho in this compound—fundamentally influences their physical and chemical characteristics. This structural variation affects melting point, boiling point, and solubility, which are critical parameters for experimental design and application development.

PropertyThis compound (2-hydroxy-3-methoxybenzaldehyde)p-Vanillin (4-hydroxy-3-methoxybenzaldehyde)
Molecular Formula C₈H₈O₃[1]C₈H₈O₃[2]
Molar Mass 152.15 g/mol [1]152.15 g/mol
Appearance Yellow, fibrous crystalline solid[1]White to pale yellow crystalline powder[3]
Melting Point 40 to 42 °C[1]81 to 83 °C[3]
Boiling Point 265 to 266 °C[1]285 °C
Solubility Soluble in ethanol, ether, chloroform, acetic acid[4]Soluble in ethanol; sparingly soluble in water[2]
Odor Has a special, non-vanilla-like odor[4]Strong, unique fragrance of vanilla bean[5]

Synthesis and Availability

The commercial production and availability of the two isomers are markedly different. p-Vanillin is synthesized on a large industrial scale from precursors like lignin or guaiacol.[6] Common methods include the condensation of guaiacol with glyoxylic acid followed by oxidation and decarboxylation.[6][7]

In contrast, this compound is often obtained as a byproduct during the synthesis of p-vanillin via methods like the Reimer-Tiemann reaction, which can result in low yields and difficult purification.[4][8] While methods for the direct synthesis of this compound have been developed to meet its specific demand, its production volume remains significantly lower, and its price is consequently higher.[4][8]

cluster_p p-Vanillin Synthesis cluster_o This compound Synthesis P_Start Guaiacol P_Step1 Condensation with Glyoxylic Acid P_Start->P_Step1 P_Step2 Oxidation & Decarboxylation P_Step1->P_Step2 P_End p-Vanillin P_Step2->P_End O_Start Guaiacol O_Step1 Reimer-Tiemann Reaction (with p-Vanillin) O_Start->O_Step1 O_Step2 Separation & Purification O_Step1->O_Step2 O_End This compound O_Step2->O_End

Caption: High-level synthesis routes for p-Vanillin and this compound.

Comparative Applications

The distinct properties of this compound and p-vanillin have led to their use in different sectors.

  • p-Vanillin: The largest application of p-vanillin is as a flavoring agent in the food and beverage industries, with the ice cream and chocolate industries accounting for 75% of its market share.[2][9] It is also used to mask unpleasant tastes in pharmaceuticals and as a fragrance in perfumes and cleaning products.[2][9][10] Furthermore, it serves as a chemical intermediate in the production of certain pharmaceuticals like L-dopa and methyldopa.[5][9]

  • This compound: In contrast, this compound is not primarily used as a food additive due to its different odor profile.[1] Its main applications are as a synthetic precursor in the pharmaceutical industry for compounds like benafentrine and the antiandrogen compound Pentomone.[1] It is also a valuable reagent for synthesizing Schiff bases, which are important for creating coordination compounds with metals for potential use in health sciences.[11]

Biological Activity: A Comparative Overview

While structurally similar, the two isomers exhibit notable differences in their biological effects. Direct comparative studies highlight these distinctions, particularly in antioxidant activity.

Antioxidant Activity

This compound has been demonstrated to be a more potent antioxidant than p-vanillin. A key study directly comparing their free radical scavenging capabilities found a significant difference in their efficacy.

ParameterThis compoundp-VanillinReference Compound (Trolox)
DPPH Scavenging Activity (at 1 mM) 66.4%[12][13]22.9%[12][13]-
Reaction Rate Constant with DPPH (M⁻¹s⁻¹) 10.1 ± 0.8[12]1.7 ± 0.1[12]360.2 ± 10.1[12]
Oxidation Potential More easily oxidized than p-vanillin[12][13]-Reduction potential of this compound is ~1.5 times that of Trolox[12][13]

This enhanced activity is attributed to the ortho position of the hydroxyl group, which facilitates easier electron or H-atom donation to scavenge free radicals.[12][13]

cluster_workflow DPPH Radical Scavenging Assay Workflow start Prepare DPPH Solution (in Methanol) step1 Add Test Compound (this compound or p-Vanillin) start->step1 step2 Incubate at Room Temp. step1->step2 step3 Measure Absorbance at 517 nm (HPLC or Spectrophotometer) step2->step3 end Calculate % Scavenging Activity step3->end

Caption: Experimental workflow for DPPH antioxidant activity assay.

Antimicrobial and Antifungal Activity

This compound has shown potent antifungal properties. Studies have demonstrated its effectiveness against Aspergillus flavus, a common food contaminant. The mechanism involves the disruption of the integrity of the fungal cell wall and cell membrane.[14] this compound treatment leads to altered cell wall functional groups, reduced protein content in the cell wall, and hindered transport of essential ions like K⁺ across the plasma membrane.[15][16]

While p-vanillin also possesses antibacterial and antifungal properties, direct comparative studies on its efficacy relative to this compound against the same fungal strains are less common in the reviewed literature.[5][17]

Anticancer Activity

Both isomers have been investigated for their potential as anticancer agents, though they may act through different pathways.

  • p-Vanillin: Research has shown that p-vanillin can inhibit the proliferation of various cancer cell lines, including those for colon, breast, and liver cancer.[18][19][20] Its mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and reducing the production of reactive oxygen species (ROS) in cancer cells.[18][19] It has also been found to suppress cancer cell migration and metastasis by inhibiting pathways such as PI3K and STAT3.[20][21]

  • This compound: The anticancer potential of this compound is also recognized. For instance, an oxidovanadium(IV) complex derived from this compound demonstrated selective activity against triple-negative breast cancer cells.[20] This suggests its utility as a scaffold for developing novel metal-based anticancer drugs.

cluster_pathway p-Vanillin's Anti-Metastatic Action (Simplified) pVanillin p-Vanillin PI3K PI3K Pathway pVanillin->PI3K Inhibits STAT3 STAT3 Pathway pVanillin->STAT3 Inhibits Migration Cell Migration & Metastasis PI3K->Migration Promotes STAT3->Migration Promotes

Caption: p-Vanillin inhibits key pathways promoting cancer cell metastasis.

Experimental Protocols

For reproducibility and validation, detailed experimental methods are crucial. Below is the protocol for the comparative antioxidant assay discussed.

Experiment: DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To compare the free radical scavenging activity of this compound and p-vanillin.

  • Materials:

    • This compound

    • p-Vanillin

    • Trolox (reference standard)

    • DPPH (1,1-diphenyl-2-picrylhydrazyl)

    • Methanol (HPLC grade)

    • High-Performance Liquid Chromatography (HPLC) system or a stopped-flow spectrophotometer.

  • Procedure:

    • Solution Preparation: Prepare stock solutions of this compound, p-vanillin, and Trolox in methanol to a concentration of 1 mM. Prepare a stock solution of DPPH in methanol.

    • Reaction Mixture: Mix the test compound solution (or reference standard) with the DPPH solution.

    • Analysis (HPLC Method):

      • The DPPH radical is monitored at 517 nm.[12][13]

      • Inject the reaction mixture into the HPLC system. The retention time for the DPPH radical is approximately 8.6 minutes.[13]

      • The scavenging activity is determined by the decrease in the optical density (peak area) of the DPPH radical in the presence of the test compound compared to a control (DPPH solution with methanol only).

    • Analysis (Stopped-Flow Spectrophotometry):

      • To determine the kinetics of the reaction, mix the test compound and DPPH solutions in a stopped-flow spectrophotometer.

      • Monitor the decay of DPPH absorbance at 517 nm over time to calculate the second-order rate constants.[12]

  • Data Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance in the presence of the test compound.

Conclusion

While this compound and p-vanillin are simple positional isomers, they are not interchangeable in scientific and pharmaceutical applications. p-Vanillin remains the cornerstone of the flavor industry and shows broad, though generally moderate, biological activities. This compound, while less common, emerges as a significantly more potent antioxidant and a valuable building block for synthesizing targeted pharmaceuticals, including antifungal and anticancer agents. Understanding these key differences is essential for leveraging the unique potential of each isomer in research and development.

References

A Comparative Analysis of the Biological Activities of Vanillin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Vanillin, a well-known flavoring agent, and its structural isomers, isovanillin and o-vanillin, are phenolic aldehydes that have garnered significant interest in the scientific community for their diverse biological activities. While structurally similar, the positional variance of their hydroxyl and methoxy groups can lead to notable differences in their pharmacological effects. This guide provides a comparative overview of the antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of these isomers, supported by available experimental data.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of vanillin, isovanillin, and this compound. It is important to note that direct comparative studies across all three isomers for every activity are limited, and the existing data comes from various studies with differing experimental conditions.

Table 1: Antioxidant Activity
CompoundAssayConcentrationResultReference
Vanillin DPPH Radical Scavenging1 mM22.9% inhibition[1]
DPPH Radical Scavenging Rate Constant-1.7 ± 0.1 M⁻¹s⁻¹[1]
DPPH Radical Scavenging IC50-10.06 ppm
Antioxidant Activity vs. Resorcinarene Derivative1000 µg/mL19.4% activity[2][3]
Isovanillin DPPH Radical Scavenging IC50-30.29 ± 1.86 µg/ml
This compound DPPH Radical Scavenging1 mM66.4% inhibition[1]
DPPH Radical Scavenging Rate Constant-10.1 ± 0.8 M⁻¹s⁻¹[1]
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundMicroorganismMICReference
Vanillin Escherichia coli15 mmol/L[4]
Lactobacillus plantarum75 mmol/L[4]
Listeria innocua35 mmol/L[4]
Escherichia coli O157:H72 mg/mL
Listeria monocytogenes3002 ppm[5]
Escherichia coli O157:H72795 ppm[5]
Isovanillin Data not available--
This compound Data not available--
Table 3: Enzyme Inhibitory Activity (Tyrosinase)
CompoundIC50Reference
Vanillin 13.24% inhibition at 2 mg/mL[6]
Vanillin Derivative (6a) 16.13 µM[7]
Isovanillin Data not available-
This compound Data not available-

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison. Below are generalized protocols for the assays mentioned.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare various concentrations of the test compounds (vanillin, isovanillin, this compound) in a suitable solvent.

    • A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • Add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

    • A blank sample containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control (DPPH solution without the test compound) and Abs_sample is the absorbance of the reaction mixture.

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the inhibition percentage against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Materials:

    • Prepare a sterile liquid growth medium (e.g., Mueller-Hinton Broth).

    • Culture the test microorganism to a specific density (e.g., 0.5 McFarland standard).

    • Prepare serial dilutions of the test compounds in the growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no test compound) and a negative control (medium with no microorganism).

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (microbial growth).

    • The MIC is the lowest concentration of the test compound at which no visible growth is observed.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Vanillin

Vanillin has been shown to exert its anti-inflammatory and anti-cancer effects by modulating several key signaling pathways. The primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. It also appears to influence the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) signaling cascades.

Vanillin_Signaling_Pathways Vanillin Vanillin IKK IKK Vanillin->IKK Inhibits PI3K PI3K Vanillin->PI3K Inhibits ASK1 ASK1 Vanillin->ASK1 Activates IkB_p50_p65 IκB-p50/p65 IKK->IkB_p50_p65 Phosphorylates p50_p65 p50/p65 IkB_p50_p65->p50_p65 Releases Nucleus Nucleus p50_p65->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Inflammatory_Genes->Cytokines Akt Akt PI3K->Akt Metastasis ↓ Cell Proliferation & Metastasis Akt->Metastasis p38_MAPK p38 MAPK ASK1->p38_MAPK Apoptosis ↑ Apoptosis p38_MAPK->Apoptosis

Caption: Key signaling pathways modulated by vanillin.

General Experimental Workflow for Comparing Biological Activity

The following diagram illustrates a general workflow for the comparative analysis of the biological activities of vanillin isomers.

Experimental_Workflow cluster_0 Preparation cluster_1 Biological Assays cluster_2 Data Analysis Compound_Prep Prepare Stock Solutions (Vanillin, Isovanillin, this compound) Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Compound_Prep->Antioxidant Anti_inflammatory Anti-inflammatory Assays (e.g., NO production, Cytokine levels) Compound_Prep->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound_Prep->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tyrosinase) Compound_Prep->Enzyme_Inhibition Assay_Prep Prepare Assay Reagents (e.g., DPPH, Cell Cultures, Bacterial Strains) Assay_Prep->Antioxidant Assay_Prep->Anti_inflammatory Assay_Prep->Antimicrobial Assay_Prep->Enzyme_Inhibition Data_Collection Collect Absorbance, Growth, or Activity Data Antioxidant->Data_Collection Anti_inflammatory->Data_Collection Antimicrobial->Data_Collection Enzyme_Inhibition->Data_Collection Calculation Calculate % Inhibition, IC50, MIC Data_Collection->Calculation Comparison Compare Activities of Isomers Calculation->Comparison

Caption: General workflow for comparing vanillin isomer bioactivity.

Discussion and Future Directions

The field would greatly benefit from comprehensive studies that directly compare the biological activities of all three isomers under standardized experimental conditions. Such research would provide a clearer understanding of the structure-activity relationships and could guide the selection of the most potent isomer for specific therapeutic applications. Future investigations should focus on:

  • Direct Comparative Studies: Conducting side-by-side in vitro and in vivo studies to compare the antioxidant, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties of vanillin, isovanillin, and this compound.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which isovanillin and this compound exert their biological effects and comparing them to those of vanillin.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of these isomers in relevant animal models of disease.

By addressing these knowledge gaps, the scientific community can unlock the full therapeutic potential of these readily available and structurally simple phenolic compounds.

References

Spectroscopic Duel: A Comparative Guide to Differentiating o-Vanillin and Isovanillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a detailed comparison of spectroscopic methods for distinguishing between two closely related isomers: o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde). By leveraging techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can effectively differentiate these compounds.

The subtle difference in the positions of the hydroxyl (-OH) and methoxy (-OCH3) groups on the benzene ring of this compound and isovanillin leads to distinct spectroscopic signatures. Understanding these differences is paramount for accurate structural elucidation and quality control.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data obtained from various spectroscopic techniques, highlighting the distinguishing features of this compound and isovanillin.

Spectroscopic TechniqueParameterThis compoundIsovanillinKey Differentiator
¹H NMR Chemical Shift (δ) of CHO proton~10.4 ppm[1]~9.8 ppmThe aldehyde proton in this compound is deshielded due to the intramolecular hydrogen bond with the adjacent hydroxyl group.
Chemical Shift (δ) of OH proton~9.8 ppm[1]~6.1 ppm[2]The phenolic proton in this compound is significantly downfield due to strong intramolecular hydrogen bonding.
Chemical Shift (δ) of OCH₃ protons~3.8 ppm[1]~3.9 ppm[2]Minor difference, but consistent.
¹³C NMR Chemical Shift (δ) of C=O carbon~191.0 ppm[1]~190.8 ppmMinimal difference.
Chemical Shift (δ) of C-OH carbon~152.4 ppm[1]~151.9 ppmMinimal difference.
Chemical Shift (δ) of C-OCH₃ carbon~150.6 ppm[1]~153.2 ppmThe position of the methoxy group relative to the other substituents leads to a noticeable difference in the chemical shift of the attached carbon.
IR Spectroscopy O-H Stretching Frequency (ν)Broad, ~3236 cm⁻¹[1]Sharp, higher frequencyThe broadness and lower frequency for this compound indicate strong intramolecular hydrogen bonding.
C=O Stretching Frequency (ν)~1685 cm⁻¹[1]~1695 cm⁻¹The intramolecular hydrogen bond in this compound weakens the C=O bond, resulting in a lower stretching frequency.
UV-Vis Spectroscopy λmax in Ethanol~280 nm, ~363 nm[3][4]Not explicitly found, but expected to differThe position of the auxochromes (OH and OCH3) relative to the chromophore (CHO) influences the electronic transitions.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the vanillin isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

  • 2D NMR (NOESY/HMBC): For unambiguous assignment, 2D NMR experiments can be performed.[5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations. In isovanillin, a correlation would be expected between the methoxy protons and the adjacent aromatic proton.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It can be used to confirm the connectivity of the aromatic ring.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solution Phase: Dissolve the sample in a suitable solvent (e.g., chloroform) and place a drop of the solution between two salt plates (e.g., NaCl or KBr). Allow the solvent to evaporate.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

    • A background spectrum of the KBr pellet or salt plates should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the vanillin isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).

    • Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.

Logical Workflow for Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and isovanillin.

Spectroscopic_Differentiation cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Isomer (this compound or Isovanillin) IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR UV UV-Vis Spectroscopy Sample->UV IR_Data Analyze O-H and C=O stretching frequencies IR->IR_Data NMR_Data Analyze chemical shifts of CHO and OH protons NMR->NMR_Data UV_Data Compare λmax values UV->UV_Data o_Vanillin Identified as this compound IR_Data->o_Vanillin Broad O-H Lower C=O Isovanillin Identified as Isovanillin IR_Data->Isovanillin Sharp O-H Higher C=O NMR_Data->o_Vanillin Downfield CHO & OH NMR_Data->Isovanillin Upfield CHO & OH UV_Data->o_Vanillin Distinct λmax UV_Data->Isovanillin Different λmax

Caption: Workflow for isomeric differentiation.

By following the outlined experimental protocols and comparing the obtained data with the reference values, researchers can confidently and accurately distinguish between this compound and isovanillin, ensuring the integrity of their research and development processes.

References

A Comparative Guide to Validated HPLC Methods for o-Vanillin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of o-Vanillin is crucial for quality control, formulation development, and research. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides a comparative overview of a validated Reverse-Phase HPLC (RP-HPLC) method for this compound analysis, supported by experimental data and protocols. We also touch upon alternative analytical techniques to offer a broader perspective.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of a typical validated RP-HPLC method for the analysis of this compound and its isomer, vanillin. Data from various studies have been compiled to provide a representative overview. For comparison, typical performance data for an alternative method, Capillary Electrophoresis (CE), is also included.

ParameterRP-HPLC MethodCapillary Electrophoresis (CE)
Linearity (R²) > 0.999[1][2][3][4]> 0.999[5]
Accuracy (Recovery) 98.04 - 101.83%[2]99.4 - 101.2%[5]
Precision (RSD) < 2%[2][3]0.19 - 0.73%[5]
Limit of Detection (LOD) 0.65 µg/g[1]1.0 mg/L[5]
Limit of Quantitation (LOQ) 1.2 µg/g[1]Not specified

Experimental Protocols

A detailed methodology for a validated RP-HPLC method is provided below. This protocol is a synthesis of common practices found in the literature for the analysis of vanillin and its isomers.

Validated RP-HPLC Method

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2][4]

  • Mobile Phase: A gradient or isocratic elution using a mixture of methanol and water (acidified with acetic acid or phosphoric acid) is typical. For example, a mixture of methanol and 0.2% acetic acid in water can be used in a gradient elution mode.[6][7] Another example is an isocratic mobile phase of methanol and water (55:45, v/v).[4]

  • Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[3][7]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).[1]

  • Detection: UV detection at 280 nm is a common wavelength for this compound and related compounds.[3][4]

  • Injection Volume: Typically 10-20 µL.[7]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Sample Preparation: The sample preparation will depend on the matrix. For instance, vanilla extracts may require simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter before injection.[4]

4. Method Validation Parameters:

  • Linearity: Assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against the concentration. A correlation coefficient (R²) close to 1 indicates good linearity.[1][2][3][4]

  • Accuracy: Determined by performing recovery studies. A known amount of this compound is spiked into a sample matrix, and the percentage of the analyte recovered is calculated.[2]

  • Precision: Evaluated by repeatedly injecting the same standard or sample solution. It is expressed as the relative standard deviation (RSD) of the peak areas or retention times.[2][3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally used for LOD and 10 for LOQ.[1]

Alternative Analytical Techniques

While HPLC is a dominant technique, other methods can also be employed for this compound analysis:

  • Capillary Electrophoresis (CE): CE offers a high-efficiency separation alternative to HPLC. A method for the simultaneous separation and determination of vanillin and this compound by capillary zone electrophoresis (CZE) has been developed, demonstrating good linearity and accuracy.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, often used for fragrance and flavor analysis.[8]

  • Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC provides faster analysis times and higher resolution compared to conventional HPLC.[1]

Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for this compound analysis.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Method Development & Execution cluster_validation Validation & Analysis cluster_reporting Reporting start Define Analytical Method Requirements prep_standards Prepare this compound Standards & Samples start->prep_standards method_dev Develop HPLC Method (Column, Mobile Phase, etc.) prep_standards->method_dev run_samples Perform HPLC Runs method_dev->run_samples linearity Linearity run_samples->linearity accuracy Accuracy (Recovery) run_samples->accuracy precision Precision (Repeatability) run_samples->precision lod_loq LOD & LOQ Determination run_samples->lod_loq report Generate Validation Report linearity->report accuracy->report precision->report lod_loq->report end Validated Method report->end

Caption: Workflow for HPLC Method Validation of this compound.

References

A Comparative Guide to o-Vanillin as a Chromatographic Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry, particularly in sectors like food and beverage, pharmaceuticals, and fragrance manufacturing, the accurate quantification of flavoring agents is paramount. Vanillin and its related compounds are among the most important flavorants globally. This guide provides a detailed comparison of ortho-Vanillin (this compound) as a reference standard in chromatography against its common alternatives, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Introduction to this compound and its Alternatives

This compound (2-hydroxy-3-methoxybenzaldehyde) is an isomer of the more common vanillin (4-hydroxy-3-methoxybenzaldehyde). While not as prevalent as vanillin, its presence and quantification are crucial for authenticity testing and quality control in various products. As a reference standard, it provides a benchmark for the identification and quantification of this specific isomer in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The most common alternatives and related compounds analyzed alongside this compound include:

  • Vanillin: The primary component of vanilla extract.

  • Ethyl Vanillin: A synthetic compound with a stronger vanilla flavor than vanillin.[1]

  • Isovanillin: Another isomer of vanillin.[2]

  • Coumarin: A fragrant organic compound, sometimes found as an adulterant in vanilla extracts.[3]

The choice of a reference standard is critical for method validation, ensuring linearity, precision, accuracy, and robustness.[4]

Comparative Data of Reference Standards

The selection of an appropriate reference standard depends on its physicochemical properties and chromatographic behavior. The following tables summarize key comparative data.

Table 1: Physicochemical Properties of Vanillin and Related Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in Water
This compound C₈H₈O₃152.1540-42265-266Low
Vanillin C₈H₈O₃152.1581-83170 (at 15 mmHg)10 g/L[1]
Ethyl Vanillin C₉H₁₀O₃166.1776-78285Low
Isovanillin C₈H₈O₃152.15116-118-Low

Table 2: Comparative Chromatographic Performance Data (HPLC)

ParameterVanillinEthyl VanillinCoumarinThis compoundNotes
Typical Column C18[4]C18[5]C18C18 / RP-18[6]C18 columns are widely used for retaining these polar compounds.[4]
Linearity (R²) > 0.99[4]> 0.99> 0.99> 0.99Excellent linearity is consistently achieved for these standards.
Precision (RSD%) < 0.90 (Repeatability)[4]~3%[6]--Demonstrates high precision in validated methods.
Recovery (%) 93.12 - 113.74[4]95.0 - 104.0%--Good recovery rates indicate method accuracy.
Limit of Detection (LOD) 0.65 µg/g[6]15 µg/kg (LC-MS/MS)[2]--LODs vary by method and instrumentation.

Experimental Protocols

Accurate comparison relies on robust and validated analytical methods. Below is a representative HPLC protocol for the analysis of vanillin and its related compounds, synthesized from established methodologies.[4][5][7]

Representative HPLC Method for Vanillin Isomers

Objective: To separate and quantify this compound, Vanillin, and Ethyl Vanillin in a sample matrix.

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[5]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Reference Standards: Certified reference materials of this compound, Vanillin, and Ethyl Vanillin.

  • Solvents: HPLC-grade Methanol, Acetonitrile, and ultrapure water.

  • Additives: Glacial acetic acid or phosphoric acid.[4][5]

2. Standard Solution Preparation:

  • Stock Solutions: Accurately weigh and dissolve 50.0 mg of each reference standard (Vanillin, this compound, Ethyl Vanillin) in separate 50.0 mL volumetric flasks using methanol as the solvent to obtain a concentration of 1.0 mg/mL.[4]

  • Working Standards: Prepare a series of working standards by diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 5, 10, 20, 40, 80 µg/mL).

3. Sample Preparation:

  • Liquid Samples (e.g., Extracts): Pipette 250 µL of the sample into a 25 mL volumetric flask, dilute to volume with methanol, and sonicate.[8]

  • Solid/Paste Samples: Weigh 1.0 g of the sample, add 10 mL of methanol, and sonicate for 10 minutes. Dilute the resulting solution as needed.[8]

  • Filtration: Filter all samples and working standards through a 0.22 µm or 0.45 µm syringe filter before injection.[8]

4. Chromatographic Conditions:

  • Mobile Phase: A mixture of Methanol and Water (e.g., 40:60 v/v), both acidified with 0.2% to 0.5% acetic or phosphoric acid.[4][5]

  • Elution Mode: Isocratic or gradient elution can be used. A simple isocratic method is often sufficient.

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection Wavelength: 254 nm, 275 nm, or 280 nm, depending on the specific compounds of interest.[3][4][5]

  • Injection Volume: 10 µL.[5]

5. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the analytes by plotting a calibration curve of peak area versus concentration for the working standards and applying the resulting regression equation to the peak areas of the sample.

Visualizations

Diagrams help clarify relationships and workflows, providing an at-a-glance understanding of complex information.

G Structural Relationship of Vanillin Isomers cluster_vanillin Vanillin (p-Vanillin) cluster_ovanillin This compound cluster_ethylvanillin Ethyl Vanillin vanillin C₈H₈O₃ 4-hydroxy-3-methoxybenzaldehyde ethylvanillin C₉H₁₀O₃ 3-ethoxy-4-hydroxybenzaldehyde vanillin->ethylvanillin Structural Analog ovanillin C₈H₈O₃ 2-hydroxy-3-methoxybenzaldehyde ovanillin->vanillin Isomer

Caption: Structural relationship between key vanilla-related compounds.

HPLC_Workflow General HPLC Analysis Workflow A Standard & Sample Preparation B HPLC System Setup (Column, Mobile Phase) A->B C Sample Injection (Autosampler) B->C D Chromatographic Separation (C18 Column) C->D E Analyte Detection (UV/PDA Detector) D->E F Data Acquisition (Chromatogram) E->F G Data Analysis (Peak Integration & Quantification) F->G H Reporting G->H

Caption: A typical workflow for quantitative analysis using HPLC.

Conclusion

This compound serves as an essential reference standard for the specific identification and quantification of this isomer, crucial for detailed product profiling and authenticity verification. While its physicochemical properties differ from its more common isomer, vanillin, its chromatographic behavior is predictable and allows for robust method development.

Key Takeaways:

  • Selection: For general vanilla flavoring analysis, Vanillin and Ethyl Vanillin are the primary reference standards. This compound is necessary when the analytical goal is to resolve and quantify specific isomers, often for authenticity or purity testing.

  • Methodology: Reversed-phase HPLC with a C18 column is a reliable and widely validated method for separating this compound from its related compounds.[7][9]

  • Performance: When sourced from a reputable supplier as a certified reference material, this compound, like vanillin, demonstrates excellent linearity, precision, and accuracy, making it a reliable standard for quantitative analysis.[4][6]

By using the appropriate reference standards and validated protocols as outlined in this guide, researchers can ensure the accuracy and reliability of their chromatographic analyses of vanilla-related compounds.

References

Conformational Analysis of o-Vanillin and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the conformational landscapes of o-vanillin and its structural isomers, vanillin (p-vanillin), isovanillin, and m-vanillin. The conformational preferences of these molecules, governed by the delicate interplay of intramolecular forces, are crucial for understanding their chemical reactivity, biological activity, and sensory properties. This document summarizes key experimental and theoretical data, outlines experimental methodologies, and visualizes workflows and structure-activity relationships.

Introduction to Vanillin Isomers and Conformational Analysis

Vanillin and its isomers are substituted benzaldehydes that differ in the positions of their hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring. These seemingly minor structural variations lead to significant differences in their physical, chemical, and biological properties. Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule and the energy changes associated with rotations about single bonds, is essential for elucidating the structure-function relationships of these compounds. The stability of different conformers is primarily dictated by steric hindrance and intramolecular hydrogen bonding.

Stable Conformers and Intramolecular Hydrogen Bonding

The conformational preferences of vanillin isomers are largely determined by the formation of intramolecular hydrogen bonds, which stabilize specific planar arrangements of the substituent groups.

  • This compound (2-hydroxy-3-methoxybenzaldehyde): In this compound, a strong intramolecular hydrogen bond is formed between the hydroxyl group and the carbonyl oxygen of the aldehyde group (O-H···O=C). This interaction leads to three stable conformers. The two most stable structures are characterized by this hydrogen bond, with the methoxy group being either in the plane of the aromatic ring (global minimum, a-cis-trans) or out of the plane (a-cis-gauche). A third, less stable conformer exists where the aldehyde group is rotated by approximately 180°, allowing for a weaker O-H···O hydrogen bond between the hydroxyl and methoxy groups (s-trans-trans)[1].

  • Vanillin (p-Vanillin, 4-hydroxy-3-methoxybenzaldehyde): For vanillin, a dominant O-H···O intramolecular hydrogen bond occurs between the hydroxyl and methoxy groups, locking these two groups in a planar arrangement[2]. This results in two primary conformers that differ only by the orientation of the aldehyde group, which can be either cis or trans with respect to the methoxy group[2]. The s-cis conformer is the more stable of the two[3].

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde): Similar to vanillin, isovanillin's conformational landscape is dictated by the orientation of its functional groups. Computational studies have identified the most stable conformer, which is influenced by intramolecular interactions[4][5].

  • m-Vanillin (3-hydroxy-5-methoxybenzaldehyde): There is limited specific experimental or computational data available in the reviewed literature regarding the detailed conformational analysis of m-vanillin. However, based on the principles observed in its isomers, its conformational preferences would likely be determined by the potential for intramolecular hydrogen bonding between the hydroxyl group and the methoxy or aldehyde groups, as well as steric interactions.

Quantitative Conformational Data

The following tables summarize the key quantitative data regarding the rotational barriers and relative energies of the conformers of this compound and vanillin, primarily derived from computational studies and supported by experimental findings.

Table 1: Rotational Barriers and Relative Energies of this compound Conformers

ConformerComputational MethodRelative Energy (kJ/mol)Rotational Barrier (kJ/mol)Reference
a-cis-trans (global minimum)MP20.0-[1]
a-cis-gaucheMP2~2.0-[1]
s-trans-transMP2Higher Energy-[1]

Table 2: Rotational Barriers and Relative Energies of Vanillin (p-Vanillin) Conformers

ConformerComputational MethodRelative Energy (kJ/mol)Rotational Barrier (Aldehyde Torsion, kJ/mol)Reference
s-cisM05-2X0.041[6]
s-transM05-2X3.941[6][7]
s-cisB3LYP0.0-[3]
s-transB3LYP6.1-[7]
s-cisMP20.0-[7]
s-transMP22.8-[7]

Note: The energy difference between vanillin conformers is small, with one study reporting a difference of 1.18 kcal/mol (approximately 4.94 kJ/mol)[3].

Experimental Protocols

The conformational analysis of vanillin isomers has been primarily accomplished through a combination of spectroscopic techniques and computational modeling. Below are generalized protocols for the key experimental methods cited.

Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase, providing precise information about their geometry and conformational structure.

Protocol:

  • Sample Preparation: A solid sample of the vanillin isomer is heated to increase its vapor pressure.

  • Supersonic Expansion: The vapor is seeded into a stream of an inert carrier gas (e.g., Argon or Neon) at high pressure. This mixture is then expanded through a small nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum and stabilizing distinct conformers.

  • Microwave Excitation: The jet-cooled molecules are subjected to a short pulse of microwave radiation.

  • Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected.

  • Fourier Transformation: The FID signal is Fourier transformed to obtain the frequency-domain rotational spectrum.

  • Spectral Analysis: The frequencies of the rotational transitions are precisely measured and fitted to a rotational Hamiltonian to determine the rotational constants for each conformer. These experimental constants are then compared with theoretical values from quantum chemical calculations to identify the specific conformations present in the expansion.

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy

FT-IR and FT-Raman spectroscopies probe the vibrational modes of a molecule. Intramolecular hydrogen bonding significantly affects the vibrational frequencies of the involved functional groups (e.g., O-H and C=O stretching), making these techniques valuable for conformational studies.

Protocol:

  • Sample Preparation: For solid-state analysis, the sample is typically mixed with KBr powder and pressed into a pellet. For solution-phase studies, the sample is dissolved in a suitable solvent that has minimal interference in the spectral regions of interest.

  • Data Acquisition: The FT-IR or FT-Raman spectrum is recorded. For FT-IR, a Nicolet iS5 FT-IR spectrometer with a resolution of 4 cm⁻¹ over 256 scans is a representative instrument[3]. For FT-Raman, an instrument like a LabRAM HR system with a 532 nm laser can be used[3].

  • Spectral Analysis: The positions and shapes of the vibrational bands, particularly the O-H and C=O stretching bands, are analyzed. Shifts in these bands compared to non-hydrogen-bonded analogs provide evidence for the presence and nature of intramolecular hydrogen bonds. The experimental spectra are often compared with spectra predicted from computational chemistry calculations to aid in the assignment of vibrational modes to specific conformers[4][8].

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the gas-phase structure of molecules, including bond lengths, bond angles, and dihedral angles.

Protocol:

  • Sample Introduction: The vapor of the vanillin isomer is introduced into a high-vacuum chamber through a nozzle at a controlled temperature (e.g., 125 °C for vanillin)[3].

  • Electron Beam Interaction: A high-energy beam of electrons is passed through the gas-phase sample.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector. A rotating sector is often used to compensate for the steep decline in scattering intensity with increasing scattering angle.

  • Data Analysis: The diffraction pattern is converted into a molecular scattering intensity curve. This experimental curve is then compared to theoretical scattering curves calculated for different molecular geometries.

  • Structure Refinement: A least-squares fitting procedure is used to refine the molecular structure (bond lengths, angles, and conformer populations) to achieve the best agreement between the experimental and theoretical curves. This process is often aided by theoretical calculations of the molecular structure and vibrational amplitudes[3].

Mandatory Visualizations

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_sample Sample Preparation cluster_methods Experimental & Computational Methods cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Analysis & Interpretation Sample Vanillin Isomer (Solid) FTMW FT-MW Spectroscopy Sample->FTMW Vaporization & Supersonic Expansion FTIR_Raman FT-IR / FT-Raman Sample->FTIR_Raman Solid (KBr) or Solution GED Gas Electron Diffraction Sample->GED Vaporization Analysis Structural & Energetic Parameters (Rotational Constants, Relative Energies, Barriers) FTMW->Analysis FTIR_Raman->Analysis GED->Analysis DFT DFT / Ab Initio Calculations DFT->FTMW Predict Rotational Constants DFT->FTIR_Raman Predict Vibrational Frequencies DFT->GED Provide Initial Structural Model Comparison Comparison of Experimental & Theoretical Data DFT->Comparison Analysis->Comparison Conclusion Conformational Landscape Determination Comparison->Conclusion

Figure 1: Experimental workflow for conformational analysis.
Structure-Activity Relationship of Vanillin Isomers

structure_activity cluster_structure Molecular Structure & Conformation cluster_properties Physicochemical Properties cluster_activity Biological & Sensory Activity Isomers Vanillin Isomers (o-, p-, m-, iso-) H_Bond Intramolecular H-Bonding Isomers->H_Bond determines Conformation Dominant Conformer(s) Properties Dipole Moment, Shape, Flexibility Conformation->Properties influences H_Bond->Conformation stabilizes Receptor Olfactory/Taste Receptor Binding Properties->Receptor affects Antifungal Antifungal/Antimicrobial Activity Properties->Antifungal correlates with Flavor Flavor & Aroma Profile Receptor->Flavor results in

References

A Comparative Analysis of the Inhibitory Effects of Ortho-Vanillin and Para-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – A comprehensive review of existing experimental data reveals significant differences in the inhibitory capabilities of two common vanillin isomers, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and para-vanillin (4-hydroxy-3-methoxybenzaldehyde). This guide synthesizes findings on their antioxidant, antimicrobial, and enzyme-inhibiting properties, providing researchers, scientists, and drug development professionals with a concise comparison to inform future research and applications. The data consistently indicates that orththis compound exhibits superior inhibitory activity in several key biological assays compared to its more commonly known para-isomer.

Quantitative Comparison of Inhibitory Activities

The following tables summarize the available quantitative data on the inhibitory effects of orththis compound and para-vanillin. Direct comparative data is presented where available. For certain assays, data was only available for one of the isomers and is included for reference.

Table 1: Antioxidant Activity

AssayOrththis compoundPara-Vanillin (Vanillin)Reference CompoundNotes
DPPH Radical Scavenging More potent scavengerLess potent scavenger-At equimolar concentrations (1 mM), orththis compound exhibited 66.4% scavenging activity compared to 22.9% for para-vanillin.
Briggs-Rauscher Oscillator Higher inhibition time (tin)Lower inhibition time (tin)-The inhibition time is proportional to the antioxidant capacity. Orththis compound consistently demonstrated a longer inhibition time at the same concentrations.[1][2]

Table 2: Antifungal Activity

Fungal StrainOrththis compound (MIC)Para-Vanillin (Vanillin) (MIC)Reference Compound
Cryptococcus neoformans4 µg/mL>128 µg/mLFluconazole (MIC in study was higher than this compound)
Aspergillus sp.-20 mM-
Penicillium sp.-12.5 - 12.7 mM-
Fusarium sp.-12.5 - 12.7 mM-

Table 3: Antibacterial Activity

Bacterial StrainOrththis compound (MIC)Para-Vanillin (Vanillin) (MIC)
Escherichia coliNot Available1.25 - 2.5%
Staphylococcus aureusNot Available2.5%
Bacillus cereusNot Available0.625%
Multidrug-Resistant E. coliNot Available1.25 mg/mL
Multidrug-Resistant S. aureusNot Available2.5 mg/mL
Salmonella strainsNot Available1.25 - 2.5 mg/mL

Table 4: Enzyme Inhibition

EnzymeOrththis compound (IC50)Para-Vanillin (Vanillin) (IC50)
Tyrosinase Not AvailableA derivative showed an IC50 of 16.13 µM.[3][4]
α-Glucosidase Not Available28.34 ± 0.89 mg/mL[5]
Acetylcholinesterase Not Available0.033 mM and 84.66 ± 3.20 µg/mL in different studies.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of the vanillin isomers.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Serial dilutions of orththis compound and para-vanillin are prepared in methanol.

  • An aliquot of each vanillin solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the vanillin isomer.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Prepare serial two-fold dilutions of orththis compound and para-vanillin in the broth medium in a 96-well microtiter plate.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum, no vanillin) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the vanillin isomer in which no growth is observed.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the vanillin isomers on cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of orththis compound and para-vanillin for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition

orththis compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Evidence suggests that orththis compound can target components upstream of NF-κB activation, such as Toll-like receptor 2 (TLR2) signaling. Para-vanillin has been reported to inhibit the phosphorylation of the p65 subunit of NF-κB.

NF_kappaB_Pathway cluster_nucleus Nucleus LPS LPS/Pam3CSK4 TLR TLR4/TLR2 LPS->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IKK->NFkappaB phosphorylates p65 IkappaB_NFkappaB IκBα - NF-κB (inactive) IKK->IkappaB_NFkappaB IkappaB->IkappaB_NFkappaB NFkappaB->IkappaB_NFkappaB NFkappaB_nucleus NF-κB (p65/p50) genes Inflammatory Gene Expression NFkappaB_nucleus->genes nucleus Nucleus ortho_vanillin orththis compound ortho_vanillin->TLR inhibits para_vanillin para-Vanillin para_vanillin->IKK inhibits p65 phosphorylation IkappaB_NFkappaB->NFkappaB_nucleus translocation

Caption: NF-κB signaling pathway and points of inhibition by vanillin isomers.

General Experimental Workflow for Inhibitory Activity Screening

The following diagram illustrates a typical workflow for screening and comparing the inhibitory activities of compounds like orththis compound and para-vanillin.

Experimental_Workflow start Start: Obtain ortho- & para-Vanillin prep Prepare Stock Solutions & Serial Dilutions start->prep antioxidant Antioxidant Assays (e.g., DPPH) prep->antioxidant antimicrobial Antimicrobial Assays (e.g., MIC) prep->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Tyrosinase) prep->enzyme cytotoxicity Cytotoxicity/Cell Viability (e.g., MTT) prep->cytotoxicity data_analysis Data Analysis: Calculate IC50/MIC antioxidant->data_analysis antimicrobial->data_analysis enzyme->data_analysis cytotoxicity->data_analysis comparison Compare Inhibitory Potency data_analysis->comparison end Conclusion comparison->end

Caption: General workflow for comparing inhibitory effects.

Conclusion

The compiled evidence strongly suggests that the positional isomerism of the hydroxyl group in vanillin significantly influences its biological activity. Orththis compound consistently demonstrates more potent antioxidant and antifungal properties compared to para-vanillin. While further research is required to provide a complete comparative profile, particularly in the areas of antibacterial and specific enzyme inhibition, the existing data highlights the potential of orththis compound as a more effective inhibitory agent. This guide serves as a foundational resource for researchers exploring the therapeutic and industrial applications of these vanillin isomers.

References

Unveiling the Nuances of Phenolic Quantification: A Guide to o-Vanillin's Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phenolic compounds is paramount. However, the structural similarity of these compounds can lead to cross-reactivity in common assays, yielding misleading results. This guide provides a comprehensive comparison of the cross-reactivity of ortho-Vanillin (this compound) in widely used assays for phenolic compounds, supported by experimental data and detailed protocols to aid in the judicious selection of analytical methods.

This compound (2-hydroxy-3-methoxybenzaldehyde) and its isomer vanillin (4-hydroxy-3-methoxybenzaldehyde) are phenolic aldehydes that, despite their structural similarity, exhibit distinct reactivity profiles in various antioxidant and phenolic content assays. Understanding these differences is crucial for the accurate assessment of samples containing these compounds.

Comparative Analysis of this compound Reactivity

The following tables summarize the quantitative data on the reactivity of this compound and its isomer, vanillin, in common antioxidant assays. This data highlights the potential for cross-reactivity and the importance of selecting the appropriate assay for specific research questions.

Table 1: Comparison of Radical Scavenging Activity

AssayThis compoundVanillinKey Findings
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay More potent scavenger than vanillin[1][2]Low to no activity[2][3][4]This compound's lower reduction potential allows it to be more easily oxidized, making it a more effective scavenger of the DPPH radical.[1][2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Data not available in reviewed literatureStronger activity than ascorbic acid and Trolox[3][4]Vanillin's high activity is attributed to a self-dimerization mechanism.[3][4]
ORAC (Oxygen Radical Absorbance Capacity) Assay Data not available in reviewed literatureMuch stronger activity than ascorbic acid and Trolox[3][4]The potent activity of vanillin is also due to a self-dimerization mechanism.[3][4]
Galvinoxyl Radical Scavenging Assay Data not available in reviewed literatureNo activity[3][4]This assay shows high specificity, with vanillin being non-reactive.

Table 2: Reactivity in Total Phenolic Content Assays

AssayThis compoundVanillinKey Considerations
Folin-Ciocalteu (F-C) Assay Reacts with F-C reagentUsed as a standard in some mixed phenolic solutions[5][6][7]The F-C assay is prone to interference from various non-phenolic reducing substances. The reactivity of different phenolic compounds can vary based on the number and arrangement of hydroxyl groups.[8]

Experimental Protocols

For researchers seeking to replicate or adapt these findings, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This method spectrophotometrically measures the scavenging of the stable DPPH radical.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Test compounds (this compound, Vanillin, and other phenols)

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The results can be expressed as IC50 values (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Folin-Ciocalteu Assay for Total Phenolic Content

This assay measures the total phenolic content based on the reduction of the F-C reagent by phenolic compounds in an alkaline medium.

Materials:

  • Folin-Ciocalteu reagent (commercially available, typically diluted 1:10 with distilled water before use)

  • Sodium carbonate solution (e.g., 7.5% w/v)

  • Test compounds (this compound and other phenols)

  • Standard (e.g., Gallic Acid)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of gallic acid.

  • Prepare solutions of the test compounds at a known concentration.

  • To a test tube, add 0.5 mL of the sample or standard solution.

  • Add 2.5 mL of the diluted Folin-Ciocalteu reagent and mix well.

  • After 5 minutes, add 2.0 mL of the sodium carbonate solution and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for 1 hour.

  • Measure the absorbance at 765 nm using a spectrophotometer.

  • The total phenolic content of the samples is determined from the gallic acid standard curve and is typically expressed as mg of gallic acid equivalents (GAE) per gram of sample.

Visualizing the Workflow

To aid in the conceptualization of the experimental process and the points at which the cross-reactivity of this compound should be considered, the following workflow diagram is provided.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation cluster_legend Legend Sample Test Sample (Potentially containing this compound) Extraction Extraction of Phenolic Compounds Sample->Extraction Sample->Extraction Dilution Serial Dilutions Extraction->Dilution Extraction->Dilution Folin_Ciocalteu Folin-Ciocalteu Assay (Total Phenolic Content) Dilution->Folin_Ciocalteu Potential for over/underestimation due to differential reactivity Dilution->Folin_Ciocalteu DPPH_Assay DPPH Assay (Antioxidant Activity) Dilution->DPPH_Assay This compound shows higher reactivity Dilution->DPPH_Assay ABTS_Assay ABTS Assay (Antioxidant Activity) Dilution->ABTS_Assay Vanillin shows higher reactivity Dilution->ABTS_Assay Other_Assays Other Assays (e.g., ORAC) Dilution->Other_Assays Dilution->Other_Assays Calculation Calculation of Phenolic Content / Antioxidant Activity Folin_Ciocalteu->Calculation Folin_Ciocalteu->Calculation DPPH_Assay->Calculation DPPH_Assay->Calculation ABTS_Assay->Calculation ABTS_Assay->Calculation Other_Assays->Calculation Other_Assays->Calculation Standard_Curve Standard Curve Generation Standard_Curve->Calculation Standard_Curve->Calculation Comparison Comparison with Standards & Literature Data Calculation->Comparison Calculation->Comparison Conclusion Conclusion on Sample's Phenolic Profile (Considering this compound Cross-reactivity) Comparison->Conclusion Comparison->Conclusion l1 Blue arrows indicate the experimental workflow. l2 Red text highlights key considerations for this compound.

Caption: Experimental workflow for the analysis of phenolic compounds, highlighting stages where this compound's cross-reactivity is a critical consideration.

Conclusion

The cross-reactivity of this compound in assays for phenolic compounds presents a significant analytical challenge. Its differential reactivity compared to its more commonly studied isomer, vanillin, underscores the necessity of a multi-assay approach for the comprehensive characterization of phenolic profiles. Researchers should be aware that in DPPH assays, the presence of this compound may lead to an overestimation of antioxidant capacity if vanillin is used as a reference. Conversely, in ABTS and ORAC assays, vanillin's high reactivity could mask the contributions of other phenolic constituents. For total phenolic content, while the Folin-Ciocalteu assay is a standard method, chromatographic techniques such as HPLC are recommended for the specific quantification of this compound and other individual phenolic compounds to avoid the interferences inherent in spectrophotometric methods. By carefully selecting and combining analytical techniques, researchers can navigate the complexities of phenolic compound analysis and obtain more accurate and reliable data.

References

A Computational Showdown: Vanillin vs. Isovanillin Explored with Density Functional Theory

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative guide for researchers on the structural and electronic properties of vanillin and its isomer, isovanillin, based on Density Functional Theory (DFT) calculations. This guide provides a side-by-side analysis of their optimized geometries, vibrational frequencies, and electronic characteristics, supported by published computational data.

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its structural isomer, isovanillin (3-hydroxy-4-methoxybenzaldehyde), are aromatic aldehydes with identical chemical formulas but distinct physical and sensory properties. While vanillin is renowned for its characteristic vanilla aroma, isovanillin possesses a different scent profile.[1][2] These differences are rooted in their unique molecular structures and electronic configurations, which can be meticulously investigated using computational methods like Density Functional Theory (DFT). This guide offers a comparative overview of DFT calculation results for these two isomers, presenting key data in a structured format to aid researchers in drug development and materials science.

Experimental Protocols: A Glimpse into the Computational Methodology

The data presented herein is derived from computational studies that employ DFT to model the molecular properties of vanillin and isovanillin. A common and robust methodology involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a high-level basis set such as 6-311++G(**).[3][4]

The typical workflow for such a comparative study is as follows:

  • Molecular Structure Input : The initial 3D coordinates of vanillin and isovanillin are created.

  • Geometry Optimization : The structures are optimized to find the lowest energy conformation (the most stable structure). This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

  • Frequency Calculations : Vibrational frequencies are calculated for the optimized geometries. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide data for simulating infrared (IR) and Raman spectra.

  • Electronic Property Analysis : Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of molecular reactivity and stability.

  • Data Analysis and Comparison : The calculated properties for vanillin and isovanillin are then systematically compared to understand how the positional difference of the hydroxyl and methoxy groups influences their behavior.

DFT_Comparison_Workflow cluster_input 1. Input Molecules cluster_dft 2. DFT Calculations (e.g., B3LYP/6-311++G**) cluster_analysis 3. Comparative Analysis mol1 Vanillin Structure opt Geometry Optimization mol1->opt mol2 Isovanillin Structure mol2->opt freq Vibrational Frequencies opt->freq elec Electronic Properties (HOMO/LUMO) opt->elec table Data Tabulation freq->table elec->table comparison Property Comparison table->comparison conclusion Conclusions comparison->conclusion

Figure 1. A generalized workflow for the comparative DFT analysis of molecular isomers like vanillin and isovanillin.

Data Presentation: A Side-by-Side Comparison

The following tables summarize key quantitative data obtained from DFT calculations, offering a direct comparison between vanillin and isovanillin.

Table 1: Optimized Geometrical Parameters

The structural parameters for the most stable conformers of vanillin and isovanillin have been determined through gas electron diffraction and supported by DFT calculations.[1][5] The data reveals subtle but significant differences in bond lengths and angles.

ParameterVanillinIsovanillin
(Å)1.397(4)1.402(4)
r(C1–Caldehyde) (Å)1.4711.479
r(C=O) (Å)1.214(8)1.221(9)
r(C4–OH) / r(C3–OH) (Å)1.3611.357
r(C3–OMe) / r(C4–OMe) (Å)1.374(9)1.369(9)
∠C6–C1–C2 (°)120.6(2)120.2(3)
∠C2–C1–Caldehyde (°)122.7(18)124.6(25)

Data sourced from studies utilizing B3LYP and MP2 methods with the 6-31G** basis set.[1]

Table 2: Electronic Properties

The electronic properties, particularly the HOMO and LUMO energies, provide insights into the chemical reactivity and kinetic stability of the molecules. The HOMO-LUMO energy gap is a key parameter; a smaller gap suggests that the molecule is more reactive.

PropertyVanillinIsovanillin
HOMO Energy (eV)-6.15-6.08
LUMO Energy (eV)-1.89-1.82
Energy Gap (ΔE) (eV)4.264.26
Dipole Moment (μ) (Debye)4.242.91
Polarizability (α) (esu)1.01 x 10-231.02 x 10-23
Hyperpolarizability (β) (esu)2.05 x 10-302.40 x 10-30

Calculations performed at the B3LYP/6-311++G(**) level of theory.[3][4]

Comparative Analysis of Vibrational Spectra

DFT calculations are instrumental in assigning vibrational modes observed in experimental FT-IR and FT-Raman spectra. A comparative analysis of vanillin and isovanillin reveals distinct vibrational signatures.[3][4]

  • C=O Stretching : The carbonyl stretching vibration is a prominent feature in the IR spectra. For vanillin, this is typically observed around 1665 cm-1, while for isovanillin, it appears at a slightly different frequency, reflecting the change in the electronic environment due to the altered positions of the hydroxyl and methoxy groups.

  • O-H Stretching : The hydroxyl group's stretching vibration, usually a broad band, is also sensitive to intramolecular hydrogen bonding, which differs between the stable conformers of the two molecules.[6]

  • C-O-C (Methoxy) Vibrations : The asymmetric and symmetric stretching vibrations of the methoxy group (O-CH3) also show shifts between the two isomers, providing another point of differentiation.[4]

References

Differentiating Vanillin Isomers: A Comparative Guide to Electrochemical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of electrochemical methods for differentiating vanillin isomers, crucial for quality control in the food, pharmaceutical, and fragrance industries. Vanillin (4-hydroxy-3-methoxybenzaldehyde) and its isomers, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), possess similar chemical structures but can have different sensory properties and physiological effects. Electrochemical techniques offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic methods for their distinction.

Executive Summary

Electrochemical methods, particularly voltammetric techniques like Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV), can effectively differentiate vanillin isomers based on their distinct oxidation potentials. The position of the hydroxyl and methoxy/ethoxy groups on the benzene ring directly influences the ease of electron transfer, resulting in unique electrochemical signatures for each isomer. This guide summarizes key performance data from various studies, details experimental protocols, and provides visual representations of the underlying principles and workflows.

Comparative Analysis of Electrochemical Performance

The electrochemical behavior of vanillin and its isomers is characterized by the oxidation of the phenolic hydroxyl group. The structural differences between the isomers lead to variations in their oxidation peak potentials (Ep) and peak currents (Ip), enabling their differentiation and simultaneous determination.

Key Performance Metrics

The following tables summarize the electrochemical performance data for the differentiation of various vanillin isomer pairs from published studies. It is important to note that direct comparison between different studies is challenging due to variations in experimental conditions such as electrode material, supporting electrolyte, and pH.

Table 1: Comparison of Vanillin and Isovanillin Electrochemical Detection

ParameterVanillinIsovanillinTechniqueElectrodeSupporting ElectrolytePeak Potential (Ep) SeparationReference
Oxidation Potential~ +0.7 V to +0.9 VGenerally lower than vanillinCV, DPVGCE, Modified ElectrodesPhosphate Buffer, Acetate BufferSufficient for resolution[1]
Limit of Detection (LOD)nM to µM rangeSimilar to vanillinDPV, SWVModified ElectrodesVarious-[1]

Table 2: Comparison of Orththis compound and Para-vanillin (Vanillin) Differentiation

ParameterOrththis compound (this compound)Para-vanillin (Vanillin)TechniqueKey Differentiating FactorRemarksReference
Electrochemical BehaviorDistinct from p-vanillinWell-characterized oxidationBriggs-Rauscher OscillatorDifference in inhibition time (tin)A non-voltammetric electrochemical method demonstrating differentiability.[2]
Oxidation PotentialExpected to differ from p-vanillin~ +0.7 V to +0.9 VVoltammetry-Direct voltammetric comparison data is limited.

Table 3: Simultaneous Determination of Vanillin and Ethylvanillin

ParameterVanillinEthylvanillinTechniqueElectrodeSupporting ElectrolytePeak Potential (Ep) SeparationReference
Oxidation Potential~ +0.8 V to +0.9 VSlightly different from vanillinSWVBoron-Doped Diamond ElectrodePhosphate Buffer (pH 2.5)Sufficient for simultaneous determination
Limit of Detection (LOD)1.54 x 10-6 MNot explicitly stated for simultaneous analysisSWVBoron-Doped Diamond ElectrodePhosphate Buffer (pH 2.5)-

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the cited research. Below are representative experimental protocols for the electrochemical analysis of vanillin isomers.

Protocol 1: Voltammetric Analysis of Vanillin and Isovanillin

This protocol is a generalized procedure based on common practices in the literature for analyzing vanillin and isovanillin using a glassy carbon electrode (GCE).

1. Electrode Preparation:

  • Polish the glassy carbon electrode (GCE) with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

  • Rinse thoroughly with deionized water.

  • Sonicate the electrode in a 1:1 mixture of ethanol and deionized water for 2 minutes to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen.

2. Electrochemical Cell Setup:

  • Assemble a standard three-electrode cell consisting of the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference electrode.

  • Add 10 mL of the supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0) to the electrochemical cell.

  • Deoxygenate the solution by purging with high-purity nitrogen gas for 10-15 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.

3. Voltammetric Measurement (DPV):

  • Add a known concentration of the vanillin isomer (or a mixture) to the electrochemical cell.

  • Stir the solution for a short period to ensure homogeneity.

  • Record the differential pulse voltammogram over a potential range of +0.4 V to +1.2 V.

  • Typical DPV parameters: pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.

  • Record the peak potential (Ep) and peak current (Ip) for each isomer.

Visualizations

Visual aids are essential for understanding the structural relationships and experimental processes.

Structural Differences of Vanillin Isomers

The key to electrochemical differentiation lies in the distinct molecular structures of the isomers.

G Structural Formulas of Vanillin Isomers cluster_vanillin Vanillin cluster_isovanillin Isovanillin cluster_ethylvanillin Ethylvanillin cluster_orthovanillin This compound vanillin isovanillin ethylvanillin orthovanillin G Electrochemical Analysis Workflow for Vanillin Isomers A Sample Preparation (e.g., dissolution in electrolyte) C Electrochemical Cell Assembly (Working, Reference, Counter Electrodes) A->C B Electrode Preparation (e.g., polishing, modification) B->C D Voltammetric Measurement (CV, DPV, or SWV) C->D Apply Potential Scan E Data Analysis (Peak Potential and Current) D->E Record Voltammogram F Isomer Differentiation & Quantification E->F G Proposed Electrochemical Oxidation of Vanillin Vanillin Vanillin (Phenolic Hydroxyl Group) Radical Phenoxy Radical Intermediate Vanillin->Radical -e⁻, -H⁺ Quinone Quinone-like Species Radical->Quinone -e⁻ FurtherProducts Further Oxidation Products Quinone->FurtherProducts

References

Safety Operating Guide

Proper Disposal of o-Vanillin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper handling and disposal of o-Vanillin, ensuring operational safety and regulatory compliance.

For researchers and scientists in the fields of chemistry and drug development, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound (2-hydroxy-3-methoxybenzaldehyde), a common aromatic aldehyde. Adherence to these procedures is critical to protect laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, gloves, and a lab coat.[1][2] All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4] In case of a spill, immediately clean the area by sweeping or vacuuming the solid material into a suitable, labeled container for disposal.[4][5] Avoid generating dust.[4][5]

II. This compound Disposal Data Summary

The following table summarizes key information regarding the disposal and hazardous properties of this compound, compiled from various safety data sheets.

ParameterInformationSource
Synonyms 2-Hydroxy-3-methoxybenzaldehyde, 3-Methoxysalicylaldehyde[3][6]
CAS Number 148-53-8[3]
Hazard Class Considered hazardous waste.[3][6][3][6]
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[1][3][6][1][3][6]
Environmental Hazards Harmful to aquatic life with long-lasting effects.[1] Avoid release to the environment.[1][3][1][3]
Spill Cleanup Sweep up and place into a suitable container for disposal. Avoid generating dusty conditions.[4][4]

III. Disposal Workflow

The proper disposal of this compound follows a structured workflow to ensure safety and compliance. The diagram below illustrates the decision-making process and necessary steps.

start Start: this compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill Residue assess_quantity->small_spill Minor bulk_waste Bulk/Unused this compound assess_quantity->bulk_waste Significant package_small Package in a Labeled, Sealed Container small_spill->package_small package_bulk Package in a Labeled, Sealed Waste Container bulk_waste->package_bulk consult_regs Consult Local, State, and Federal Regulations package_small->consult_regs package_bulk->consult_regs neutralization_option Consider On-site Neutralization (if permitted) consult_regs->neutralization_option Regulations Allow approved_facility Arrange for Pickup by an Approved Hazardous Waste Disposal Facility consult_regs->approved_facility Direct Disposal Required neutralize Perform Chemical Neutralization Protocol neutralization_option->neutralize Yes neutralization_option->approved_facility No dispose_neutralized Dispose of Neutralized Waste as per Local Regulations neutralize->dispose_neutralized end End: Disposal Complete dispose_neutralized->end approved_facility->end

Caption: Workflow for the proper disposal of this compound waste.

IV. Experimental Protocol: Chemical Neutralization of Aromatic Aldehydes

While direct disposal through a certified waste management company is the most common and recommended method, in some instances, and where regulations permit, chemical neutralization of aldehyde waste may be an option.[7][8] The following is a generalized protocol for the neutralization of aromatic aldehydes like this compound. This procedure should be performed by trained personnel in a controlled laboratory setting.

Objective: To chemically convert this compound into a less hazardous substance that may be disposed of according to local regulations.

Materials:

  • This compound waste

  • Sodium bisulfite (NaHSO₃)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for pH adjustment

  • Water

  • Large glass beaker

  • Stir plate and stir bar

  • pH meter or pH paper

  • Appropriate PPE (gloves, safety glasses, lab coat)

Procedure:

  • Preparation: In a well-ventilated fume hood, place the beaker containing the this compound waste on a stir plate. If the waste is solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) or water if soluble.

  • Adduct Formation: Slowly add a 10% solution of sodium bisulfite to the stirring this compound solution. The bisulfite will react with the aldehyde group to form a solid adduct. Continue adding the bisulfite solution until no more precipitate is formed.

  • pH Adjustment: Test the pH of the solution. If acidic, slowly add a solution of sodium carbonate or dilute sodium hydroxide to neutralize it to a pH between 6 and 8.

  • Separation: Allow the solid to settle. Decant the liquid portion and test for the presence of unreacted aldehyde using an appropriate analytical method (e.g., 2,4-dinitrophenylhydrazine test).

  • Disposal of Products: The solid bisulfite adduct and the liquid supernatant must be disposed of as hazardous waste, unless analysis confirms they are non-hazardous according to local regulations.

Note: An alternative method for the degradation of aromatic compounds involves the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which can oxidize the organic material.[9] However, this reaction can be highly exothermic and should only be attempted by experienced chemists with appropriate safety measures in place.[9]

V. Final Disposal and Compliance

Ultimately, all waste, including unused product, spill cleanup materials, and contaminated packaging, must be handled in accordance with local, state, and federal regulations.[5] It is the responsibility of the chemical waste generator to properly classify the waste and ensure it is disposed of at an approved facility.[3][6] Do not reuse empty containers.[3] For any uncertainty, consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1]

References

Safeguarding Your Research: A Comprehensive Guide to Handling o-Vanillin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols, operational procedures, and disposal plans for handling o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde), a compound that, while valuable in various applications, requires careful management due to its potential hazards.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] It is also harmful if swallowed.[1][3][4] Understanding these risks is the first step in implementing robust safety measures.

Hazard Identification:

  • Health Hazards: Harmful if ingested, causes skin and severe eye irritation, and may irritate the respiratory system.[1][2][3][4]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[1][3]

  • Physical Hazards: As a combustible solid, it can form explosive dust mixtures in the air.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended equipment and specifications.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for larger quantities or when splashing is likely.[1]To prevent eye contact which can cause serious irritation.[1][4][5][6]
Hand Protection Chemically resistant gloves. The specific material should be chosen based on the duration of use and workplace conditions.[1][2][5][6]To prevent skin contact which can cause irritation.[1][2][4][6]
Body Protection A laboratory coat and close-toed footwear are the minimum requirements. For larger scale operations, more extensive protective clothing may be necessary.[1][5]To prevent accidental skin exposure.[5]
Respiratory Protection A respirator is not typically required with adequate engineering controls but should be used if dust is generated and ventilation is insufficient.[1][5][7]To avoid inhalation of dust which can cause respiratory irritation.[1][2][3][4]

Operational Plan: A Step-by-Step Guide to Handling this compound

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or fumes.[1][5][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Minimize dust generation during handling.[1][2]

2. Handling Procedure:

  • Wash hands thoroughly after handling the compound.[1][5][6]

  • Avoid direct contact with skin, eyes, and clothing.[1][6]

  • Do not eat, drink, or smoke in the handling area.[1][4][6]

  • Keep the container tightly closed when not in use.[1][5][6]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[1][5]

  • Disposal Method: Dispose of the contents and container at an approved waste disposal facility.[1][4][7] Do not allow the product to enter drains or waterways.[1][7]

  • Container Disposal: Do not reuse empty containers. They should be disposed of as unused product.[1]

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
Melting Point 43-46°C
Boiling Point 265-266°C
Oral LD50 (Mouse) 1330 mg/kg[5][8]
Draize test (Rabbit, eye) 100 mg[5]
Draize test (Rabbit, skin) 500 mg[5]

Visualizing Safety: Workflows and Hazard Relationships

To further clarify the necessary precautions, the following diagrams illustrate the safe handling workflow and the logical relationships of this compound's hazards.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Ventilation Verify Ventilation Don PPE Don PPE Verify Ventilation->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A workflow diagram illustrating the key steps for safely handling this compound.

Hazard_Relationships cluster_hazards Potential Hazards cluster_exposure Routes of Exposure This compound This compound Aquatic Toxicity Aquatic Toxicity This compound->Aquatic Toxicity causes Dermal Contact Dermal Contact This compound->Dermal Contact leads to Eye Contact Eye Contact This compound->Eye Contact leads to Inhalation Inhalation This compound->Inhalation leads to Ingestion Ingestion This compound->Ingestion leads to Skin Irritation Skin Irritation Eye Irritation Eye Irritation Respiratory Irritation Respiratory Irritation Harmful if Swallowed Harmful if Swallowed Dermal Contact->Skin Irritation Eye Contact->Eye Irritation Inhalation->Respiratory Irritation Ingestion->Harmful if Swallowed

Caption: A diagram showing the relationship between this compound and its associated hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Vanillin
Reactant of Route 2
Reactant of Route 2
o-Vanillin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。